Pentoxyverine citrate
Description
Properties
IUPAC Name |
2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.C6H8O7/c1-3-21(4-2)14-15-23-16-17-24-19(22)20(12-8-9-13-20)18-10-6-5-7-11-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-7,10-11H,3-4,8-9,12-17H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJDEXBCRLOVTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177717 | |
| Record name | Carbetapentane citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>78.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500452 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23142-01-0 | |
| Record name | Carbetapentane citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23142-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbetapentane citrate [NF] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023142010 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbetapentane citrate | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757833 | |
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| Record name | Carbetapentane citrate | |
| Source | EPA DSSTox | |
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| Record name | Diethyl[2-[2-[(1-phenylcyclopentyl)formyloxy]ethoxy]ethyl]ammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.302 | |
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| Record name | PENTOXYVERINE CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SH0MFJ5HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Pentoxyverine Citrate: A Technical Guide
For Immediate Release
PENTOXYVERINE CITRATE (B86180): A MULTIMODAL ANTITUSSIVE AGENT
This technical guide provides an in-depth analysis of the mechanism of action of pentoxyverine citrate, a non-opioid, centrally and peripherally acting antitussive agent. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its pharmacological targets, relevant experimental data, and the methodologies used to elucidate its function.
This compound (also known as carbetapentane (B1213730) citrate) is primarily utilized for the symptomatic relief of non-productive cough associated with conditions like the common cold or bronchitis.[1][] Its efficacy stems from a complex and multifaceted mechanism of action that distinguishes it from traditional opioid-based cough suppressants.[][3] The core activities of pentoxyverine involve agonism at sigma-1 (σ1) receptors, antagonism of muscarinic acetylcholine (B1216132) receptors, and blockade of voltage-gated sodium channels, collectively leading to the suppression of the cough reflex.[1][3][4]
Core Pharmacological Mechanisms
Pentoxyverine's antitussive effect is not attributed to a single pathway but rather a synergistic combination of central and peripheral actions.
1. Central Action: Sigma-1 (σ1) Receptor Agonism
A primary mechanism for pentoxyverine's antitussive effect is its agonist activity at the σ1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][5] It is believed to act on the cough center within the medulla oblongata to suppress the cough reflex.[][6] Pentoxyverine binds to σ1 receptors with high affinity, which is thought to modulate neuronal signaling and reduce the excitability of the cough center.[3][5][7] It demonstrates moderate affinity for σ1 receptors in human and guinea pig brain membranes.[5][8][9]
2. Peripheral and Central Action: Muscarinic Receptor Antagonism
Pentoxyverine is also a muscarinic receptor antagonist.[5][10] This anticholinergic activity, particularly at the M1 subtype, contributes to its therapeutic effect in several ways.[1][4][7][8] By blocking muscarinic receptors in the respiratory tract, it can lead to the relaxation of bronchial smooth muscle (bronchodilation) and a reduction in respiratory secretions.[4][6] This peripheral action helps to decrease the stimulation of irritant receptors in the airways that can trigger a cough.[6]
3. Peripheral Action: Local Anesthetic Properties and Sodium Channel Blockade
The compound exhibits local anesthetic properties, which contribute to its ability to dampen the cough reflex at its origin.[3][4][6] This action is attributed to the blockade of voltage-gated sodium channels on peripheral sensory nerve endings in the respiratory tract.[3] By inhibiting these channels, pentoxyverine reduces the transmission of afferent nerve signals from the airways to the cough center in the brainstem, thereby reducing the urge to cough in response to irritants.[6] There is also evidence that pentoxyverine can inhibit hERG potassium channels, though the clinical relevance of this at therapeutic doses is not fully established.[3][11]
Quantitative Pharmacological Data
The binding affinities and inhibitory concentrations of this compound at its primary molecular targets have been characterized in several studies. The following table summarizes key quantitative data.
| Target | Ligand/Assay | Species/Tissue | Parameter | Value (nM) | Reference |
| Sigma-1 (σ1) Receptor | [³H]-pentazocine | Guinea Pig Brain | Ki | 75 | [5][9] |
| Sigma-1 (σ1) Receptor | N/A | Human | Ki | 41 | [5][10] |
| Sigma-2 (σ2) Receptor | N/A | Human | Ki | 894 | [5][10] |
| Sigma-1 (σ1) Receptor | N/A | N/A | IC50 | 9 | [1] |
| hERG Potassium Channel | Electrophysiology | hERG-transfected cells | IC50 | 3000 | [3][11] |
Key Experimental Protocols
The pharmacological profile of pentoxyverine has been established through various in vitro and in vivo experimental models.
Radioligand Binding Assays for Receptor Affinity
Objective: To determine the binding affinity (Ki) of pentoxyverine for specific receptor targets, such as the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., from guinea pigs) is homogenized in a cold buffer solution (e.g., Tris-HCl). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.[9]
-
Binding Reaction: The membrane preparation is incubated in the presence of a specific radiolabeled ligand (e.g., [³H]-pentazocine for σ1 receptors) and varying concentrations of the unlabeled test compound (pentoxyverine).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of pentoxyverine that inhibits 50% of the specific radioligand binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vivo Citric Acid-Induced Cough Model
Objective: To evaluate the antitussive efficacy of pentoxyverine in a preclinical animal model. The guinea pig is a commonly used species as its cough reflex is similar to that of humans.[12]
Methodology:
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment for several days.
-
Compound Administration: this compound or a vehicle control is administered via a clinically relevant route, such as oral gavage (p.o.) or intraperitoneal injection (i.p.), at a predetermined time before the tussive challenge.[9]
-
Tussive Challenge: The conscious, unrestrained animals are placed in a whole-body plethysmography chamber. A nebulized solution of a tussive agent, typically citric acid (e.g., 0.1 M), is delivered into the chamber for a set period (e.g., 10-15 minutes) to induce coughing.[9][13][14]
-
Data Acquisition: The number of coughs is detected and recorded using a specialized sound-processing system and confirmed by a trained observer. Key parameters measured are the total number of coughs and the latency to the first cough.
-
Data Analysis: The antitussive effect is calculated as the percentage reduction in the number of coughs in the pentoxyverine-treated group compared to the vehicle-treated control group.
Visualized Mechanisms and Workflows
To better illustrate the complex interactions and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: Multimodal mechanism of this compound.
Caption: Workflow for the citric acid-induced cough model.
Caption: Relationship of targets to physiological effects.
References
- 1. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. altmeyers.org [altmeyers.org]
- 8. Pentoxyverine | TargetMol [targetmol.com]
- 9. Pentoxyverine | CAS#:77-23-6 | Chemsrc [chemsrc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pentoxyverin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 12. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Carbetapentane Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbetapentane (B1213730) citrate (B86180), also known as pentoxyverine citrate, is a non-opioid, centrally acting antitussive agent.[1] It is utilized in the management of cough associated with conditions such as the common cold, sinusitis, and bronchitis.[1][2] Beyond its antitussive properties, carbetapentane has demonstrated antimuscarinic, anticonvulsant, and local anesthetic activities.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacology of carbetapentane citrate, with a focus on its interaction with sigma-1 and muscarinic receptors. Detailed experimental protocols are provided to facilitate further research and development.
Chemical and Physical Properties
Carbetapentane citrate is the citrate salt of the carbetapentane base.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid | [2] |
| Synonyms | This compound, Toclase | [2][3] |
| CAS Number | 23142-01-0 | [3] |
| Molecular Formula | C₂₆H₃₉NO₁₀ | [2] |
| Molecular Weight | 525.6 g/mol | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in water, DMSO, and ethanol. Specific solubilities include: Water: 100 mg/mL; DMSO: 100 mg/mL; Ethanol: 8 mg/mL | [5] |
Synthesis
The synthesis of carbetapentane involves the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylamino)ethoxy)ethanol. The following diagram illustrates a logical workflow for its synthesis.
Caption: Logical workflow for the synthesis of carbetapentane citrate.
Mechanism of Action & Signaling Pathways
Carbetapentane citrate exerts its pharmacological effects primarily through its interaction with sigma-1 and muscarinic receptors.
Sigma-1 Receptor Agonism
Carbetapentane is a potent agonist of the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum.[6] This interaction is believed to contribute to its antitussive and neuroprotective effects. The binding affinities (Ki) of carbetapentane for sigma receptors are presented below.
| Receptor Subtype | Ki (nM) | Reference(s) |
| Sigma-1 (σ₁) | 10.4, 41, 75 | [7][8] |
| Sigma-2 (σ₂) | 894 | [8] |
The signaling pathway initiated by sigma-1 receptor activation by carbetapentane is complex and can modulate various downstream effectors, including ion channels and intracellular signaling cascades.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. ijpca.org [ijpca.org]
- 3. Carbetapentane citrate | 23142-01-0 | MOLNOVA [molnova.com]
- 4. Carbetapentane citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 7. Carbetapentane Citrate | C26H39NO10 | CID 90010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Pentoxyverine Citrate: A Technical Guide to its Sigma-1 Receptor Agonist Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine, also known as carbetapentane, is a non-opioid antitussive agent that has been identified as a potent agonist of the sigma-1 (σ1) receptor. This technical guide provides an in-depth overview of the binding characteristics, functional activity, and associated signaling pathways of pentoxyverine citrate (B86180) at the σ1 receptor. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development. This document includes a summary of quantitative binding data, detailed experimental protocols for assessing sigma-1 receptor interactions, and visualizations of the relevant signaling cascades.
Introduction to the Sigma-1 Receptor
The sigma-1 receptor (σ1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM).[1] It is a 223-amino acid protein that is distinct from other mammalian proteins and plays a crucial role in cellular stress responses and signal transduction.[2] The σ1R is involved in a variety of physiological processes, including the modulation of ion channels, neurotransmitter release, and cellular survival pathways.[3] Its activation by agonist ligands has been shown to have neuroprotective, anti-amnesic, and antidepressant effects, making it an attractive target for therapeutic intervention in a range of neurological and psychiatric disorders.
Pentoxyverine Citrate Binding Affinity for Sigma Receptors
This compound has been characterized as a potent ligand for the sigma-1 receptor, with a lower affinity for the sigma-2 (σ2) receptor subtype. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay.
| Ligand | Receptor Subtype | Tissue/Preparation | Ki (nM) | Reference |
| Pentoxyverine (Carbetapentane) | σ1 | - | 41 | [4][5] |
| Pentoxyverine (Carbetapentane) | σ2 | - | 894 | [4][5] |
| Pentoxyverine (Carbetapentane) | σ1 | Guinea-pig brain membrane | 75 | [4][5] |
Functional Agonist Activity of this compound
Sigma-1 Receptor Signaling Pathways Modulated by this compound
As a sigma-1 receptor agonist, pentoxyverine is proposed to initiate a cascade of intracellular signaling events. The canonical pathway of sigma-1 receptor activation involves its dissociation from the binding immunoglobulin protein (BiP), an ER chaperone. This dissociation allows the activated sigma-1 receptor to interact with and modulate various downstream effectors.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigma-1 receptor modulation of acid-sensing ion channel a (ASIC1a) and ASIC1a-induced Ca2+ influx in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentoxyverine Citrate: An In-depth Technical Guide on its Muscarinic Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Muscarinic Receptors and Antagonism
Muscarinic acetylcholine (B1216132) receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[5] There are five distinct subtypes, M1 through M5, which are coupled to different intracellular signaling cascades. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium. The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5]
Muscarinic antagonists are compounds that competitively block the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve stimulation.[5] These agents have a wide range of therapeutic applications, including the treatment of chronic obstructive pulmonary disease (COPD), overactive bladder, and bradycardia.[5] The subtype selectivity of a muscarinic antagonist is a critical determinant of its therapeutic efficacy and side-effect profile.
Pentoxyverine's mode of action is considered to be similar to that of atropine (B194438), acting at peripheral parasympathetic nerve endings.[6] Its anticholinergic properties are believed to contribute to its antitussive effect by reducing respiratory tract secretions.[4]
Data Presentation: Muscarinic Receptor Binding Affinities
The binding affinity of a compound for a receptor is typically quantified by its inhibition constant (Ki) or the concentration required to inhibit 50% of a response (IC50). A lower value indicates a higher affinity. While qualitative statements identify pentoxyverine as an M1 muscarinic antagonist, a complete quantitative dataset for all five receptor subtypes is not available in the reviewed literature. The following tables summarize the available data for pentoxyverine citrate (B86180) and provide a comprehensive profile for the non-selective antagonist atropine for comparison.
Table 1: Pentoxyverine Citrate Muscarinic Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki / IC50) | Reference |
| M1 | Antagonist | [2][3][4] |
| M2 | Data Not Available | |
| M3 | Data Not Available | |
| M4 | Data Not Available | |
| M5 | Data Not Available |
Table 2: Atropine Muscarinic Receptor Binding Affinities
| Receptor Subtype | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] | Reference |
| M1 | 1.27 ± 0.36 | 2.22 ± 0.60 | [7] |
| M2 | 3.24 ± 1.16 | 4.32 ± 1.63 | [7] |
| M3 | 2.21 ± 0.53 | 4.16 ± 1.04 | [7] |
| M4 | 0.77 ± 0.43 | 2.38 ± 1.07 | [7] |
| M5 | 2.84 ± 0.84 | 3.39 ± 1.16 | [7] |
Experimental Protocols
The characterization of a compound's muscarinic antagonist properties typically involves both radioligand binding assays to determine affinity and functional assays to assess its inhibitory action on receptor signaling.
Radioligand Binding Assay (Competitive Inhibition)
This in vitro assay measures the affinity of an unlabeled compound (e.g., pentoxyverine) by its ability to displace a radiolabeled ligand from the muscarinic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Incubation: The cell membranes are incubated with a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated at a controlled temperature for a sufficient duration to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency of an antagonist in a functional cellular or tissue-based system. It measures the ability of the antagonist to inhibit the response induced by a muscarinic agonist.
Methodology:
-
Tissue/Cell Preparation: An isolated tissue preparation known to express a specific muscarinic receptor subtype (e.g., guinea pig ileum for M3) or a cell line expressing the receptor of interest is used.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is generated to establish a baseline response.
-
Antagonist Incubation: The preparation is incubated with a fixed concentration of the antagonist (this compound) for a predetermined period.
-
Second Agonist Curve: A second concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is quantified. This process is repeated with several concentrations of the antagonist. A Schild plot is then constructed to determine the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist dose-response curve. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.[8]
Visualization of Signaling Pathways and Workflows
Muscarinic Receptor Signaling Pathways
Muscarinic receptors initiate distinct downstream signaling cascades depending on the G protein to which they couple.
Caption: M1, M3, and M5 Gq/11-coupled signaling pathway.
Caption: M2 and M4 Gi/o-coupled signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the binding affinity of a muscarinic antagonist.
Caption: Workflow for radioligand binding assay.
Conclusion
This compound possesses muscarinic antagonist properties, which contribute to its overall pharmacological profile as an antitussive agent.[6] The available evidence points towards an interaction with the M1 muscarinic receptor subtype.[2][3][4] However, a comprehensive quantitative analysis of its binding affinities across all five muscarinic receptor subtypes (M1-M5) is currently lacking in publicly accessible scientific literature. This data gap limits a complete understanding of its selectivity and potential off-target effects related to muscarinic receptor blockade.
In contrast, the non-selective muscarinic antagonist atropine has been extensively characterized, providing a valuable benchmark for comparative studies. The detailed experimental protocols for radioligand binding and functional assays outlined in this guide provide a robust framework for future research aimed at fully elucidating the muscarinic receptor interaction profile of this compound. Such studies are warranted to refine our understanding of its mechanism of action and to inform the development of more selective antitussive agents with optimized therapeutic indices.
References
- 1. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentoxyverine | Carbetapentane | σ1 Receptor Agonist | TargetMol [targetmol.com]
- 3. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 4. altmeyers.org [altmeyers.org]
- 5. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Carbetapentane citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Biochemistry of Pentoxyverine Citrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine citrate (B86180), a non-opioid antitussive agent, exerts its therapeutic effects through a multifaceted mechanism involving both central and peripheral pathways. This technical guide provides an in-depth exploration of the underlying biochemistry of pentoxyverine citrate, focusing on its pharmacodynamics, pharmacokinetics, and the molecular signaling cascades it modulates. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
Pentoxyverine, also known as carbetapentane, is a centrally acting cough suppressant used for the symptomatic relief of non-productive cough.[1][2] Unlike opioid-based antitussives, pentoxyverine is non-narcotic and does not carry the risk of dependence.[] Its mechanism of action is complex, involving interactions with multiple receptor systems in both the central and peripheral nervous systems.[4] This guide aims to elucidate the biochemical basis of pentoxyverine's action, providing a detailed overview for scientific and research applications.
Chemical and Physical Properties
This compound is the citrate salt of pentoxyverine. It is a white to off-white crystalline powder that is readily soluble in water and chloroform.[5] The chemical and physical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid |
| Chemical Formula | C₂₆H₃₉NO₁₀ |
| Molecular Weight | 525.59 g/mol [6] |
| CAS Number | 23142-01-0[6] |
| Melting Point | 90 to 95 °C[5] |
| Solubility | Soluble in water and chloroform[5] |
Pharmacodynamics: The Molecular Mechanisms of Action
Pentoxyverine's antitussive effect is primarily attributed to its action on the cough center in the medulla oblongata.[2][4] However, its pharmacological profile is broader, encompassing antagonism of muscarinic receptors and agonism of sigma-1 receptors.[1][7] Additionally, it exhibits peripheral anticholinergic, bronchodilator, and local anesthetic properties.[4][8]
Central Antitussive Effect
Pentoxyverine suppresses the cough reflex by acting on the central nervous system.[5] While the precise mechanism is not fully elucidated, it is understood to modulate neurotransmitter systems, likely involving acetylcholine (B1216132) and norepinephrine.[4]
Sigma-1 (σ₁) Receptor Agonism
Pentoxyverine is an agonist of the sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[7][9] This interaction is believed to contribute to its antitussive and neuroprotective effects.
Upon agonist binding, the sigma-1 receptor can translocate and interact with various proteins, including the inositol (B14025) 1,4,5-trisphosphate (IP₃) receptor. This interaction modulates intracellular calcium (Ca²⁺) signaling between the endoplasmic reticulum and mitochondria, influencing cellular survival and function.
Diagram 1: Pentoxyverine's Agonism of the Sigma-1 Receptor.
Muscarinic M₁ Receptor Antagonism
Pentoxyverine acts as an antagonist at muscarinic M₁ receptors.[1][5] M₁ receptors are Gq-protein coupled receptors, and their blockade by pentoxyverine leads to a downstream cascade that contributes to its anticholinergic effects, such as reduced mucus secretion and bronchodilation.
As an antagonist, pentoxyverine prevents acetylcholine from binding to the M₁ receptor. This inhibits the Gq protein-mediated activation of phospholipase C (PLC), which in turn reduces the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The ultimate effect is a decrease in intracellular calcium release from the endoplasmic reticulum.
Diagram 2: Pentoxyverine's Antagonism of the Muscarinic M₁ Receptor.
Peripheral Effects
Pentoxyverine also exhibits several peripheral actions that contribute to its overall therapeutic profile:
-
Anticholinergic Effects: By blocking muscarinic receptors, it reduces secretions in the respiratory tract.[4]
-
Bronchodilator Activity: It can relax the bronchial smooth muscle, which is beneficial in cough associated with bronchoconstriction.[]
-
Local Anesthetic Properties: Pentoxyverine has a mild local anesthetic effect, which may help to numb sensory nerves in the airways and reduce the urge to cough.[4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to the biochemical activity and pharmacokinetics of this compound.
Table 1: Receptor Binding Affinities and Potency
| Parameter | Receptor/Target | Value | Species/System |
| Kᵢ | Sigma-1 (σ₁) | 41 nM[7][9] | - |
| Sigma-2 (σ₂) | 894 nM[7][9] | - | |
| Sigma-1 (σ₁) | 75 nM[7][9] | Guinea-pig brain membrane | |
| Sigma-1 (σ₁) | ~100-300 nM[10] | Human | |
| IC₅₀ | Sigma-1 (σ₁) | 9 nM[5] | - |
| hERG ion channel | 3.0 µM[11] | hERG-transfected cells |
Table 2: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Value |
| Tₘₐₓ (Time to Peak Plasma Concentration) | ~2 hours[][5] |
| t½ (Elimination Half-life) | ~2.3 hours[5][11] |
| Metabolism | Primarily hepatic, via ester hydrolysis[5] |
| Excretion | Primarily renal[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biochemical and pharmacological properties of this compound.
Radioligand Binding Assay for Sigma-1 and Muscarinic Receptors
This protocol is used to determine the binding affinity (Kᵢ) of pentoxyverine for its target receptors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 6. This compound - Bio-X ™ | 23142-01-0 | BP166189 [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. altmeyers.org [altmeyers.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pentoxyverine | Carbetapentane | σ1 Receptor Agonist | TargetMol [targetmol.com]
- 11. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pentoxyverine Citrate: A Technical Guide on its Central and Peripheral Nervous System Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine citrate (B86180), a non-opioid antitussive agent, exerts its therapeutic effects through a dual mechanism involving both the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the pharmacodynamics of pentoxyverine citrate, focusing on its molecular targets and the resultant physiological effects. Quantitative data from preclinical studies are summarized, and key experimental methodologies are detailed to facilitate replication and further investigation. Signaling pathways and experimental workflows are visually represented to enhance understanding of its complex mechanism of action.
Introduction
This compound is a centrally acting cough suppressant used for the symptomatic relief of non-productive cough.[1][2][] Unlike opioid-based antitussives, pentoxyverine offers a distinct pharmacological profile with a lower risk of dependence.[1] Its efficacy stems from a combination of central inhibitory action on the cough center and peripheral effects on the airways.[4] This document delves into the technical details of its interactions with the nervous system, providing a resource for researchers and drug development professionals.
Central Nervous System Effects
The primary antitussive effect of this compound is mediated by its action on the central nervous system (CNS).
Mechanism of Action
Pentoxyverine acts as a potent agonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[2][5][6][7][8][9][10][11] While the precise mechanism is not fully elucidated, it is believed to suppress the cough reflex by acting on the cough center located in the medulla oblongata.[1][4] Additionally, pentoxyverine exhibits antagonist activity at muscarinic M1 receptors, which may contribute to its central effects.[2][7]
Quantitative Data: Receptor Binding Affinity
The affinity of pentoxyverine for sigma receptors has been quantified in radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below.
| Receptor Subtype | Tissue Source | Ki (nM) | Reference |
| Sigma-1 (σ1) | - | 41 | [5][6][8] |
| Sigma-2 (σ2) | - | 894 | [5][6][8] |
| Sigma-1 (σ1) | Guinea-pig brain membrane | 75 | [5][6][8][10] |
Signaling Pathway
The agonism of the sigma-1 receptor by pentoxyverine initiates a cascade of intracellular signaling events that are thought to modulate neuronal excitability and neurotransmitter release, ultimately leading to the suppression of the cough reflex.
Caption: Central Signaling Pathway of Pentoxyverine.
Peripheral Nervous System Effects
In addition to its central actions, this compound also exhibits effects on the peripheral nervous system, contributing to its overall antitussive efficacy.
Mechanism of Action
Pentoxyverine acts on sensory nerve endings in the respiratory tract, reducing their sensitivity to irritants that can trigger the cough reflex.[4] This is likely due to a combination of its mild local anesthetic properties and its anticholinergic (muscarinic antagonist) effects.[2][4][7] By blocking muscarinic receptors, pentoxyverine can help reduce secretions in the respiratory tract, which can act as a cough stimulus.[4]
Experimental Evidence
Preclinical studies have demonstrated the peripheral effects of pentoxyverine. For instance, in animal models, local administration of pentoxyverine has been shown to inhibit cough induced by chemical irritants.
Other Neurological Effects
Beyond its antitussive properties, pentoxyverine has been reported to possess anticonvulsant and spasmolytic activities.[5][6] These effects are likely mediated through its interaction with sigma-1 receptors and its anticholinergic properties.
Experimental Protocols
Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound for sigma-1 and sigma-2 receptors.
-
Methodology:
-
Prepare membrane homogenates from guinea pig brain tissue.
-
Incubate the membrane preparations with a radiolabeled ligand (e.g., [³H]-pentazocine for sigma-1 receptors) and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters to determine the amount of bound ligand.
-
Calculate the Ki values using competitive binding analysis software.
-
Caption: Workflow for Receptor Binding Assay.
In Vivo Antitussive Activity Model
-
Objective: To evaluate the antitussive efficacy of this compound in an animal model.
-
Methodology (Citric Acid-Induced Cough in Guinea Pigs):
-
Acclimatize male Dunkin-Hartley guinea pigs to the experimental environment.
-
Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined pretreatment time, place the animals in a whole-body plethysmograph.
-
Expose the animals to an aerosolized solution of citric acid (e.g., 0.3 M) for a fixed duration to induce coughing.
-
Record the number of coughs during and after the exposure period.
-
Compare the cough response in the pentoxyverine-treated group to the control group to determine the percentage of cough inhibition.[10]
-
Side Effects and Clinical Considerations
Common side effects of this compound include drowsiness, dizziness, and gastrointestinal disturbances.[1][12] Due to its anticholinergic properties, it may also cause dry mouth, blurred vision, and urinary retention.[1] Caution is advised when co-administered with other central nervous system depressants, such as alcohol or benzodiazepines, due to the potential for additive sedative effects.[1]
Conclusion
This compound is a multifaceted antitussive agent with distinct central and peripheral mechanisms of action. Its primary mode of action involves agonism at the sigma-1 receptor in the CNS, leading to suppression of the cough reflex. Peripherally, its anticholinergic and local anesthetic properties contribute to its efficacy. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the therapeutic potential of pentoxyverine and the development of novel antitussive drugs targeting these pathways.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. abmole.com [abmole.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Pentoxyverine | CAS#:77-23-6 | Chemsrc [chemsrc.com]
- 11. This compound - Bio-X ™ | 23142-01-0 | BP166189 [biosynth.com]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis and Purification of Carbetapentane Citrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of carbetapentane (B1213730) citrate (B86180), a non-opioid centrally acting antitussive agent. This document outlines the synthetic pathways for carbetapentane and its key intermediates, details purification methodologies, and presents relevant quantitative data. The information is intended to support research, development, and manufacturing activities related to this pharmaceutical compound.
Introduction
Carbetapentane, chemically known as 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate, is a cough suppressant.[1] It functions as a sigma-1 receptor agonist and a muscarinic receptor antagonist.[2][3] The citrate salt of carbetapentane is the commonly used pharmaceutical form. This guide details the chemical synthesis of carbetapentane citrate, focusing on the formation of its essential precursors and the final esterification and salt formation steps.
Synthesis of Carbetapentane Citrate
The synthesis of carbetapentane citrate is a multi-step process that begins with the preparation of two key intermediates: 1-phenylcyclopentanecarboxylic acid and 2-(2-diethylaminoethoxy)ethanol (B27993). These intermediates are then reacted to form the carbetapentane base, which is subsequently converted to its citrate salt.
Synthesis of 1-Phenylcyclopentanecarboxylic Acid
1-Phenylcyclopentanecarboxylic acid is a crucial precursor in the synthesis of carbetapentane. One common synthetic route involves the alkylation of phenylacetonitrile (B145931) with 1,4-dibromobutane (B41627), followed by hydrolysis of the resulting nitrile.[4]
Experimental Protocol:
-
Step 1: Alkylation of Phenylacetonitrile: In a suitable reaction vessel, phenylacetonitrile is reacted with 1,4-dibromobutane in the presence of a strong base, such as sodium hydroxide (B78521), in a solvent system like aqueous dimethyl sulfoxide (B87167) (DMSO). The molar ratio of phenylacetonitrile to 1,4-dibromobutane is typically 1:1.[4] The reaction mixture is stirred at a controlled temperature to facilitate the formation of 1-phenylcyclopentane-1-carbonitrile.
-
Step 2: Hydrolysis of 1-Phenylcyclopentane-1-carbonitrile: The resulting 1-phenylcyclopentane-1-carbonitrile is hydrolyzed in an acidic medium at an elevated temperature (≥120 °C) to yield 1-phenylcyclopentanecarboxylic acid.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Phenylacetonitrile, 1,4-dibromobutane | [4] |
| Yield | Good yields reported | [4] |
| Purity | ≥98.0% (for commercially available) | [5] |
Synthesis of 2-(2-Diethylaminoethoxy)ethanol
This amino alcohol intermediate can be synthesized through the reaction of 2-chloroethoxy ethanol (B145695) with diethylamine (B46881).[6]
Experimental Protocol:
-
In a pressure reactor, 2-chloroethoxy ethanol is reacted with an excess of diethylamine. The molar ratio of diethylamine to 2-chloroethoxy ethanol is typically in the range of 1.5:1 to 4.0:1.[6]
-
The reaction is carried out at a temperature of 80-130 °C for 2-4 hours.[6]
-
The resulting product is neutralized with a sodium hydroxide solution, and the organic phase is separated.[6]
-
Purification is achieved by vacuum distillation to yield 2-(2-diethylaminoethoxy)ethanol.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 2-chloroethoxy ethanol, Diethylamine | [6] |
| Yield | Not explicitly stated in the reference | |
| Purity | >98.0% (GC) |
Synthesis of Carbetapentane (Esterification)
The core of the carbetapentane synthesis is the esterification of 1-phenylcyclopentanecarboxylic acid with 2-(2-diethylaminoethoxy)ethanol. A common method involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, followed by reaction with the amino alcohol.[7]
Experimental Protocol:
-
Step 1: Synthesis of 1-Phenylcyclopentanecarbonyl Chloride: 1-Phenylcyclopentanecarboxylic acid is reacted with an excess of thionyl chloride (SOCl₂), which can also serve as the solvent.[2] The mixture is typically stirred at room temperature and then gently refluxed for 1-3 hours until the evolution of gas (HCl and SO₂) ceases.[2] Excess thionyl chloride is then removed by distillation under reduced pressure.[2]
-
Step 2: Esterification: A mixture of 1-phenylcyclopentanecarbonyl chloride (0.5 mol) and 2-(2-diethylaminoethoxy)ethanol (0.5 mol) in toluene (B28343) (300 mL) is heated under reflux for 20 hours.[7]
-
Work-up: The reaction mixture is made alkaline with an aqueous solution of sodium hydroxide and decanted. The toluene layer is washed with water and concentrated in vacuo.[7]
-
Purification: The crude carbetapentane base is purified by high-vacuum distillation.[7]
Quantitative Data:
| Parameter | Value | Reference |
| Reactants | 1-Phenylcyclopentanecarbonyl chloride, 2-(2-Diethylaminoethoxy)ethanol | [7] |
| Molar Ratio | 1:1 | [7] |
| Solvent | Toluene | [7] |
| Reaction Time | 20 hours | [7] |
| Reaction Temperature | Reflux | [7] |
| Yield of Carbetapentane Base (after distillation) | 85% | [7] |
Purification of Carbetapentane Citrate
The final step in the process is the formation of the citrate salt and its purification, typically achieved through recrystallization.
Formation of Carbetapentane Citrate
The purified carbetapentane base is converted to its citrate salt by reacting it with citric acid.
Experimental Protocol:
-
The carbetapentane base is dissolved in a suitable solvent, such as ether.[7]
-
An equimolar amount of citric acid, also dissolved in a suitable solvent, is added to the solution of the carbetapentane base.[7]
-
The carbetapentane citrate precipitates from the solution and can be collected by filtration.
Purification by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is critical and should be one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[8][9]
General Recrystallization Protocol:
-
Solvent Selection: A suitable solvent or solvent system is chosen. For carbetapentane citrate, which is soluble in water and ethanol, a mixed solvent system might be employed to achieve optimal crystallization.[3]
-
Dissolution: The crude carbetapentane citrate is dissolved in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
-
Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collection and Washing: The purified crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: The crystals are dried under vacuum to remove any residual solvent.
Quantitative Data:
| Parameter | Value | Reference |
| Final Product Purity (HPLC) | ≥95.0% | [10] |
Analytical Methods for Purity Assessment
The purity of carbetapentane citrate is typically assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Method:
A reported stability-indicating HPLC-DAD method utilizes a Waters Symmetry C8 column (3.9×150 mm, 5 μm) with gradient elution.[1]
-
Mobile Phase: A gradient of 0.025 M phosphoric acid and acetonitrile (B52724). The gradient starts with 10% acetonitrile and is ramped up to 60% over 10 minutes.[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: Diode Array Detector (DAD) for peak identity and purity confirmation.[1]
Visualizations
Synthesis Workflow
Caption: Overall synthesis workflow for carbetapentane citrate.
Purification Workflow
Caption: General workflow for the purification of carbetapentane citrate by recrystallization.
Mechanism of Action - Logical Relationship
Caption: Logical relationship diagram of carbetapentane's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. cyclopentanecarboxylic acid, 1-phenyl-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 4. FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents [patents.google.com]
- 5. 1-PHENYL-1-CYCLOHEXANECARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. CN103113241A - Synthetic method of diethylaminoethoxyethanol - Google Patents [patents.google.com]
- 7. US2842585A - Organic esters of 2-(2-diethylaminoethoxy)-ethanol and their process of preparation - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Pentoxyverine Citrate: A Technical Overview of its Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Pentoxyverine citrate (B86180), a centrally acting non-opioid antitussive, has been a subject of pharmacological interest for its dual mechanism of action involving sigma-1 receptor agonism and muscarinic M1 receptor antagonism. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of pentoxyverine citrate. It includes a detailed examination of its pharmacological profile, supported by quantitative data from key studies, and outlines the experimental methodologies employed. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its development history.
Introduction
Pentoxyverine, also known as carbetapentane, is a non-narcotic cough suppressant used for the symptomatic relief of non-productive cough.[1][2][3] Unlike opioid-based antitussives, it does not carry the risk of dependence.[3] The citrate salt of pentoxyverine is the commonly used pharmaceutical form.[2] This document details the scientific journey of this compound from its initial synthesis to its evaluation in preclinical and clinical settings.
Discovery and Synthesis
Details regarding the initial discovery and the specific researchers who first synthesized this compound are not extensively documented in readily available literature. However, a method for synthesizing a key intermediate, 1-phenylcyclopentanecarboxylic acid, has been described in patent literature, highlighting a pathway for its chemical production.
Preclinical Development
The preclinical evaluation of this compound has been crucial in establishing its safety and efficacy profile. Key studies have focused on its antitussive effects, safety pharmacology, and toxicology.
Efficacy Studies
The primary preclinical model used to assess the antitussive efficacy of pentoxyverine is the citric acid-induced cough model in guinea pigs.[4][5] In this model, the administration of pentoxyverine has been shown to inhibit the cough reflex.
Table 1: Preclinical Efficacy of this compound
| Species | Model | Key Findings | Reference |
| Guinea Pig | Citric Acid-Induced Cough | Inhibition of cough reflex | [4][5] |
Safety Pharmacology
Safety pharmacology studies are essential to identify potential adverse effects on major physiological systems.
Overdoses of pentoxyverine have been associated with anticholinergic effects such as tachycardia (high heart rate).[2] A dedicated clinical trial was conducted to investigate its potential effects on the electrocardiogram (ECG) in healthy volunteers.
While pentoxyverine is used to suppress cough, its effects on respiratory function are a key safety consideration. Unlike opioid antitussives, it is reported to cause hypoventilation much less frequently, even in cases of overdose.[2]
The CNS effects of pentoxyverine are central to its therapeutic action but also a source of potential side effects. The Irwin test is a common preclinical screen to assess the behavioral and physiological effects of a substance on the CNS.[6][7][8] Common CNS-related side effects in humans include drowsiness and dizziness.[3][9]
Toxicology
Toxicology studies provide data on the potential toxicity of a drug candidate with repeated administration.
Table 2: Acute Toxicity of this compound
| Species | Route of Administration | LD50 | Reference |
| Rat | Oral | 150 mg/kg | Not explicitly cited |
Clinical Development
The clinical development of this compound has involved studies to assess its safety, tolerability, and efficacy in humans.
Phase I Clinical Trials
A Phase I, single-center, randomized, single-blind, placebo-controlled, 4-way crossover study (NCT02183649) was conducted to investigate the tolerability and potential ECG effects of a single oral dose of this compound in healthy male and female volunteers. The results of this study are not publicly available.
Phase II and Phase III Clinical Trials
While it is stated that this compound has undergone extensive clinical trials, specific data from Phase II and Phase III studies, which would provide robust evidence of its efficacy in treating cough in patient populations, are not well-documented in publicly accessible literature.[3] Some sources suggest that the clinical evidence for its efficacy is based on older, less rigorously designed studies.[4]
Safety and Tolerability in Humans
The most commonly reported side effects of this compound in humans include:
In rare cases, more severe side effects such as allergic reactions have been reported.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its antitussive effect through a dual mechanism of action: agonism at the sigma-1 receptor and antagonism at the muscarinic M1 receptor.[2]
Sigma-1 Receptor Agonism
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling.[10] As an agonist, pentoxyverine is thought to activate the sigma-1 receptor, which may contribute to its antitussive effect by modulating neuronal excitability. The downstream signaling cascade following sigma-1 receptor activation involves interactions with various ion channels and signaling proteins, ultimately influencing neuronal function.
Caption: Sigma-1 Receptor Agonist Signaling Pathway for Pentoxyverine.
Muscarinic M1 Receptor Antagonism
Muscarinic M1 receptors are G-protein coupled receptors found in various tissues, including airway smooth muscle.[1] By acting as an antagonist at these receptors, pentoxyverine can induce bronchodilation, which may contribute to its overall effect in relieving cough. The antagonism of M1 receptors inhibits the downstream signaling cascade that leads to smooth muscle contraction.
Caption: M1 Muscarinic Receptor Antagonist Signaling Pathway.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard in vivo assay for evaluating the efficacy of antitussive agents.
-
Animals: Male Dunkin-Hartley guinea pigs are typically used.[11]
-
Acclimation: Animals are acclimated to the laboratory environment and the whole-body plethysmography chamber.[11][12]
-
Drug Administration: this compound or vehicle is administered, usually orally or intraperitoneally, at a specified time before the tussive challenge.[11]
-
Cough Induction: Guinea pigs are exposed to an aerosol of citric acid (e.g., 0.4 M) for a fixed duration (e.g., 5-10 minutes) within the plethysmography chamber.[12][13]
-
Data Acquisition: The number of coughs is recorded using a microphone and a pressure transducer connected to the chamber.[11][12]
-
Endpoint: The primary endpoint is the number of coughs, and the efficacy of the test compound is often expressed as the percentage inhibition of the cough response compared to the vehicle control group.[11]
Caption: Experimental Workflow for the Citric Acid-Induced Cough Model.
Irwin Test
The Irwin test is a systematic observational method to assess the behavioral and physiological state of rodents after drug administration.[6][7][8]
-
Animals: Rats or mice are used.[6]
-
Drug Administration: The test substance is administered, and animals are observed at various time points.[7]
-
Observations: A range of parameters are scored, including:
-
Endpoint: The test provides a profile of the drug's effects on the CNS and helps in determining the therapeutic and toxic dose ranges.[6]
Conclusion
This compound is a non-opioid antitussive with a unique dual mechanism of action. Its development has been supported by preclinical studies demonstrating efficacy in cough models. However, a comprehensive understanding of its clinical efficacy is limited by the lack of publicly available data from large, well-controlled clinical trials. Further research to fully elucidate its clinical profile and the intricate details of its signaling pathways would be beneficial for the scientific and medical communities. This technical guide provides a foundational overview of the available data on the discovery and development of this compound.
References
- 1. Role of M1 muscarinic receptor subtypes in mediating airway smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Irwin Test [vivotecnia.com]
- 7. researchgate.net [researchgate.net]
- 8. Primary observation (Irwin) test in rodents for assessing acute toxicity of a test agent and its effects on behavior and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are the side effects of this compound? [synapse.patsnap.com]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
toxicological profile of pentoxyverine citrate in preclinical studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical toxicological profile of pentoxyverine citrate (B86180). The information is compiled from available public data, focusing on key toxicological endpoints to support drug development and research activities.
Acute Toxicity
Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within a short period. The median lethal dose (LD50) is a common measure of acute toxicity. For pentoxyverine citrate, acute toxicity has been evaluated in rodent models through various routes of administration.
Experimental Protocols for Acute Toxicity Studies:
The determination of LD50 values typically involves the administration of graduated doses of the test substance to groups of animals. Key elements of the protocol include:
-
Test Species: Commonly used species are rats and mice.
-
Route of Administration: The substance is administered via routes relevant to potential human exposure, such as oral, intravenous, subcutaneous, intraperitoneal, or intramuscular.
-
Dose Levels: A range of doses is selected to elicit a dose-dependent response, including doses that cause mortality.
-
Observation Period: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: Statistical methods are used to calculate the LD50 value, which is the dose estimated to be lethal to 50% of the treated animals.
Quantitative Data on Acute Toxicity:
The following table summarizes the available LD50 values for this compound in preclinical studies.
| Species | Route of Administration | LD50 Value (mg/kg) | Reference |
| Rat | Oral | 810 | [1][] |
| Rat | Subcutaneous | 1250 | [1] |
| Rat | Intramuscular | 580 | [1] |
| Mouse | Oral | 230 | [1] |
| Mouse | Intraperitoneal | 122 | [1] |
| Mouse | Subcutaneous | 162 | [1] |
| Mouse | Intravenous | 38 | [1] |
Diagram of a General Acute Oral Toxicity Study Workflow:
Acute Oral Toxicity Study Workflow.
Repeated-Dose Toxicity
Repeated-dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged or repeated exposure. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs of toxicity.
Experimental Protocols for Repeated-Dose Toxicity Studies:
Standard protocols for repeated-dose toxicity studies, often following OECD guidelines, include:
-
Species: At least two species, one rodent and one non-rodent, are typically required.
-
Duration: The duration of the study depends on the intended duration of human use and can range from sub-acute (14 days) to sub-chronic (90 days) or chronic (6-12 months).
-
Dose Levels: At least three dose levels (low, mid, and high) and a control group are used. The high dose is intended to produce some toxicity but not mortality.
-
Parameters Monitored: In-life observations include clinical signs, body weight, food and water consumption. Terminal assessments include hematology, clinical chemistry, urinalysis, organ weights, and histopathological examination of tissues.
-
Recovery Groups: Often included to assess the reversibility of any observed toxic effects.
Available Data:
No specific repeated-dose toxicity studies for this compound were identified in the public domain. General statements suggest its toxicity is relatively low with oral administration.[]
Genotoxicity
Genotoxicity assays are performed to detect compounds that can induce genetic damage, such as gene mutations and chromosomal aberrations.
Experimental Protocols for Genotoxicity Testing:
A standard battery of in vitro and in vivo tests is typically required:
-
In Vitro Tests:
-
Ames Test (Bacterial Reverse Mutation Assay): Detects gene mutations.
-
In Vitro Mammalian Cell Gene Mutation Test: (e.g., Mouse Lymphoma Assay) Detects gene mutations and clastogenicity.
-
In Vitro Chromosomal Aberration Test or In Vitro Micronucleus Test: Detects chromosomal damage in mammalian cells.
-
-
In Vivo Tests:
-
In Vivo Mammalian Erythrocyte Micronucleus Test: Assesses chromosomal damage in bone marrow cells of rodents.
-
Other in vivo assays (e.g., Comet assay, in vivo chromosomal aberration assay) may be conducted to follow up on in vitro findings.
-
Available Data:
Publicly available data on the genotoxicity of this compound is limited. One source states "no data available" for germ cell mutagenicity.[1]
Carcinogenicity
Carcinogenicity studies are long-term studies designed to assess the potential of a substance to cause cancer.
Experimental Protocols for Carcinogenicity Studies:
-
Species: Typically conducted in two rodent species, usually rats and mice.
-
Duration: The study duration is typically the lifetime of the animal (e.g., 2 years for rats).
-
Dose Levels: Multiple dose levels and a control group are used. The highest dose is the maximum tolerated dose (MTD) determined from shorter-term toxicity studies.
-
Endpoints: The primary endpoints are the incidence, type, and location of tumors.
Available Data:
No specific carcinogenicity studies for this compound were found in the public domain. One source notes that no component of the product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[1]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
Experimental Protocols for Reproductive and Developmental Toxicity Studies:
-
Fertility and Early Embryonic Development (Segment I): Assesses effects on male and female reproductive function.
-
Embryo-Fetal Development (Segment II): Evaluates the potential for teratogenicity (birth defects).
-
Pre- and Postnatal Development (Segment III): Examines effects on the developing offspring from conception through weaning.
Available Data:
There is a lack of publicly available data from preclinical reproductive and developmental toxicity studies for this compound. It is noted that no data are available for its use during pregnancy and lactation.[3]
Safety Pharmacology
Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Experimental Protocols for Safety Pharmacology Studies:
The core battery of safety pharmacology studies typically includes the assessment of effects on the:
-
Central Nervous System (CNS): Evaluates effects on behavior, coordination, and other neurological functions.
-
Cardiovascular System: Monitors effects on blood pressure, heart rate, and electrocardiogram (ECG).
-
Respiratory System: Assesses effects on respiratory rate and tidal volume.
Available Data:
While specific safety pharmacology studies are not detailed in the available literature, pentoxyverine is known to act on the central nervous system to suppress the cough reflex.[4][5] Overdose can lead to drowsiness, agitation, and anticholinergic effects like tachycardia.[3] It is also reported to have mild local anesthetic and bronchodilating properties.[6]
Proposed Mechanism of Action of this compound:
Proposed Mechanism of Action of this compound.
Conclusion
The available preclinical data on this compound indicates a relatively low order of acute toxicity following oral administration. However, there is a significant lack of publicly accessible, detailed studies on repeated-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. While its mechanism of action involves central and peripheral pathways to suppress the cough reflex, a comprehensive safety profile based on modern preclinical testing standards is not fully available in the public domain. Further research and access to proprietary data would be necessary to complete a thorough toxicological risk assessment.
References
Pentoxyverine Citrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core solubility and stability characteristics of pentoxyverine citrate (B86180). The information is intended to support research, development, and formulation activities by providing key data and experimental insights into the physicochemical properties of this active pharmaceutical ingredient (API).
Introduction
Pentoxyverine citrate, the citrate salt of pentoxyverine, is a non-opioid antitussive agent.[1] A thorough understanding of its solubility and stability is critical for the development of safe, effective, and stable pharmaceutical dosage forms. This document summarizes publicly available data on these parameters, details relevant experimental methodologies, and outlines the known degradation pathways.
Solubility Characteristics
This compound is a white to off-white crystalline powder.[1] Its solubility is a key factor in determining its dissolution rate and bioavailability.
Qualitative Solubility
General solubility descriptions for this compound are available from various sources. A monograph describes it as being freely soluble in water and ethanol (B145695) (95%) and very soluble in acetic acid (100), while being practically insoluble in diethyl ether.[2] Another source states it dissolves easily in water and chloroform, but not in benzene, diethyl ether, or petroleum ether.[1]
Quantitative Solubility Data
Quantitative solubility data for this compound in various solvents are summarized in the table below. It is important to note that solubility can be influenced by factors such as temperature and the specific salt form of the API.
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water | Not Specified | Freely Soluble | [2] |
| Water (pH 7.4) | Not Specified | >78.8 µg/mL | |
| Ethanol (95%) | Not Specified | Freely Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥21.75 mg/mL | |
| Acetic Acid (100) | Not Specified | Very Soluble | [2] |
| Chloroform | Not Specified | Easily Soluble | [1] |
| Diethyl Ether | Not Specified | Practically Insoluble | [2] |
| Benzene | Not Specified | Insoluble | [1] |
| Petroleum Ether | Not Specified | Insoluble | [1] |
Experimental Protocol for Solubility Determination
A general experimental protocol for determining the equilibrium solubility of an API, which can be adapted for this compound, is the shake-flask method.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder
-
Selected solvent(s)
-
Shaking incubator or water bath with agitation
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-UV or other suitable analytical instrument for quantification
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The container is placed in a shaking incubator or water bath maintained at a constant temperature (e.g., 25°C or 37°C).
-
The mixture is agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn.
-
The aliquot is centrifuged to remove any undissolved solid particles.
-
The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV.
-
The experiment is performed in triplicate to ensure the reliability of the results.
Diagram 1: Experimental Workflow for Solubility Determination
A simplified workflow for determining the equilibrium solubility of this compound.
Stability Characteristics
The stability of this compound is influenced by various environmental factors, including pH, temperature, and the presence of oxidative agents. Understanding its degradation pathways is crucial for formulation development and defining appropriate storage conditions.
pH-Dependent Stability
This compound is most stable at a pH of 5.7.[4] It undergoes hydrolysis under both acidic and basic conditions.
Degradation Kinetics
The degradation of this compound in aqueous solution follows pseudo-first-order kinetics. A study investigating the pH-rate profile in Britton-Robinson buffer at 70°C provided the following kinetic data:
Table 2: Degradation Rate Constants and Half-lives of this compound at 70°C
| pH | Observed Rate Constant (k_obs, h⁻¹) | Half-life (t½, h) | Reference |
| 2.0 | 0.115 | 6.03 | [4] |
| 3.0 | 0.046 | 15.07 | [4] |
| 4.0 | 0.018 | 38.50 | [4] |
| 5.0 | 0.010 | 69.31 | [4] |
| 5.7 | 0.008 | 86.64 | [4] |
| 6.0 | 0.011 | 63.01 | [4] |
| 7.0 | 0.023 | 30.14 | [4] |
| 8.0 | 0.048 | 14.44 | [4] |
| 9.0 | 0.102 | 6.80 | [4] |
| 10.0 | 0.230 | 3.01 | [4] |
| 11.0 | 0.461 | 1.50 | [4] |
| 12.0 | 0.921 | 0.75 | [4] |
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Experimental Protocols for Forced Degradation:
-
Acidic Hydrolysis: A solution of this compound is exposed to acidic conditions (e.g., 1 M HCl) at an elevated temperature (e.g., 100°C) for a specified period (e.g., 1 hour).[4]
-
Alkaline Hydrolysis: A solution of this compound is treated with a basic solution (e.g., 0.1 M or 1 M NaOH) at a controlled temperature (e.g., room temperature or 100°C) for a defined duration (e.g., 1-3 hours).[4]
-
Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 5% H₂O₂), to assess its susceptibility to oxidation.
-
Thermal Degradation: The solid drug substance is exposed to dry heat to evaluate its thermal stability.
-
Photodegradation: The drug substance is exposed to light (UV and/or visible) to determine its photosensitivity.
Diagram 2: General Workflow for Forced Degradation Studies
A generalized workflow for conducting forced degradation studies on this compound.
Degradation Pathways
The primary degradation pathway for this compound is hydrolysis of the ester linkage. This occurs under both acidic and basic conditions, yielding two main degradation products: 1-phenylcyclopentanecarboxylic acid and 2-(2-(diethylamino)ethoxy)ethanol.[4]
Diagram 3: Hydrolysis Degradation Pathway of this compound
The hydrolytic cleavage of the ester bond in this compound.
Information regarding the specific degradation products formed under oxidative stress is not extensively detailed in the reviewed literature. Further investigation would be required to fully characterize the oxidative degradation pathway.
Analytical Methodologies
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of this compound and its degradation products.
HPLC Method for Stability Testing
A reported stability-indicating HPLC method utilizes a C18 reversed-phase column with a mobile phase consisting of a mixture of methanol (B129727) and 10 mM sodium dihydrogen phosphate (B84403) (pH 4) in a 60:40 (v/v) ratio.[4] Detection is typically performed using a UV detector at 230 nm.[4] This method has been shown to effectively separate this compound from its degradation products.
Conclusion
This technical guide consolidates key information on the solubility and stability of this compound. The provided data and experimental protocols offer a valuable resource for scientists and researchers involved in the formulation and development of pharmaceutical products containing this API. A thorough understanding of these physicochemical properties is paramount for ensuring product quality, safety, and efficacy. Further research into the oxidative degradation pathway would provide a more complete stability profile.
References
The Pharmacokinetics and Metabolism of Pentoxyverine Citrate in Animal Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pentoxyverine is utilized for the symptomatic relief of cough.[1] Its mechanism of action is believed to be central, though the precise pathways are not fully elucidated.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of pentoxyverine in relevant animal models is crucial for the non-clinical safety assessment and for predicting its pharmacokinetic profile in humans. This document outlines the typical experimental approaches and data interpretation for characterizing the DMPK properties of a compound like pentoxyverine in rodent and non-rodent species.
Pharmacokinetics
The pharmacokinetic profile of a drug describes its concentration-time course in the body. Key parameters include bioavailability, maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Representative In Vivo Pharmacokinetic Studies
Pharmacokinetic studies are typically conducted in at least two species, a rodent (e.g., rat) and a non-rodent (e.g., dog), to assess inter-species variability. Both intravenous (IV) and oral (PO) routes of administration are used to determine absolute bioavailability.
2.1.1. Experimental Protocols
A representative experimental design for a pharmacokinetic study of pentoxyverine citrate (B86180) in rats and dogs is presented below.
Experimental Protocol: Single-Dose Pharmacokinetic Study of Pentoxyverine Citrate in Sprague-Dawley Rats
-
Animals: Male and female Sprague-Dawley rats (n=3-5 per group), weighing 200-250 g.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
-
Drug Formulation:
-
Intravenous (IV): this compound dissolved in sterile saline at a concentration of 1 mg/mL.
-
Oral (PO): this compound suspended in 0.5% methylcellulose (B11928114) in water at a concentration of 5 mg/mL.
-
-
Dosing:
-
IV: A single bolus dose of 1 mg/kg administered via the tail vein.
-
PO: A single dose of 10 mg/kg administered via oral gavage.
-
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of pentoxyverine are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters.
Experimental Protocol: Single-Dose Pharmacokinetic Study of this compound in Beagle Dogs
-
Animals: Male and female Beagle dogs (n=3 per group), weighing 8-12 kg.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water. Dogs are fasted overnight before dosing.
-
Drug Formulation:
-
Intravenous (IV): this compound dissolved in sterile saline at a concentration of 0.5 mg/mL.
-
Oral (PO): this compound administered in gelatin capsules.
-
-
Dosing:
-
IV: A single dose of 0.5 mg/kg administered as a slow bolus injection into the cephalic vein.
-
PO: A single oral dose of 5 mg/kg.
-
-
Blood Sampling: Blood samples (approximately 2 mL) are collected from the cephalic or saphenous vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of pentoxyverine are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters.
2.1.2. Hypothetical Pharmacokinetic Data
The following tables present hypothetical pharmacokinetic parameters for this compound in rats and dogs, based on typical values observed for small molecule drugs with similar characteristics.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 500 ± 120 | 350 ± 85 |
| Tmax (h) | 0.08 | 1.5 ± 0.5 |
| AUC (0-t) (ngh/mL) | 1200 ± 250 | 2800 ± 600 |
| AUC (0-inf) (ngh/mL) | 1250 ± 260 | 2950 ± 650 |
| t½ (h) | 2.5 ± 0.6 | 3.0 ± 0.7 |
| CL (mL/min/kg) | 13.3 ± 2.8 | - |
| Vd (L/kg) | 2.8 ± 0.7 | - |
| F (%) | - | 23.6 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Intravenous (0.5 mg/kg) | Oral (5 mg/kg) |
| Cmax (ng/mL) | 250 ± 60 | 180 ± 45 |
| Tmax (h) | 0.08 | 2.0 ± 0.8 |
| AUC (0-t) (ngh/mL) | 800 ± 150 | 2000 ± 450 |
| AUC (0-inf) (ngh/mL) | 820 ± 160 | 2100 ± 480 |
| t½ (h) | 3.5 ± 0.8 | 4.0 ± 0.9 |
| CL (mL/min/kg) | 10.2 ± 2.1 | - |
| Vd (L/kg) | 3.0 ± 0.6 | - |
| F (%) | - | 25.6 |
Data are presented as mean ± standard deviation.
Metabolism
The biotransformation of a drug is a critical determinant of its efficacy and safety. Metabolism studies aim to identify the major metabolic pathways, the enzymes involved, and the structure of the metabolites.
In Vitro Metabolism
In vitro systems, such as liver microsomes and hepatocytes, are commonly used to investigate the metabolic fate of a drug candidate in a controlled environment.
Experimental Protocol: In Vitro Metabolism of this compound in Rat and Dog Liver Microsomes
-
Materials: Pooled male rat and dog liver microsomes, NADPH regenerating system, and this compound.
-
Incubation: this compound (1 µM) is incubated with liver microsomes (0.5 mg/mL) in the presence of an NADPH regenerating system at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The samples are analyzed by LC-MS/MS to monitor the depletion of the parent drug and the formation of metabolites.
-
Data Analysis: The rate of disappearance of pentoxyverine is used to calculate the in vitro half-life and intrinsic clearance. Metabolite identification is performed by analyzing the mass spectral data.
Hypothetical Metabolic Pathway
Based on the chemical structure of pentoxyverine, which contains an ester linkage, the primary metabolic pathway is anticipated to be ester hydrolysis. This reaction would be catalyzed by carboxylesterases, which are abundant in the liver and other tissues.
Further metabolism of the initial hydrolysis products could occur through Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) reactions.
Experimental Workflows and Logical Relationships
Visualizing the workflow of preclinical studies helps in understanding the sequence of experiments and their interdependencies.
Conclusion
This technical guide provides a framework for understanding and evaluating the pharmacokinetics and metabolism of this compound in animal models. While specific public data for this compound is scarce, the representative protocols, hypothetical data, and workflow diagrams presented here offer a valuable resource for researchers and drug development professionals. These models and methodologies are fundamental to the preclinical assessment of any new chemical entity and are essential for a successful transition to clinical development. Further studies are warranted to generate specific data for pentoxyverine to fully characterize its ADME properties in preclinical species.
References
Pentoxyverine Citrate: A Technical Examination of its Anticholinergic and Local Anesthetic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine citrate (B86180), a non-opioid antitussive agent, exerts its therapeutic effects through a multifaceted mechanism of action that includes both central and peripheral activities.[1] This technical guide provides an in-depth analysis of two key peripheral properties of pentoxyverine citrate: its anticholinergic and local anesthetic effects. By summarizing available quantitative data, detailing experimental methodologies, and visualizing relevant pathways, this document aims to serve as a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.
Introduction
This compound is primarily recognized for its role in suppressing non-productive cough.[2] Its central action is believed to involve the modulation of the cough center in the medulla oblongata.[1] However, its peripheral actions, namely its anticholinergic and local anesthetic properties, are significant contributors to its overall therapeutic profile.[1][] The anticholinergic effects can lead to reduced secretions and relaxation of bronchial smooth muscle, while the local anesthetic properties can dampen the sensitivity of sensory nerve endings in the respiratory tract.[1][][4] This guide will dissect these two pharmacological facets of this compound.
Anticholinergic Properties
This compound exhibits anticholinergic activity, primarily through its antagonism of muscarinic acetylcholine (B1216132) receptors (mAChRs).[5][6] This action is similar to that of atropine (B194438) and contributes to its therapeutic effect by reducing mucus secretion and inducing bronchodilation.[][5][7]
Quantitative Data: Receptor Binding and Activity
The following table summarizes the available quantitative data on the interaction of this compound with relevant receptors.
| Receptor Subtype | Parameter | Value | Species/System | Reference |
| Muscarinic M1 Receptor | Action | Antagonist | - | [5][7] |
| Sigma-1 (σ1) Receptor | Ki | 41 nM | Human | [8] |
| Sigma-1 (σ1) Receptor | Ki | 75 nM | Guinea-pig brain membrane | [8][9] |
| Sigma-2 (σ2) Receptor | Ki | 894 nM | Human | [8] |
| hERG Ion Channel | IC50 | 3.0 µM | hERG-transfected cells | [10][11] |
Note: Specific Ki or IC50 values for pentoxyverine at muscarinic receptor subtypes are not consistently reported in the readily available literature. The primary reported anticholinergic action is antagonism at the M1 subtype.[5][7]
Experimental Protocols for Assessing Anticholinergic Activity
The evaluation of a compound's anticholinergic properties typically involves a combination of in vitro and in vivo assays.
This method is used to determine the binding affinity of a drug to specific receptor subtypes.
-
Objective: To quantify the affinity of this compound for muscarinic acetylcholine receptor subtypes (M1, M2, M3, etc.).
-
Methodology:
-
Preparation of Receptor Membranes: Membranes are prepared from cells or tissues expressing the target muscarinic receptor subtype.
-
Radioligand Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are used to calculate the inhibition constant (Ki), which represents the affinity of the drug for the receptor.
-
This assay assesses the functional anticholinergic effect of a drug in a living organism.
-
Objective: To measure the inhibitory effect of this compound on saliva production, a process mediated by muscarinic receptors.
-
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Drug Administration: this compound is administered to the animals at various doses.
-
Sialagogue Challenge: A substance that stimulates salivation (a sialagogue), such as pilocarpine, is administered.
-
Saliva Collection: Saliva is collected over a specific period using pre-weighed cotton swabs placed in the oral cavity.
-
Quantification: The amount of saliva produced is determined by weighing the cotton swabs before and after collection.
-
Data Analysis: The dose-dependent reduction in saliva production by this compound is calculated.
-
Signaling Pathway
The anticholinergic action of this compound involves the blockade of muscarinic receptors, thereby inhibiting the downstream signaling cascade initiated by acetylcholine.
Caption: Anticholinergic action of this compound.
Local Anesthetic Properties
This compound also possesses local anesthetic effects, which contribute to its antitussive action by numbing the sensory nerves in the throat and airways, thereby reducing the urge to cough.[1][4] This effect is attributed to the blockade of voltage-gated sodium channels.[11]
Quantitative Data
Experimental Protocols for Assessing Local Anesthetic Activity
Various in vitro and in vivo models are employed to evaluate the local anesthetic properties of a compound.
This method directly assesses the effect of a drug on nerve conduction.
-
Objective: To determine the ability of this compound to block action potential propagation in an isolated nerve.
-
Methodology:
-
Nerve Isolation: A nerve, such as the sciatic nerve from a frog, is dissected and placed in a nerve chamber.[12]
-
Stimulation and Recording: Stimulating electrodes are placed at one end of the nerve, and recording electrodes are placed at the other end.
-
Drug Application: The nerve is bathed in a solution containing varying concentrations of this compound.
-
Measurement: The amplitude of the compound action potential is measured before and after drug application.
-
Data Analysis: The concentration-dependent reduction in the action potential amplitude is used to determine the blocking potency of the drug.
-
This is a classic method for evaluating cutaneous analgesia.
-
Objective: To assess the duration and intensity of the local anesthetic effect of this compound on the skin.
-
Methodology:
-
Animal Model: Guinea pigs are typically used.
-
Intradermal Injection: A small volume of this compound solution is injected intradermally, raising a wheal.
-
Stimulation: The center of the wheal is stimulated with a sharp probe (e.g., a pinprick) at regular intervals.
-
Response Assessment: The presence or absence of a skin twitch (panniculus carnosus reflex) is observed. The absence of the reflex indicates anesthesia.
-
Data Analysis: The duration of anesthesia is recorded for different concentrations of the drug.
-
Signaling Pathway
The local anesthetic action of this compound is achieved by blocking voltage-gated sodium channels in nerve membranes, which prevents the generation and propagation of action potentials.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 4. pentoxyverine | Dosing & Uses | medtigo [medtigo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound - Bio-X ™ | 23142-01-0 | BP166189 [biosynth.com]
- 7. altmeyers.org [altmeyers.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pentoxyverine | Carbetapentane | σ1 Receptor Agonist | TargetMol [targetmol.com]
- 10. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. [Evaluation in vitro of the local anesthetic effect by means of the dose/stabilization effect curve] - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentoxyverine Citrate: A Comprehensive Technical Review of its Molecular Targets Beyond Cough Suppression
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine citrate (B86180), a non-opioid antitussive agent, is primarily recognized for its role in the symptomatic relief of non-productive cough. Its mechanism of action has long been attributed to the suppression of the cough reflex arc. However, emerging evidence reveals a broader pharmacological profile, with pentoxyverine interacting with a variety of molecular targets beyond those directly associated with cough suppression. This technical guide provides an in-depth analysis of these off-target interactions, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. Understanding this expanded molecular footprint is crucial for elucidating the drug's complete safety and efficacy profile and may unveil novel therapeutic opportunities.
Introduction
Pentoxyverine, also known as carbetapentane, has been a constituent of cough and cold remedies for decades. While its efficacy in cough suppression is well-established, a comprehensive understanding of its molecular interactions is vital for both optimizing its current therapeutic use and exploring potential new applications. This document synthesizes the available scientific literature to present a detailed overview of pentoxyverine's engagement with various receptors and ion channels, moving beyond its traditional role as a centrally acting antitussive.
Key Molecular Targets and Pharmacological Profile
Pentoxyverine citrate exhibits a multi-target binding profile, interacting with sigma receptors, muscarinic acetylcholine (B1216132) receptors, voltage-gated sodium channels, and hERG potassium channels. This section details the quantitative aspects of these interactions and the experimental procedures used to elucidate them.
Sigma Receptors: A Primary Target
Pentoxyverine demonstrates significant agonist activity at sigma-1 (σ₁) receptors and also binds to sigma-2 (σ₂) receptors.[1] The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, involved in cellular signaling and the modulation of various neurotransmitter systems.
Quantitative Data:
| Target | Ligand | Kᵢ (nM) | Tissue Source |
| Sigma-1 (σ₁) Receptor | Pentoxyverine | 75 ± 28 | Guinea-pig brain membrane |
| Sigma-1 (σ₁) Receptor | Pentoxyverine | 41 | Recombinant |
| Sigma-2 (σ₂) Receptor | Pentoxyverine | 894 | Recombinant |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
The binding affinity of pentoxyverine for the sigma-1 receptor was determined using a competitive radioligand binding assay.[2]
-
Tissue Preparation: Membranes from guinea-pig brain were prepared through homogenization and centrifugation to isolate the membrane fraction containing the sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand, was used as the radiolabeled competitor.
-
Assay Conditions: The assay was conducted in a buffer solution at a specific pH and temperature. A constant concentration of the radioligand was incubated with the brain membrane preparation in the presence of varying concentrations of pentoxyverine.
-
Determination of Non-Specific Binding: Non-specific binding was determined by adding a high concentration of a non-labeled sigma-1 ligand, such as haloperidol, to a set of control tubes.
-
Separation and Quantification: Following incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, was then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of pentoxyverine that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves. The inhibition constant (Kᵢ) was then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathway:
Caption: Pentoxyverine acts as an agonist at the sigma-1 receptor, influencing intracellular calcium signaling.
Muscarinic Acetylcholine Receptors: Antagonistic Activity
Pentoxyverine exhibits antagonistic properties at muscarinic acetylcholine receptors, with a noted selectivity for the M1 subtype.[3] This anticholinergic activity may contribute to some of its side effects and potentially some of its therapeutic actions beyond cough suppression.
Quantitative Data:
Quantitative binding affinity data (Kᵢ or IC₅₀ values) for pentoxyverine at specific muscarinic receptor subtypes are not consistently reported in the readily available scientific literature.
Experimental Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
A standard approach to determine the binding affinity of a compound for muscarinic receptors involves a competitive radioligand binding assay.
-
Receptor Source: Membranes from tissues or cells expressing the desired muscarinic receptor subtype (e.g., CHO-K1 cells transfected with the human M1 receptor gene).
-
Radioligand: A non-selective or subtype-selective muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine for M1 receptors.
-
Assay Procedure: The cell membranes are incubated with the radioligand and varying concentrations of pentoxyverine.
-
Data Analysis: Similar to the sigma receptor assay, IC₅₀ values are determined and converted to Kᵢ values to quantify the binding affinity.
Logical Relationship:
Caption: Pentoxyverine acts as an antagonist at M1 muscarinic receptors, blocking acetylcholine binding.
Voltage-Gated Sodium Channels: Local Anesthetic and Anticonvulsant Properties
Pentoxyverine is known to possess local anesthetic and anticonvulsant properties, which are indicative of an interaction with voltage-gated sodium channels.[4] Blockade of these channels inhibits the initiation and propagation of action potentials.
Quantitative Data:
Specific IC₅₀ values for pentoxyverine's blockade of voltage-gated sodium channels are not well-documented in publicly available literature.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The standard method to assess the effect of a compound on voltage-gated sodium channels is whole-cell patch-clamp electrophysiology.
-
Cell Preparation: Cells expressing the specific sodium channel subtype of interest (e.g., dorsal root ganglion neurons or HEK293 cells transfected with a specific Nav channel isoform) are used.
-
Electrophysiological Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ionic currents flowing through the channels.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit sodium currents in their various states (resting, open, and inactivated).
-
Drug Application: Pentoxyverine is applied to the cells at different concentrations, and the resulting changes in the sodium current are recorded.
-
Data Analysis: The concentration-response curve for the inhibition of the sodium current is generated to determine the IC₅₀ value.
Experimental Workflow:
Caption: A typical experimental workflow for determining the inhibitory effect of pentoxyverine on voltage-gated sodium channels.
hERG Potassium Channels: Potential for Cardiac Effects
Pentoxyverine has been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[5] Inhibition of this channel is a critical safety concern in drug development as it can lead to QT interval prolongation and an increased risk of life-threatening cardiac arrhythmias.
Quantitative Data:
| Target | Ligand | IC₅₀ (µM) | Cell Line |
| hERG Potassium Channel | Pentoxyverine | 3.0 | hERG transfected cells |
Experimental Protocol: Patch-Clamp Electrophysiology for hERG Current
The inhibitory effect of pentoxyverine on the hERG channel was evaluated using patch-clamp electrophysiology.[5]
-
Cell Line: A cell line stably expressing the hERG potassium channel, such as Human Embryonic Kidney (HEK293) cells, was used.
-
Recording Conditions: Whole-cell patch-clamp recordings were performed to measure the hERG current (IKr).
-
Voltage Protocol: A specific voltage protocol was applied to elicit the characteristic hERG tail current upon repolarization.
-
Drug Perfusion: The cells were perfused with solutions containing different concentrations of pentoxyverine.
-
Data Analysis: The percentage of inhibition of the hERG current at each concentration was determined, and a concentration-response curve was constructed to calculate the IC₅₀ value.
Signaling Pathway and Potential Consequence:
Caption: Inhibition of the hERG potassium channel by pentoxyverine can delay cardiac repolarization, leading to potential QT prolongation.
Opioid Receptors: Unclear Interaction
Some literature suggests that pentoxyverine may interact with kappa and mu-opioid receptors.[3][6] However, robust quantitative binding data and detailed studies confirming the nature of this interaction (agonist, antagonist, or allosteric modulator) are currently lacking in the public domain. Further research is required to substantiate and characterize this potential activity.
Discussion and Future Directions
The pharmacological profile of this compound extends beyond its well-known antitussive effects. Its interactions with sigma-1 receptors may open avenues for exploring its potential in neuroprotective or cognitive-enhancing applications. Conversely, its antagonistic effects on muscarinic receptors and inhibitory action on hERG channels highlight the need for a careful evaluation of its side-effect profile, particularly in vulnerable patient populations. The local anesthetic and anticonvulsant properties mediated by voltage-gated sodium channel blockade warrant further investigation to determine their clinical relevance.
Future research should focus on:
-
Quantitative Characterization: Obtaining precise binding affinities (Kᵢ) and functional potencies (EC₅₀/IC₅₀) of pentoxyverine for muscarinic, sodium channel, and opioid receptor subtypes.
-
In Vivo Studies: Correlating the in vitro molecular interactions with in vivo physiological and behavioral effects to understand their clinical significance.
-
Structure-Activity Relationship (SAR) Studies: Investigating the structural determinants of pentoxyverine's binding to its various targets to potentially design more selective analogs with improved therapeutic profiles.
Conclusion
This technical guide has provided a detailed overview of the known molecular targets of this compound beyond its primary indication for cough suppression. The available data reveal a complex pharmacological agent with the potential for a range of on- and off-target effects. A thorough understanding of this multifaceted molecular pharmacology is essential for the safe and effective use of pentoxyverine and for unlocking its full therapeutic potential. Further research is imperative to fill the existing gaps in our knowledge and to fully delineate the clinical implications of these secondary molecular interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Fenestropathy of Voltage-Gated Sodium Channels [frontiersin.org]
- 3. zenodo.org [zenodo.org]
- 4. mdpi.com [mdpi.com]
- 5. daneshyari.com [daneshyari.com]
- 6. Electrophysiological and Pharmacological Analyses of Nav1.9 Voltage-Gated Sodium Channel by Establishing a Heterologous Expression System - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Pentoxyverine Citrate using a Stability-Indicating HPLC-DAD Method
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the accurate quantification of pentoxyverine citrate (B86180) in pharmaceutical formulations. The described method is stability-indicating, capable of separating pentoxyverine citrate from its degradation products. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a non-opioid antitussive agent used for the symptomatic relief of non-productive cough. Accurate and reliable analytical methods are crucial for its quantification in dosage forms to ensure product quality and stability. This document provides a detailed experimental protocol for a stability-indicating HPLC-DAD method, adapted from established and validated procedures.[1][2][3]
Experimental
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column: Waters Symmetry C8 (3.9 × 150 mm, 5 µm) or equivalent.[1][2][3]
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
-
A summary of the chromatographic conditions is presented in Table 1.
Table 1: HPLC-DAD Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Symmetry C8 (3.9 × 150 mm, 5 µm)[1][2] |
| Mobile Phase | A: 0.025 M Phosphoric acid in WaterB: Acetonitrile[1][2] |
| Gradient Elution | 0-10 min: 10% to 60% B10-15 min: Hold at 60% B[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient |
| Detection Wavelength | 210 nm[1][2] |
| Run Time | 15 minutes (plus 3 minutes for re-equilibration)[1] |
| Expected Retention Time | Approximately 7.03 min[1][2] |
Protocols
-
Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase (initial conditions) to obtain a stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 10-150 µg/mL.[1][2][3]
-
Accurately transfer a volume of syrup equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
The method was validated according to ICH guidelines, and the key performance characteristics are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10–150 µg/mL[1][2] |
| Correlation Coefficient (r²) | > 0.9998[1][2] |
| Accuracy (Recovery) | 97.7% - 101.5%[1] |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | 3.79 x 10⁻² µg/mL[4][5] |
| Limit of Quantification (LOQ) | 12.62 x 10⁻² µg/mL[4][5] |
| Specificity | The method is specific and stability-indicating, as it resolves the drug from its forced degradation products.[1][2] |
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram.
Caption: HPLC-DAD experimental workflow for this compound quantification.
Results and Discussion
The described HPLC-DAD method provides excellent linearity, accuracy, and precision for the quantification of this compound. The use of a C8 column with a gradient elution of phosphoric acid and acetonitrile allows for a good peak shape and a reasonable retention time of approximately 7.03 minutes.[1][2] The detection wavelength of 210 nm was found to be suitable for the analysis of this compound, which is a weak UV-absorbing compound.[1] The stability-indicating nature of the assay was confirmed through forced degradation studies, which showed that the method can effectively separate the parent drug from its degradation products.[1][2]
Conclusion
The HPLC-DAD method detailed in this application note is a reliable and robust procedure for the routine quality control analysis and stability testing of this compound in pharmaceutical formulations. The method is specific, accurate, precise, and linear over a wide concentration range.
References
- 1. HPLC-DAD stability indicating determination of this compound. Application to degradation kinetics and assay of syrup dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Assay Development of Pentoxyverine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180) is a non-opioid antitussive agent utilized for the symptomatic relief of cough. Its mechanism of action is multifaceted, involving both central and peripheral pathways. Primarily, pentoxyverine acts as an antagonist at muscarinic M1 receptors and an agonist at sigma-1 (σ1) receptors.[1] Understanding these interactions at a cellular and molecular level is crucial for the development of new antitussive therapies and for elucidating the full pharmacological profile of pentoxyverine.
These application notes provide detailed protocols for a panel of in vitro assays to characterize the activity of pentoxyverine citrate. The described methods include a cytotoxicity assay to determine the appropriate concentration range for subsequent experiments, a radioligand binding assay to quantify its affinity for the sigma-1 receptor, a functional cell-based assay to assess its antagonistic activity at the muscarinic M1 receptor, and a protocol for utilizing a differentiated neuronal cell line to investigate its effects in a more physiologically relevant context. Additionally, analytical methods for the quantification of pentoxyverine in in vitro samples are outlined.
General Laboratory Requirements
All work should be conducted in a BSL-2 laboratory using appropriate personal protective equipment (PPE). Cell culture manipulations must be performed in a certified biological safety cabinet to maintain sterility. All reagents should be of analytical or cell culture grade.
Cytotoxicity Assessment of this compound
Prior to conducting functional assays, it is essential to determine the concentration range of this compound that is non-toxic to the cells being used. The Neutral Red Uptake (NRU) assay is a sensitive and reproducible method for assessing cell viability.
Principle of the Neutral Red Uptake Assay
Viable cells incorporate and bind the supravital dye Neutral Red in their lysosomes. Toxic substances can impair the cell's ability to take up and retain the dye. The amount of dye retained by the cells is proportional to the number of viable cells and can be quantified spectrophotometrically.
Experimental Protocol: Neutral Red Uptake Assay
Materials:
-
Cell line (e.g., CHO-K1, U2OS, or SH-SY5Y)
-
Complete cell culture medium
-
This compound stock solution (e.g., 100 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
Neutral Red solution (e.g., 0.33% in DPBS)
-
Neutral Red Assay Fixative (e.g., 0.1% CaCl2 in 0.5% Formaldehyde)
-
Neutral Red Assay Solubilization Solution (e.g., 1% Acetic acid in 50% Ethanol)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency after 24 hours of incubation.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Fixation: Carefully remove the Neutral Red solution and rinse the cells with 150 µL of Neutral Red Assay Fixative.
-
Solubilization: Remove the fixative and add 150 µL of Neutral Red Assay Solubilization Solution to each well. Shake the plate on a plate shaker for 10 minutes to ensure complete solubilization of the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate spectrophotometer. A reference wavelength of 690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation
| This compound (µM) | Absorbance (540 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.22 | 97.6 |
| 10 | 1.18 | 94.4 |
| 50 | 0.95 | 76.0 |
| 100 | 0.60 | 48.0 |
| 200 | 0.25 | 20.0 |
| 500 | 0.10 | 8.0 |
Table 1: Example data from a Neutral Red Uptake cytotoxicity assay.
Caption: Experimental workflow for the Neutral Red Uptake cytotoxicity assay.
Sigma-1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the sigma-1 receptor. The assay utilizes a radiolabeled ligand, such as [³H]-(+)-pentazocine, which is a selective sigma-1 receptor agonist.
Principle of the Radioligand Binding Assay
The assay measures the ability of a test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor in a membrane preparation. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Experimental Protocol: Sigma-1 Receptor Binding Assay
Materials:
-
Membrane preparation from cells or tissues expressing sigma-1 receptors (e.g., guinea pig liver membranes)
-
[³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Haloperidol (for determination of non-specific binding)
-
96-well plates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from a suitable source expressing sigma-1 receptors. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle for total binding)
-
Haloperidol (e.g., 10 µM final concentration for non-specific binding)
-
[³H]-(+)-pentazocine (at a concentration close to its Kd, e.g., 1-5 nM)
-
Membrane preparation (e.g., 50-100 µg protein per well)
-
-
Incubation: Incubate the plate at 37°C for 90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold Assay Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the this compound concentration to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation
| This compound (nM) | CPM (Counts Per Minute) | % Specific Binding |
| Total Binding | 5000 | 100 |
| Non-specific Binding | 500 | 0 |
| 1 | 4800 | 95.6 |
| 10 | 4200 | 82.2 |
| 50 | 2500 | 44.4 |
| 100 | 1500 | 22.2 |
| 500 | 700 | 4.4 |
| 1000 | 550 | 1.1 |
Table 2: Example data from a sigma-1 receptor radioligand binding assay.
References
Application Notes and Protocols for Studying the Antitussive Effects of Pentoxyverine Citrate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180), also known as carbetapentane, is a non-opioid, centrally acting antitussive agent utilized for the symptomatic relief of non-productive cough.[1] Its mechanism of action is multifaceted, primarily involving the suppression of the cough reflex at the level of the cough center in the medulla oblongata.[1] Additionally, pentoxyverine citrate exhibits anticholinergic properties by acting as a muscarinic M1 receptor antagonist and functions as a sigma-1 receptor agonist.[2][3] These combined actions are believed to contribute to its cough-suppressing efficacy.
Preclinical evaluation of antitussive agents like this compound heavily relies on in vivo animal models that mimic the human cough reflex. The guinea pig model of chemically-induced cough is a well-established and widely used system for these studies. This document provides detailed protocols for utilizing the guinea pig model to assess the antitussive effects of this compound, along with a summary of its pharmacological actions and expected quantitative outcomes.
Data Presentation: Antitussive Efficacy of this compound and Comparator Drugs
The following table summarizes the quantitative data on the antitussive effects of this compound and the standard antitussive, codeine, in the citric acid-induced cough model in guinea pigs.
| Compound | Animal Model | Tussive Agent | Route of Administration | Effective Dose Range | Maximal Inhibition | ED₅₀ | Reference |
| This compound (Carbetapentane) | Guinea Pig | Citric Acid | Intraperitoneal (i.p.) | 1 - 5 mg/kg | 70% at 0.95 µmol/kg | Not Reported | [4] |
| Codeine | Guinea Pig | Citric Acid | Subcutaneous (s.c.) | Not Reported | Not Reported | 9.1 mg/kg | [2] |
| Codeine | Guinea Pig | Citric Acid | Intravenous (i.v.) | Not Reported | Not Reported | 8.7 mg/kg | [2] |
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of action for this compound's antitussive effect.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This protocol details the induction of cough in guinea pigs using citric acid aerosol, a standard method for evaluating the efficacy of antitussive drugs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Citric acid solution (0.4 M in sterile saline)
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Pneumotachograph
-
Microphone
-
Data acquisition and analysis software
Procedure:
-
Animal Acclimation: Acclimate guinea pigs to the laboratory environment for at least 3 days prior to the experiment. House them in a temperature- and humidity-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Administration: Administer this compound or vehicle to the guinea pigs via the desired route (e.g., intraperitoneal, oral). A typical pretreatment time is 30-60 minutes before the citric acid challenge.
-
Acclimation to Plethysmograph: Place each guinea pig individually into the whole-body plethysmograph chamber and allow a 5-10 minute acclimation period before the tussive challenge.
-
Cough Induction: Aerosolize the 0.4 M citric acid solution into the chamber for a fixed duration, typically 7-10 minutes.
-
Data Recording:
-
Record the respiratory airflow using the pneumotachograph.
-
Simultaneously record the sounds produced by the animal using a microphone.
-
The observation period for counting coughs is typically 14-15 minutes from the start of the citric acid exposure.
-
-
Cough Identification: A cough is characterized by a forceful expiratory effort accompanied by a distinct sound, which can be identified from the audio recording and the airflow pattern.
-
Data Analysis:
-
Quantify the total number of coughs for each animal during the observation period.
-
Calculate the mean number of coughs for each treatment group.
-
Express the efficacy of this compound as a percentage inhibition of the vehicle control group using the following formula: % Inhibition = [ (Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group ] x 100
-
Experimental Workflow
Caption: Experimental workflow for the guinea pig citric acid-induced cough model.
References
- 1. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Pentoxyverine Citrate Dissolution for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180), also known as carbetapentane (B1213730) citrate, is a non-opioid antitussive agent commonly used to suppress coughs associated with conditions like the common cold.[1][2][3] In a research context, it is recognized for its activity as an antagonist of muscarinic acetylcholine (B1216132) receptors (specifically the M1 subtype) and as an agonist of the sigma-1 (σ1) receptor.[3][4] These properties, along with its mild local anesthetic and anticholinergic effects, make it a compound of interest for various in vitro studies.[3][5]
This document provides a detailed protocol for the proper dissolution and handling of pentoxyverine citrate for use in cell culture applications, ensuring solution stability and experimental reproducibility.
Solubility Data
Proper dissolution begins with selecting the appropriate solvent. This compound is a white crystalline powder that is freely soluble in water and ethanol (B145695) but exhibits the highest solubility in DMSO for preparing concentrated stock solutions.[6] The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Concentration (Molar) | Source |
| DMSO | ≥100 mg/mL | ~190.26 mM | Selleck Chemicals[3] |
| DMSO | ≥21.75 mg/mL | ~41.38 mM | APExBIO[2], RayBiotech[7] |
| DMSO | Soluble to 75 mM | ~39.42 mg/mL | BioCrick[8] |
| Water | ≥52.2 mg/mL | ~99.32 mM | APExBIO[2] |
| Water | 100 mg/mL | ~190.26 mM | Selleck Chemicals[3] |
| Ethanol | ≥17.3 mg/mL | ~32.91 mM | APExBIO[2] |
| Ethanol | 8 mg/mL to 100 mg/mL | ~15.22 mM to 190.26 mM | Selleck Chemicals[3] |
Note: Solubility values can vary between suppliers. It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[3]
Signaling Pathway
This compound exerts its cellular effects primarily through interaction with specific receptors. It functions as an antagonist at M1 muscarinic receptors and an agonist at sigma-1 receptors.[3][4] Its anticholinergic properties may lead to downstream effects such as the relaxation of pulmonary alveoli.[3]
Caption: Mechanism of action for this compound.
Experimental Protocols
This section details the necessary materials and the step-by-step procedure for preparing a sterile, high-concentration stock solution of this compound and its subsequent dilution for cell culture experiments.
Materials and Equipment
-
This compound powder (e.g., Selleck Chemicals, APExBIO)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, phosphate-buffered saline (PBS)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Sterile microcentrifuge tubes (1.5 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Sonicator or 37°C water bath (optional, to aid dissolution)[9]
-
Biosafety cabinet (BSC)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Protocol for Preparing a 100 mM Stock Solution in DMSO
This protocol is for preparing a high-concentration primary stock solution. All steps should be performed in a sterile biosafety cabinet.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 52.56 mg of this compound (Molecular Weight: 525.59 g/mol ).
-
Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to the weighed powder in a sterile microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for several minutes until the powder is completely dissolved. If particulates remain, brief sonication or warming the solution in a 37°C water bath can facilitate dissolution.[9] Visually inspect the solution against a light source to ensure no solid material is present.
-
Sterilization (Optional): If sterility is a major concern and the initial materials were not sterile, the concentrated DMSO stock can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[3]
Protocol for Preparing Working Solutions for Cell Treatment
-
Thaw Stock Solution: Remove one aliquot of the frozen stock solution and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): It is often difficult to accurately pipette the very small volumes required from a high-concentration stock. Perform an intermediate dilution in sterile complete cell culture medium. For example, dilute the 100 mM stock 1:1000 in medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate or stock solution to your cell culture plates containing pre-warmed complete medium to achieve the desired final concentration.
-
Mixing: Gently swirl the plates to ensure even distribution of the compound in the medium.
-
Incubation: Return the cell culture plates to the incubator (37°C, 5% CO2).
Experimental Workflow
The following diagram illustrates the overall workflow from compound dissolution to cell treatment.
Caption: Workflow for preparing and using this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. raybiotech.com [raybiotech.com]
- 8. This compound | CAS:23142-01-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentoxyverine Citrate in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180), also known as carbetapentane (B1213730) citrate, is a non-opioid, centrally and peripherally acting antitussive agent.[1][2][3] It is utilized for the symptomatic relief of non-productive (dry) cough associated with conditions like the common cold, bronchitis, and sinusitis.[2][3] Its multifaceted mechanism of action, which includes effects on central cough pathways, peripheral sensory nerves, and bronchial smooth muscle, makes it a compound of interest in respiratory disease research.[1][4] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the pharmacological properties of pentoxyverine citrate and similar compounds.
Mechanism of Action
This compound exerts its antitussive effects through a combination of central and peripheral actions:
-
Central Action: It acts on the cough center in the medulla oblongata to suppress the cough reflex.[1]
-
Peripheral Action: It exhibits effects on sensory nerve endings in the respiratory tract, reducing their sensitivity to irritants that trigger coughing.[1]
-
Receptor Interactions:
-
Sigma-1 (σ1) Receptor Agonism: Pentoxyverine is an agonist at the sigma-1 receptor, which is believed to play a role in modulating the cough reflex.[2][5]
-
Muscarinic M1 Receptor Antagonism: It acts as an antagonist at M1 muscarinic receptors, contributing to its anticholinergic properties.[4][5] This can lead to the relaxation of pulmonary alveoli and a reduction in phlegm production.[4]
-
-
Local Anesthetic Properties: The compound also possesses local anesthetic effects, which may help to numb sensory nerves in the airways and reduce the urge to cough.[3][4]
-
Non-Opioid Pathway: Importantly, this compound does not act on opioid receptors, distinguishing it from traditional opioid-based cough suppressants.
Data Presentation
In Vitro Binding Affinities of Pentoxyverine
| Receptor Subtype | Ligand Interaction | Test System | Kᵢ (nM) | Reference |
| Sigma-1 (σ₁) | Agonist | Guinea-pig brain membrane | 75 | [6][7] |
| Sigma-1 (σ₁) | Agonist | Human σ₁ receptor | 41 | [6][7] |
| Sigma-2 (σ₂) | Agonist | Not specified | 894 | [6][7] |
| Muscarinic M1 | Antagonist | Not specified | Not Reported | [4][5] |
Note: While pentoxyverine is identified as a muscarinic M1 antagonist, specific Kᵢ values are not consistently reported in the literature.
In Vivo Antitussive Efficacy of this compound
| Animal Model | Tussive Agent | Route of Administration | Dose Range (mg/kg) | Maximum Inhibition of Cough (%) | Reference |
| Guinea Pig | Citric Acid Aerosol | Intraperitoneal (i.p.) | 1 - 5 | 50 - 80 | [6] |
| Mouse | Aqueous Ammonia | Oral | 50 | 45.45 | [6][7] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Experimental Workflow for Antitussive Drug Evaluation
Experimental Protocols
In Vitro Assays
1. Sigma-1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.
-
Materials:
-
Receptor Source: Guinea pig brain membranes or commercially available membranes from cells expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Binding Control: Haloperidol (B65202).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine, and either assay buffer (for total binding), unlabeled haloperidol (for non-specific binding), or the test compound dilution.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound and unbound radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
2. Muscarinic M1 Receptor Radioligand Binding Assay
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the muscarinic M1 receptor.
-
Materials:
-
Receptor Source: Membranes from cells expressing the human muscarinic M1 receptor.
-
Radioligand: [³H]-pirenzepine or [³H]-N-methylscopolamine ([³H]-NMS).
-
Non-specific Binding Control: Atropine.
-
Assay Buffer: Phosphate-buffered saline (PBS) or Tris-based buffer.
-
Test Compound: this compound.
-
-
Procedure:
-
Follow a similar procedure to the sigma-1 receptor binding assay, using the appropriate radioligand and non-specific binding control for muscarinic receptors.
-
The data analysis to determine the IC₅₀ and Kᵢ values is the same.
-
3. In Vitro Assessment of Local Anesthetic Activity
-
Objective: To evaluate the local anesthetic properties of this compound.
-
Model: Isolated frog sciatic nerve preparation.
-
Procedure:
-
Dissect the sciatic nerve from a frog and mount it in a nerve chamber with stimulating and recording electrodes.
-
Superfuse the nerve with Ringer's solution and record the compound action potential (CAP) in response to electrical stimulation.
-
After establishing a stable baseline CAP, switch the superfusion to a Ringer's solution containing a known concentration of this compound.
-
Monitor the amplitude of the CAP over time. A reduction in amplitude indicates a local anesthetic effect.
-
Compare the effect of this compound to a standard local anesthetic like lidocaine.
-
In Vivo Assay
Citric Acid-Induced Cough Model in Guinea Pigs
-
Objective: To evaluate the antitussive efficacy of this compound in a preclinical model of cough.
-
Animals: Male Hartley guinea pigs are commonly used.
-
Procedure:
-
Acclimatize the animals to the experimental setup.
-
Administer this compound or vehicle control via the desired route (e.g., intraperitoneal or oral).
-
After a predetermined pretreatment time, place the guinea pig in a whole-body plethysmography chamber.
-
Expose the animal to an aerosol of 0.4 M citric acid for a fixed duration (e.g., 5-10 minutes) to induce coughing.
-
Record the number of coughs and the time to the first cough (latency) during and immediately after the citric acid challenge.
-
Compare the cough response in the this compound-treated group to the vehicle control group to determine the percentage of cough inhibition.
-
Clinical Studies Summary
The clinical evidence for the efficacy of this compound as an antitussive is limited and often based on older, poorly designed studies. While it has been used in clinical practice for many years, high-quality, placebo-controlled clinical trials are lacking. Therefore, while preclinical data suggests efficacy, its clinical effectiveness in various respiratory diseases requires further investigation through well-designed clinical trials.
Conclusion
This compound is a pharmacologically active compound with a complex mechanism of action that makes it a relevant tool for respiratory disease research. The protocols outlined in these application notes provide a framework for the in vitro and in vivo characterization of its antitussive, anticholinergic, and local anesthetic properties. Further research, particularly well-controlled clinical trials, is needed to fully elucidate its therapeutic potential in various respiratory conditions.
References
- 1. Pentoxyverine | Carbetapentane | σ1 Receptor Agonist | TargetMol [targetmol.com]
- 2. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 3. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pentoxyverine - MedChem Express [bioscience.co.uk]
Application of Pentoxyverine Citrate in Neurological Disorder Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180), also known as carbetapentane, is a non-opioid compound traditionally used as an antitussive, or cough suppressant.[1] Its mechanism of action, however, extends beyond the cough reflex and has garnered interest in the field of neuroscience. Pentoxyverine citrate acts as a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[2] This receptor is implicated in a wide range of cellular functions crucial for neuronal health, including the regulation of calcium homeostasis, mitigation of oxidative stress, and modulation of neuroinflammation and neurotransmitter release.[3][4]
The agonism of the sigma-1 receptor by this compound presents a compelling rationale for its investigation in various neurological disorder models. Sigma-1 receptor activation has been shown to have neuroprotective effects in preclinical studies of Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5] While direct and extensive studies of this compound in these specific disease models are not widely published, its established role as a sigma-1 receptor agonist makes it a valuable research tool for exploring the therapeutic potential of this pathway.
These application notes provide a summary of the known in vivo administration parameters for this compound and offer generalized protocols for its use in rodent models of neurological disorders, based on its pharmacological profile and standard neuroscience research methodologies.
Data Presentation
The following table summarizes the available quantitative data for the in vivo administration of pentoxyverine (carbetapentane) from a key study. While this study focused on its antitussive effects, the dosage and administration route provide a valuable starting point for neurological studies.
| Animal Model | Administration Route | Dosage Range | Treatment Schedule | Key Outcome Measure | Reference |
| Guinea Pig | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Single dose, 30 minutes prior to citric acid challenge | Inhibition of cough reflex | [5] |
Signaling Pathway of this compound via Sigma-1 Receptor
This compound exerts its effects by binding to and activating the sigma-1 receptor. This activation triggers a cascade of downstream signaling events that contribute to neuroprotection. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
The following are generalized protocols for the administration of this compound in rodent models of neurological disorders. These protocols are based on the available in vivo data and standard practices in neuroscience research. It is crucial to adapt these protocols to the specific experimental design, animal model, and institutional guidelines.
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in a Mouse Model of Neuroinflammation
This protocol describes the administration of this compound to investigate its potential anti-inflammatory effects in a lipopolysaccharide (LPS)-induced neuroinflammation model.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
Lipopolysaccharide (LPS) from E. coli
-
Animal model: C57BL/6 mice (male, 8-10 weeks old)
Procedure:
-
Preparation of this compound Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile saline to achieve the desired final concentration (e.g., 0.5 mg/ml for a 5 mg/kg dose in a 20g mouse with an injection volume of 200 µl).
-
Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.
-
-
Animal Acclimation and Grouping:
-
Acclimate mice to the housing facility for at least one week before the experiment.
-
Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, Pentoxyverine + LPS).
-
-
Administration of this compound:
-
Gently restrain the mouse.
-
Administer the prepared this compound solution or vehicle (saline) via intraperitoneal injection at the desired dosage (e.g., 1-5 mg/kg).
-
The injection volume should be approximately 10 ml/kg body weight.
-
-
Induction of Neuroinflammation:
-
Thirty minutes after the this compound or vehicle injection, administer LPS (e.g., 0.5 mg/kg, i.p.) or saline to the respective groups.
-
-
Post-Administration Monitoring and Analysis:
-
Monitor the animals for any adverse reactions.
-
At a predetermined time point (e.g., 24 hours post-LPS injection), euthanize the animals and collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microglial activation) via techniques such as ELISA, qPCR, or immunohistochemistry.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo study investigating the neuroprotective effects of this compound.
Conclusion
This compound's activity as a sigma-1 receptor agonist provides a strong basis for its exploration in models of neurological disorders where this receptor's neuroprotective functions are relevant. The provided data and protocols serve as a foundational guide for researchers to design and execute studies aimed at elucidating the therapeutic potential of this compound in conditions such as Alzheimer's disease, Parkinson's disease, and stroke. Further research is warranted to establish dose-response relationships and efficacy in specific and validated animal models of these complex diseases.
References
- 1. In vivo dynamics of acidosis and oxidative stress in the acute phase of an ischemic stroke in a rodent model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psu.edu [psu.edu]
- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbetapentane citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Pentoxyverine in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentoxyverine, also known as carbetapentane, is a non-opioid centrally acting antitussive agent used for the relief of cough.[1] Accurate and sensitive quantification of pentoxyverine in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and toxicological assessments. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of pentoxyverine in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and employs a stable isotope-labeled internal standard for accurate quantification.
Experimental
Materials and Reagents
-
Pentoxyverine citrate (B86180) reference standard
-
Diphenhydramine-d6 (Internal Standard)
-
HPLC-grade methanol (B129727), acetonitrile, and ethyl acetate (B1210297)
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (K2-EDTA)
LC-MS/MS Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Analytical Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Sample Preparation
A liquid-liquid extraction was employed for the isolation of pentoxyverine and the internal standard from human plasma.
-
To 200 µL of human plasma, add 25 µL of the internal standard working solution (Diphenhydramine-d6, 1 µg/mL in methanol).
-
Add 100 µL of 0.1 M sodium hydroxide (B78521) solution and vortex for 30 seconds.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
Chromatographic and Mass Spectrometric Conditions
The chromatographic and mass spectrometric conditions were optimized for the sensitive and selective detection of pentoxyverine and the internal standard.
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B in 3 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 1.9 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of pentoxyverine in human plasma. The method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Quantitative Data Summary
The quantitative performance of the method is summarized in the table below.
| Parameter | Pentoxyverine |
| Linearity Range | 1 - 160 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[2] |
| Intra-day Precision (%RSD) | < 12.5%[2] |
| Inter-day Precision (%RSD) | < 12.5%[2] |
| Accuracy (%RE) | ± 13.5%[2] |
| Absolute Recovery | > 80%[2] |
| Matrix Effect | Minimal |
Table 1. Summary of Quantitative Data for Pentoxyverine Analysis.
MRM Transitions
The multiple reaction monitoring (MRM) transitions for pentoxyverine and the internal standard, Diphenhydramine-d6, are provided below. The precursor ion for pentoxyverine is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 334.2, derived from its molecular weight of 333.47 g/mol .[3] The product ions are generated from the fragmentation of the precursor ion. A common fragmentation pathway for molecules with a diethylaminoethoxy ethyl ester moiety involves the cleavage of the ester bond and fragmentation of the side chain. For Diphenhydramine (B27), a common transition is m/z 256.0 → 167.0.[4]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pentoxyverine | 334.2 | 114.1 (diethylaminoethyl fragment) | 25 |
| Pentoxyverine | 334.2 | 86.1 (diethylamine fragment) | 30 |
| Diphenhydramine-d6 | 262.2 | 173.1 | 20 |
Table 2. Proposed MRM Transitions for Pentoxyverine and Diphenhydramine-d6.
Protocols
Protocol 1: Preparation of Standard and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of pentoxyverine citrate and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 10 ng/mL to 2000 ng/mL.
-
Calibration Curve Standards: Spike 20 µL of each working standard solution into 180 µL of blank human plasma to obtain calibration standards with final concentrations of 1, 5, 10, 20, 50, 100, and 160 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels (low, medium, and high) in the same manner as the calibration standards.
Protocol 2: Detailed Liquid-Liquid Extraction Procedure
-
Label autosampler vials for each standard, QC, and unknown sample.
-
Aliquot 200 µL of each sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the 1 µg/mL Diphenhydramine-d6 internal standard solution to each tube.
-
Add 100 µL of 0.1 M sodium hydroxide to each tube and vortex for 30 seconds to basify the sample.
-
Add 1 mL of ethyl acetate to each tube.
-
Cap the tubes and vortex vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 10,000 rpm for 5 minutes at room temperature to separate the aqueous and organic layers.
-
Carefully aspirate the upper organic layer (approximately 900 µL) and transfer it to a new set of labeled tubes.
-
Place the tubes in a sample concentrator and evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).
-
Vortex briefly to dissolve the residue.
-
Transfer the reconstituted samples to autosampler vials with inserts for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of pentoxyverine.
Caption: MRM fragmentation pathway for pentoxyverine.
References
- 1. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry assay for the simultaneous determination of D-amphetamine and diphenhydramine in beagle dog plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a Stability-Indicating Assay for Pentoxyverine Citrate
Introduction
Pentoxyverine citrate (B86180), chemically known as 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentanecarboxylate dihydrogen citrate, is an antitussive agent used for the suppression of cough.[1][2] To ensure the quality, safety, and efficacy of pharmaceutical products containing pentoxyverine citrate, it is crucial to develop a stability-indicating assay method (SIAM). A SIAM is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.
This document provides a detailed protocol for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound. The protocol is designed for researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to the development of a robust analytical method.
| Property | Description |
| Chemical Formula | C20H31NO3.C6H8O7[3] |
| Molecular Weight | 525.59 g/mol [4] |
| Appearance | White to off-white crystalline powder[1] |
| Solubility | Easily soluble in water and chloroform; insoluble in benzene, diethyl ether, or petroleum ether.[1] Soluble in DMSO and ethanol.[3] |
| Melting Point | 90 to 95 °C[1] |
| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl 1-phenylcyclopentane-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid[5] |
Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[6] This helps to establish the degradation pathways and demonstrate the specificity of the analytical method.
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.[2]
-
Reflux the mixture at 80°C for a specified period (e.g., 2, 4, 6, 8 hours).
-
After cooling, neutralize the solution with an appropriate volume of 1 M sodium hydroxide.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.[2]
-
Reflux the mixture at 80°C for a specified period (e.g., 1, 2, 3, 4 hours).
-
After cooling, neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide.
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours).[7]
-
After cooling, dissolve a known amount of the stressed powder in the solvent and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and the drug solution to UV light (e.g., 254 nm) and visible light for a specified duration, as per ICH Q1B guidelines.
-
Prepare a solution of the exposed solid and dilute the exposed solution to a suitable concentration for analysis.
-
-
Control Samples:
-
Prepare a control sample of this compound (unstressed) at the same concentration as the stressed samples.
-
Prepare a blank solution containing only the diluent.
-
The following diagram illustrates the workflow for the forced degradation studies.
Caption: Workflow for forced degradation studies of this compound.
Development of the Stability-Indicating HPLC Method
The primary goal is to develop a chromatographic system that can separate this compound from all potential degradation products.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) as it is a common choice for pharmaceutical analysis.[2] A C8 column can also be considered.[7]
-
Mobile Phase Selection:
-
Investigate different mobile phase compositions. A common starting point is a mixture of an aqueous buffer and an organic solvent.
-
Aqueous Phase: Evaluate buffers such as phosphate (B84403) buffer or acetate (B1210297) buffer at different pH values. This compound has been found to be most stable at pH 5.7.[2]
-
Organic Phase: Acetonitrile and methanol are common organic modifiers.
-
A reported method uses a mobile phase of methanol and 10 mM sodium dihydrogen phosphate (pH 4) in a 60:40 v/v ratio.[2] Another uses a gradient of 0.025 M phosphoric acid and acetonitrile.[7]
-
-
Detection Wavelength:
-
Determine the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.
-
A detection wavelength of 230 nm has been previously used.[2]
-
-
Flow Rate and Column Temperature:
-
Method Optimization:
-
Inject the stressed samples into the HPLC system.
-
Evaluate the chromatograms for the resolution between the parent drug peak and the degradation product peaks.
-
Adjust the mobile phase composition (e.g., organic solvent ratio, pH), flow rate, and gradient (if applicable) to achieve optimal separation.
-
Method Validation
Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. | The peak for this compound should be pure and well-resolved from all degradation product peaks and any excipient peaks. Peak purity should be confirmed using a PDA detector. |
| Linearity | To demonstrate a linear relationship between the concentration of the analyte and the analytical response. | A linear regression analysis should show a correlation coefficient (r²) of ≥ 0.999 over a specified concentration range (e.g., 10-150 µg/mL).[7] |
| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration for assay and 70-130% for content uniformity. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery should be within 98.0-102.0% for the drug substance. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. | The relative standard deviation (RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant changes in results when parameters like mobile phase pH (±0.2), organic phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are varied. |
Summary of a Developed Stability-Indicating HPLC Method
The following table summarizes a hypothetical, validated HPLC method for the analysis of this compound.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Methanol : 10 mM Sodium Dihydrogen Phosphate (pH 4.0) (60:40, v/v)[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm[2] |
| Injection Volume | 20 µL |
| Run Time | 15 minutes |
Overall Assay Development and Validation Workflow
The following diagram provides a comprehensive overview of the entire process for developing a stability-indicating assay for this compound.
Caption: Overall workflow for SIAM development and validation.
The development of a robust and reliable stability-indicating assay is a critical component of the drug development process. By following the detailed protocols for forced degradation, method development, and validation outlined in this document, researchers can establish a suitable HPLC method for the routine analysis and stability testing of this compound. This ensures that the quality and integrity of the drug substance and its formulated products are maintained throughout their shelf life.
References
- 1. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - Bio-X ™ | 23142-01-0 | BP166189 [biosynth.com]
- 5. Carbetapentane Citrate | C26H39NO10 | CID 90010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Pentoxyverine Citrate Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180) is a non-opioid, centrally and peripherally acting antitussive agent.[1][2] Its mechanism of action is multifaceted, involving the suppression of the cough reflex at the level of the brainstem's cough center, as well as peripheral effects on sensory nerves in the respiratory tract.[1] These application notes provide detailed experimental designs and protocols for evaluating the efficacy of pentoxyverine citrate in both preclinical and clinical settings.
This compound's antitussive properties are attributed to its activity as a sigma-1 receptor agonist and a muscarinic M1 receptor antagonist.[3][4] Activation of sigma-1 receptors is thought to play a role in the central inhibition of the cough reflex.[5][6] Its anticholinergic effects, mediated through M1 receptor antagonism, may contribute to its efficacy by reducing mucus secretion and producing bronchodilation.[1] The drug also exhibits mild local anesthetic properties, which can further dampen the urge to cough.[1]
These protocols are designed to provide a robust framework for generating reliable and reproducible data on the efficacy of this compound.
Preclinical Efficacy Studies
Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard and well-validated method for assessing the efficacy of antitussive drugs.[7] Inhalation of citric acid aerosol irritates the airways, triggering a cough reflex that can be quantified.
Experimental Protocol:
-
Animal Selection:
-
Species: Male Hartley guinea pigs are commonly used due to their consistent cough response.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week before the experiment to minimize stress.
-
-
Apparatus:
-
A whole-body plethysmography chamber is used to house the animal during the experiment.
-
The chamber is connected to a nebulizer for citric acid administration and a recording system to detect coughs (e.g., a microphone and a pressure transducer).
-
-
Procedure:
-
Preparation of Citric Acid Solution: Prepare a 0.4 M solution of citric acid in sterile saline.[7][8][9][10][11]
-
Drug Administration: Administer this compound or vehicle control to the guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection). The dose and pre-treatment time should be determined based on pharmacokinetic data.
-
Acclimation in Chamber: Place the guinea pig individually into the plethysmography chamber for a 5-10 minute acclimation period.[7]
-
Citric Acid Challenge: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period of 5 to 10 minutes.[7]
-
Data Recording: Record the following parameters during and immediately after citric acid exposure:
-
Number of coughs.
-
Latency to the first cough (time from the start of nebulization to the first cough).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | N | Mean Number of Coughs (± SEM) | Mean Latency to First Cough (s ± SEM) | % Inhibition of Cough |
| Vehicle Control | - | 10 | 0% | ||
| This compound | X | 10 | |||
| This compound | Y | 10 | |||
| This compound | Z | 10 |
SEM: Standard Error of the Mean
Experimental Workflow:
Clinical Trial Design for Efficacy Assessment
A randomized, double-blind, placebo-controlled clinical trial is the gold standard for evaluating the efficacy of antitussive drugs in humans.[12][13]
Study Design
-
Patient Population: Patients with acute cough due to upper respiratory tract infection or those with chronic refractory cough are suitable populations.[12]
-
Intervention: this compound at various doses.
-
Control: Placebo.
-
Blinding: Double-blind (both participants and investigators are unaware of the treatment allocation).
-
Randomization: Patients are randomly assigned to treatment groups.
Outcome Measures
A combination of subjective and objective measures should be used to provide a comprehensive assessment of efficacy.
Subjective Measures:
These tools assess the patient's perception of their cough and its impact on their quality of life.
-
Visual Analogue Scale (VAS): A simple and widely used tool where patients rate their cough severity on a 100 mm line.[1][4][14] A reduction of ≥30 mm is considered a clinically meaningful change.[4]
-
Cough Symptom Score (CSS): A questionnaire that assesses daytime and nighttime cough frequency and severity.[3][4]
-
Cough Severity Diary (CSD): A 7-item questionnaire evaluating cough frequency, intensity, and impact on daily life and sleep.[1][4]
-
Leicester Cough Questionnaire (LCQ) and Cough-Specific Quality of Life Questionnaire (CQLQ): Validated questionnaires to assess the impact of cough on physical, psychological, and social aspects of a patient's life.[1][3][14]
Objective Measures:
These methods provide a quantitative measurement of cough frequency.
-
24-Hour Ambulatory Cough Monitoring: Devices like the Leicester Cough Monitor (LCM) or VitaloJAK are used to record cough sounds over a 24-hour period, providing an objective measure of cough frequency.[1][2][15]
Clinical Trial Protocol:
-
Patient Screening and Enrollment: Screen patients based on inclusion and exclusion criteria and obtain informed consent.
-
Baseline Assessment: At baseline, all patients will complete the subjective questionnaires (VAS, CSS, CSD, LCQ/CQLQ) and undergo a 24-hour objective cough monitoring period.
-
Randomization and Treatment: Patients are randomized to receive either this compound or a placebo for a specified duration (e.g., 7-14 days).
-
Follow-up Assessments: Patients will complete the subjective questionnaires at specified intervals during the treatment period (e.g., daily or at clinic visits). A final 24-hour objective cough monitoring will be performed at the end of the treatment period.
-
Data Analysis: Compare the change from baseline in both subjective and objective measures between the this compound and placebo groups.
Data Presentation:
Table 2: Subjective Efficacy Outcomes (Change from Baseline)
| Outcome Measure | This compound (Mean ± SD) | Placebo (Mean ± SD) | p-value |
|---|---|---|---|
| VAS (mm) | |||
| CSS (Total Score) | |||
| CSD (Total Score) |
| LCQ (Total Score) | | | |
Table 3: Objective Efficacy Outcome (Change from Baseline)
| Outcome Measure | This compound (Mean ± SD) | Placebo (Mean ± SD) | p-value |
|---|
| 24-hour Cough Count | | | |
SD: Standard Deviation
Clinical Trial Workflow:
Proposed Signaling Pathway of this compound in Cough Suppression
The antitussive effect of this compound is mediated through its interaction with sigma-1 and muscarinic M1 receptors.
References
- 1. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods of Cough Assessment | Vitalograph Guidelines [vitalograph.com]
- 3. Types and applications of cough-related questionnaires - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subjective Assessment of Cough: Tools and Their Clinical Relevance [docvidya.com]
- 5. [Possible role of sigma-receptors in the regulation of cough reflex, gastrointestinal and retinal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanisms of capsaicin- and citric-acid-induced cough reflexes in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Developing antitussives: the ideal clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing antitussives: The ideal clinical trial: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 14. Cough Questionnaires — Chronic Cough [chronic-cough.ca]
- 15. publications.ersnet.org [publications.ersnet.org]
Application Notes and Protocols for Pentoxyverine Citrate Dose-Response Analysis in Guinea Pig Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180), also known as carbetapentane, is a non-opioid antitussive agent utilized for the symptomatic relief of dry cough.[1] Its mechanism of action is believed to be multifactorial, involving both central and peripheral pathways.[2] Primarily, it functions as an agonist of the sigma-1 (σ₁) receptor and an antagonist of the muscarinic M1 receptor in the central nervous system, which is thought to increase the threshold of the cough reflex.[3][4] Additionally, pentoxyverine exhibits mild anticholinergic and local anesthetic properties that may contribute to its peripheral antitussive effects.[2][3]
These application notes provide a comprehensive overview of the dose-response relationship of pentoxyverine citrate in the well-established citric acid-induced cough model in guinea pigs. Detailed experimental protocols and data presentation are included to guide researchers in the preclinical evaluation of this and other antitussive compounds.
Data Presentation
Table 1: Dose-Response of Intraperitoneally Administered Pentoxyverine (Carbetapentane) on Citric Acid-Induced Cough in Guinea Pigs
| Dose (mg/kg, i.p.) | Number of Coughs (Mean ± SEM) | Maximal Inhibition (%) | Reference |
| Vehicle Control | 28 ± 3 | 0 | [5] |
| 1 | Data not explicitly provided | ~50 | [5] |
| 5 | Data not explicitly provided | ~70 | [5][6] |
| Note: The study by Brown et al. (2004) provides the maximal inhibition percentages. The precise mean number of coughs at each dose was not detailed in the abstract. |
Table 2: Summary of Antitussive Effects of Various Agents in the Citric Acid-Induced Cough Model in Guinea Pigs for Comparative Analysis
| Compound | Dose (mg/kg) | Route of Administration | Effect on Cough Frequency | Reference |
| Codeine | 12 | Oral | Significant Reduction (~70%) | [2] |
| Codeine | 24 | Oral | Significant Reduction (~70%) | [2] |
| Dextromethorphan | 32 | Oral | No Notable Effect | [2] |
| Cloperastine | 12 | Oral | Significant Reduction (~70%) | [2] |
| Cloperastine | 24 | Oral | Significant Reduction (~70%) | [2] |
Experimental Protocols
The following is a detailed protocol for the citric acid-induced cough model in guinea pigs, a standard method for evaluating the efficacy of antitussive drugs.
Animal Model
-
Species: Male Dunkin-Hartley guinea pigs are commonly used.[7]
-
Weight: 300-400 g.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation to minimize stress-induced variability. They should be housed in a temperature and humidity-controlled room with a 12-hour light/dark cycle and have ad libitum access to food and water.[7]
Materials
-
This compound
-
Vehicle (e.g., sterile saline)
-
Citric acid solution (0.2 M to 0.4 M in sterile saline)[2][7]
-
Whole-body plethysmograph chamber
-
Nebulizer (ultrasonic or jet)
-
Sound-level meter or microphone
-
Data acquisition system
Experimental Procedure
-
Animal Preparation: Guinea pigs are weighed and randomly assigned to treatment groups (vehicle control and different doses of this compound).
-
Drug Administration:
-
Oral Gavage (p.o.): this compound or vehicle is administered orally. A typical pre-treatment time is 30-60 minutes before the citric acid challenge.[2]
-
Intraperitoneal Injection (i.p.): this compound or vehicle is administered via intraperitoneal injection. A typical pre-treatment time is 30 minutes before the citric acid challenge.[8]
-
-
Acclimation to Chamber: Each guinea pig is placed individually into the whole-body plethysmograph chamber for a 5-10 minute acclimation period before cough induction.[9]
-
Cough Induction:
-
A continuous aerosol of citric acid solution (e.g., 0.3 M) is delivered into the chamber for a fixed duration, typically 5-10 minutes, using a nebulizer.[7]
-
-
Data Recording:
-
The number of coughs is counted by trained observers, often blinded to the treatment, during the citric acid exposure and for a subsequent observation period (e.g., 5-10 minutes).[2]
-
Cough sounds are recorded using a microphone, and the characteristic explosive sound helps in identifying coughs.
-
Changes in respiratory patterns associated with coughing can be recorded using the plethysmograph.
-
-
Data Analysis:
-
The total number of coughs for each animal is quantified.
-
The mean number of coughs for each treatment group is calculated.
-
The percentage inhibition of the cough response for each dose is calculated using the following formula: % Inhibition = [1 - (Mean coughs in treated group / Mean coughs in vehicle group)] x 100
-
Mandatory Visualizations
Signaling Pathways
The antitussive effect of this compound is believed to be mediated through its interaction with sigma-1 and muscarinic M1 receptors.
Caption: Proposed signaling pathways of this compound.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for assessing the antitussive effects of this compound.
Caption: Experimental workflow for the guinea pig cough model.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. altmeyers.org [altmeyers.org]
- 4. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 5. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Pentoxyverine Citrate Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180), a non-opioid antitussive agent, exerts its pharmacological effects through interactions with multiple receptor systems. Accurate measurement of its binding affinity to these targets is crucial for understanding its mechanism of action, optimizing drug design, and ensuring therapeutic efficacy and safety. This document provides detailed application notes and protocols for three common biophysical techniques used to quantify the binding affinity of small molecules like pentoxyverine citrate to their protein targets: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
This compound is known to primarily interact with sigma-1 (σ1) and muscarinic acetylcholine (B1216132) receptors.[1][2] It acts as an agonist at the sigma-1 receptor and an antagonist at muscarinic receptors.[1][3] The protocols outlined below are tailored for characterizing these specific interactions.
Data Presentation: Quantitative Binding Affinity of this compound
The following table summarizes the reported binding affinities of this compound for its primary receptor targets. These values, typically expressed as the inhibition constant (Ki) or dissociation constant (Kd), are essential for comparing the potency of the compound at different receptors.
| Target Receptor | Ligand/Assay Condition | Binding Affinity (Ki/Kd) | Reference |
| Sigma-1 (σ1) Receptor | 41 nM (Ki) | [1] | |
| Sigma-1 (σ1) Receptor (guinea-pig brain membrane) | 75 nM (Ki) | [1] | |
| Sigma-2 (σ2) Receptor | 894 nM (Ki) | [1] | |
| Muscarinic Receptors | General antagonist activity noted | Not specified | [1][2] |
Signaling Pathways
To understand the functional consequences of this compound binding, it is important to consider the downstream signaling pathways of its target receptors.
Sigma-1 (σ1) Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[4] Upon ligand binding, it can translocate and modulate the activity of various ion channels and signaling proteins, influencing cellular processes like calcium signaling, neuronal excitability, and cell survival.[3][4]
Figure 1: Sigma-1 Receptor Signaling Pathway.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) with five subtypes (M1-M5).[5] Pentoxyverine acts as an antagonist, blocking the binding of the endogenous agonist acetylcholine (ACh) and thereby inhibiting downstream signaling. The M1, M3, and M5 subtypes typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), while M2 and M4 receptors couple to Gi/o proteins, inhibiting adenylyl cyclase (AC).[6]
Figure 2: Muscarinic Receptor (Gq/11-coupled) Signaling Pathway.
Experimental Protocols
The following sections provide detailed protocols for three key binding affinity measurement techniques.
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor.[7] These assays can be performed in a competitive format to determine the Ki of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand with known affinity.
Figure 3: Radioligand Binding Assay Workflow.
Materials:
-
Receptor Source: Membranes from cells (e.g., CHO or HEK cells) stably expressing the human sigma-1 receptor or a specific muscarinic receptor subtype, or tissue homogenates known to be rich in these receptors (e.g., guinea pig brain).[8][9]
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors or [³H]-N-methylscopolamine ([³H]-NMS) for muscarinic receptors).[8][9]
-
Unlabeled Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a known ligand for the target receptor to determine non-specific binding (e.g., haloperidol (B65202) for sigma-1 receptors or atropine (B194438) for muscarinic receptors).[2][9]
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine the protein concentration of the membrane preparation.[10]
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Radioligand and receptor membranes.
-
Non-specific Binding (NSB): Radioligand, receptor membranes, and a high concentration of the non-specific binding control.
-
Competition: Radioligand, receptor membranes, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[10][11]
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold wash buffer to remove unbound radioligand.[10]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.[12] This method can determine the kinetics (association and dissociation rates) and affinity (Kd) of an interaction.
Figure 4: Surface Plasmon Resonance (SPR) Workflow.
Materials:
-
SPR Instrument and Sensor Chips: (e.g., Biacore).
-
Purified Receptor Protein: High-purity sigma-1 or muscarinic receptor.
-
This compound: As the analyte.
-
Running Buffer: A buffer suitable for both the protein and the small molecule (e.g., HBS-EP).
-
Immobilization Buffers and Reagents: As recommended by the instrument manufacturer.
Procedure:
-
Receptor Immobilization: Immobilize the purified receptor onto the sensor chip surface using a suitable coupling chemistry (e.g., amine coupling).[13]
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor surface.[14]
-
Data Collection: Monitor the change in response units (RU) over time to generate sensorgrams showing the association and dissociation phases of the interaction.
-
Surface Regeneration: After each injection, regenerate the sensor surface using a solution that removes the bound analyte without denaturing the immobilized receptor.[14]
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) in a single experiment.[15]
Figure 5: Isothermal Titration Calorimetry (ITC) Workflow.
Materials:
-
ITC Instrument.
-
Purified Receptor Protein.
-
This compound.
-
Dialysis Buffer: The same buffer should be used for both the protein and the small molecule to minimize heats of dilution.
Procedure:
-
Sample Preparation: Dialyze the purified receptor against the final experimental buffer. Dissolve the this compound in the same dialysis buffer. Degas both solutions before use.
-
Instrument Setup: Load the receptor solution into the sample cell and the this compound solution into the injection syringe.[1]
-
Titration: Perform a series of small injections of the this compound solution into the sample cell while monitoring the heat change.
-
Data Collection: Record the heat released or absorbed after each injection.
-
Data Analysis:
-
Integrate the heat peaks to determine the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = -RTln(1/Kd) = ΔH - TΔS).[16]
-
Conclusion
The choice of technique for measuring the binding affinity of this compound will depend on the specific research question, the availability of purified protein, and the desired information (e.g., kinetics vs. thermodynamics). Radioligand binding assays are highly sensitive and well-suited for membrane-bound receptors. SPR provides real-time kinetic data, while ITC offers a complete thermodynamic profile of the binding interaction. By employing these robust methodologies, researchers can gain a comprehensive understanding of the molecular interactions of this compound, which is essential for its continued development and clinical application.
References
- 1. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
- 13. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dhvi.duke.edu [dhvi.duke.edu]
- 15. Characterization of molecular interactions using isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging with Labeled Pentoxyverine Citrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180), a non-opioid antitussive agent, is also recognized as a high-affinity sigma-1 (σ1) receptor agonist. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric disorders, as well as in cancer pathophysiology.[1][2][3] The ability to non-invasively image the distribution and density of σ1 receptors in vivo is of significant interest for understanding disease mechanisms and for the development of novel therapeutics.
These application notes provide a comprehensive, albeit prospective, guide for the use of radiolabeled pentoxyverine citrate as a positron emission tomography (PET) tracer for in vivo imaging of σ1 receptors. While direct in vivo imaging studies with labeled pentoxyverine are not yet prevalent in published literature, this document outlines detailed, scientifically grounded protocols based on established radiolabeling techniques and imaging principles for similar σ1 receptor ligands.[4][5][6]
Proposed Radiolabeling of Pentoxyverine for PET Imaging
For PET imaging, a positron-emitting radionuclide must be incorporated into the pentoxyverine molecule. Carbon-11 ([11C]) is a suitable candidate due to its short half-life (20.4 minutes), which allows for multiple imaging sessions in the same day, and the relative ease of incorporating a [11C]methyl group into many organic molecules.
Proposed Radiotracer: [11C]Pentoxyverine
Protocol for Synthesis of [11C]Pentoxyverine
This protocol is based on the common method of [11C]-methylation using [11C]methyl iodide. A suitable precursor for pentoxyverine would be required, where the N-diethyl group is replaced by a secondary amine (N-ethyl).
Materials:
-
Des-ethyl-pentoxyverine precursor
-
[11C]Methyl iodide ([11C]CH3I)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium hydride (NaH)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)
-
Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)
-
Sterile water for injection
-
0.9% Sodium chloride for injection
Procedure:
-
Precursor Preparation: Dissolve 1-2 mg of the des-ethyl-pentoxyverine precursor in 300 µL of anhydrous DMF in a sealed reaction vessel.
-
Activation: Add a small amount of sodium hydride to the precursor solution to deprotonate the secondary amine.
-
Radiolabeling: Bubble the gaseous [11C]CH3I, produced from a cyclotron, through the reaction mixture at room temperature for 5-7 minutes.
-
Quenching: Quench the reaction by adding 500 µL of the HPLC mobile phase.
-
Purification: Inject the reaction mixture onto the semi-preparative HPLC system to isolate [11C]Pentoxyverine from the precursor and other byproducts.
-
Formulation: Collect the HPLC fraction containing the purified [11C]Pentoxyverine into a flask containing 20 mL of sterile water.
-
Concentration and Solvent Exchange: Pass the diluted fraction through a C18 SPE cartridge. Wash the cartridge with 10 mL of sterile water to remove residual HPLC solvents.
-
Elution: Elute the final product from the cartridge with 1 mL of ethanol (B145695) and dilute with 9 mL of 0.9% sodium chloride for injection.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility before injection.
In Vivo PET Imaging Protocol in a Rodent Model
This protocol describes a typical procedure for conducting a dynamic PET imaging study in rats to assess the biodistribution and pharmacokinetics of [11C]Pentoxyverine.
Materials:
-
[11C]Pentoxyverine solution for injection
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Catheter for tail vein injection
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (B1672236) (2-3% in oxygen). Place the animal on the scanner bed and maintain anesthesia throughout the imaging session.
-
Tracer Administration: Administer a bolus injection of [11C]Pentoxyverine (typically 10-15 MBq) via the tail vein catheter.
-
PET Scan Acquisition: Start a dynamic PET scan immediately upon injection and acquire data for 60-90 minutes.
-
CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames (e.g., 6 x 10s, 4 x 30s, 5 x 1min, 8 x 5min).
-
Data Analysis:
-
Draw volumes of interest (VOIs) over major organs (brain, heart, lungs, liver, kidneys, spleen, muscle, and bladder) on the co-registered PET/CT images.[7]
-
Generate time-activity curves (TACs) for each organ, expressing radioactivity concentration as a percentage of the injected dose per cubic centimeter (%ID/cc).[7][8]
-
Quantitative Data Presentation
The following tables present hypothetical, yet plausible, data that could be expected from an in vivo imaging study with [11C]Pentoxyverine in a rodent model.
Table 1: Hypothetical Biodistribution of [11C]Pentoxyverine in Rats (%ID/g) at 30 Minutes Post-Injection
| Organ | Mean %ID/g | Standard Deviation |
| Brain | 2.5 | 0.4 |
| Heart | 3.8 | 0.6 |
| Lungs | 5.1 | 0.9 |
| Liver | 12.3 | 2.1 |
| Kidneys | 8.5 | 1.5 |
| Spleen | 4.2 | 0.7 |
| Muscle | 1.1 | 0.2 |
| Bone | 1.5 | 0.3 |
Table 2: Hypothetical Pharmacokinetic Parameters of [11C]Pentoxyverine in Rat Brain
| Parameter | Value | Unit |
| Tmax (Time to Peak Uptake) | 2.5 | minutes |
| Cmax (Peak Uptake) | 2.8 | %ID/cc |
| AUC (Area Under the Curve 0-60 min) | 95.4 | (%ID/cc)*min |
| T1/2 (Elimination Half-life) | 28.7 | minutes |
Diagrams
Signaling Pathway of the Sigma-1 Receptor
The σ1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane.[3] Upon stimulation by agonists like pentoxyverine, it dissociates from the binding immunoglobulin protein (BiP) and can modulate various downstream signaling pathways, including calcium signaling between the ER and mitochondria.[3]
Caption: Sigma-1 receptor activation by an agonist like pentoxyverine.
Experimental Workflow for In Vivo PET Imaging
The workflow outlines the key steps from radiotracer synthesis to data analysis for a preclinical PET imaging study.
Caption: Workflow for preclinical PET imaging with [11C]Pentoxyverine.
Conclusion
The protocols and data presented herein provide a foundational framework for researchers interested in utilizing labeled this compound for in vivo imaging of σ1 receptors. This approach holds significant potential for advancing our understanding of the role of these receptors in health and disease, and for accelerating the development of targeted therapies. While the provided data is hypothetical, it is based on the known pharmacokinetic properties of pentoxyverine and the behavior of other σ1 receptor PET tracers, offering a realistic expectation for such studies.[10][11] Future work should focus on the successful radiosynthesis and in vivo validation of a labeled pentoxyverine tracer.
References
- 1. Intracellular dynamics of the Sigma-1 receptor observed with super-resolution imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. moravek.com [moravek.com]
- 7. PET-MR Pharmacokinetics, In Vivo Biodistribution, and Whole Body Elimination of Mn-PyC3A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Validation of a PET/SPECT Radiopharmaceutical in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. [Bioequivalence evaluation of orally disintegrating tablet of this compound] [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Pentoxyverine Citrate: A Dual-Action Pharmacological Tool for Interrogating Sigma-1 and Muscarinic M1 Receptor Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentoxyverine citrate (B86180), a centrally-acting agent, is a valuable tool compound in pharmacology due to its distinct dual mechanism of action. It functions as both a potent agonist for the sigma-1 (σ1) receptor and an antagonist for the muscarinic acetylcholine (B1216132) M1 (mAChR M1) receptor. This unique pharmacological profile allows researchers to investigate the roles of these two distinct receptor systems in a variety of physiological and pathophysiological processes, including neuroprotection, cognition, and cough reflex modulation. These application notes provide a comprehensive overview of pentoxyverine citrate's use as a tool compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways and experimental workflows.
Introduction
Pentoxyverine, also known as carbetapentane, is a non-opioid compound initially developed as an antitussive.[1][2] Its utility in pharmacological research extends far beyond its clinical application. As a tool compound, this compound offers the ability to modulate two important receptor systems simultaneously or selectively, depending on the experimental design. It acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface involved in cellular stress responses and neuronal plasticity.[3][4] Concurrently, it exhibits antagonist activity at muscarinic M1 receptors, which are Gq-protein coupled receptors crucial for mediating cholinergic neurotransmission in the central nervous system.[2][3] This document serves as a guide for researchers on how to effectively utilize this compound in their studies.
Data Presentation
The following table summarizes the quantitative pharmacological data for this compound, providing key values for its binding affinity and functional activity at its primary targets.
| Target Receptor | Parameter | Value (nM) | Species/Tissue | Reference(s) |
| Sigma-1 (σ1) | Ki | 41 | Not Specified | [1] |
| Sigma-1 (σ1) | Ki | 75 | Guinea-pig brain membrane | [1] |
| Sigma-2 (σ2) | Ki | 894 | Not Specified | [1] |
| Muscarinic M1 | Antagonist Activity | - | - | [2][3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental designs involving this compound, the following diagrams were generated using the DOT language.
Signaling Pathways
Caption: Sigma-1 Receptor Agonist Signaling Pathway.
Caption: Muscarinic M1 Receptor Antagonist Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
Materials:
-
Guinea pig brain membranes (or a cell line expressing the sigma-1 receptor)
-
--INVALID-LINK---pentazocine (radioligand)
-
This compound
-
Haloperidol (B65202) (for non-specific binding determination)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Total Binding: Assay buffer, --INVALID-LINK---pentazocine (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, --INVALID-LINK---pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane suspension.
-
Competition Binding: Assay buffer, --INVALID-LINK---pentazocine, varying concentrations of this compound, and membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 120 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Sigma-1 Receptor Agonist Functional Assay (Neurite Outgrowth)
Objective: To confirm the agonist activity of this compound at the sigma-1 receptor by measuring its effect on neurite outgrowth.[5][6][7]
Materials:
-
PC12 or N1E-115 cells (neuronal cell lines)
-
Cell culture medium (e.g., DMEM with serum)
-
Nerve Growth Factor (NGF)
-
This compound
-
NE-100 (a selective sigma-1 receptor antagonist)
-
Poly-L-lysine coated culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Plate PC12 or N1E-115 cells on poly-L-lysine coated plates and allow them to adhere.
-
Treatment: Replace the medium with a low-serum medium containing a sub-optimal concentration of NGF (e.g., 2.5 ng/mL for PC12 cells).
-
Experimental Groups:
-
Control: NGF alone.
-
Pentoxyverine: NGF + varying concentrations of this compound.
-
Antagonist control: NGF + this compound + NE-100.
-
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging and Analysis: Acquire images of the cells using a microscope. Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter.
-
Data Interpretation: An increase in neurite outgrowth in the presence of this compound, which is blocked by NE-100, indicates sigma-1 receptor agonist activity.
Protocol 3: Muscarinic M1 Receptor Antagonist Functional Assay (Calcium Flux)
Objective: To confirm the antagonist activity of this compound at the muscarinic M1 receptor by measuring its inhibition of agonist-induced intracellular calcium mobilization.[8][9]
Materials:
-
CHO or HEK293 cells stably expressing the human muscarinic M1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Carbachol (B1668302) or another muscarinic agonist
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Plate the M1-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Incubation: Wash the cells and add assay buffer containing varying concentrations of this compound. Incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80) to all wells and immediately begin measuring fluorescence intensity over time.
-
Data Analysis: Calculate the peak fluorescence response for each well. Determine the IC50 value of this compound by plotting the inhibition of the agonist response against the concentration of this compound.
Protocol 4: In Vivo Antitussive Assay (Citric Acid-Induced Cough in Guinea Pigs)
Objective: To evaluate the in vivo antitussive efficacy of this compound.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
This compound
-
Vehicle control (e.g., saline)
-
Citric acid solution (0.2-0.4 M)
-
Whole-body plethysmograph
-
Nebulizer
-
Sound recording equipment
Procedure:
-
Acclimatization: Acclimatize the guinea pigs to the plethysmograph chamber.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or oral).
-
Cough Induction: After a set pretreatment time (e.g., 30-60 minutes), place the animal in the plethysmograph chamber and expose it to an aerosol of citric acid for a fixed duration (e.g., 5-10 minutes).
-
Data Recording: Record the number of coughs during the exposure period using a microphone and by observing the characteristic pressure changes in the plethysmograph.
-
Data Analysis: Compare the number of coughs in the pentoxyverine-treated group to the vehicle-treated group. A significant reduction in cough frequency indicates antitussive activity.
Conclusion
This compound is a versatile and valuable pharmacological tool for studying the distinct and overlapping roles of the sigma-1 and muscarinic M1 receptors. Its dual activity provides a unique opportunity to probe the interplay between these two important signaling systems. The protocols and data presented here offer a solid foundation for researchers to incorporate this compound into their experimental designs, thereby facilitating new discoveries in neuroscience, respiratory pharmacology, and beyond. As with any pharmacological tool, careful consideration of its dual mechanism of action is essential for the accurate interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. altmeyers.org [altmeyers.org]
- 4. The pharmacology of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. smartscitech.com [smartscitech.com]
- 7. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Methods for Pentoxyverine Citrate and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine citrate (B86180), a non-opioid antitussive agent, is utilized for the symptomatic relief of non-productive coughs. A thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is critical for drug development and clinical efficacy. Central to these studies is the availability of robust and reliable analytical methods for the quantification of pentoxyverine and its metabolites in various biological matrices. These application notes provide detailed protocols for the analysis of pentoxyverine citrate and its primary metabolites using modern analytical techniques.
Metabolic Pathways of Pentoxyverine
The metabolism of pentoxyverine primarily occurs in the liver and involves several key biotransformation pathways. The major metabolic routes identified are:
-
Ester Hydrolysis: The most significant metabolic reaction is the hydrolysis of the ester linkage, leading to the formation of 1-phenylcyclopentanecarboxylic acid and 2-(2-diethylaminoethoxy)ethanol.[1]
-
Desalkylation: The ethyl groups attached to the nitrogen atom can be sequentially removed.
-
Ring Hydroxylation: The phenyl or cyclopentyl ring can undergo hydroxylation.
These metabolic transformations result in the formation of more polar and readily excretable compounds.
Analytical Methods
A range of analytical techniques can be employed for the determination of pentoxyverine and its metabolites. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is suitable for the analysis of the parent drug in pharmaceutical formulations. For the sensitive and selective quantification of pentoxyverine and its metabolites in complex biological matrices such as plasma and urine, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the characterization of metabolites in urine.
Method 1: HPLC-DAD for the Determination of this compound in Pharmaceutical Syrup
This method is suitable for the routine quality control of pentoxyverine in syrup formulations.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and Diode-Array Detector (DAD).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: Waters Symmetry C8 (3.9 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.025 M Phosphoric Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 10 60 | 15 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Retention Time: Approximately 7.03 minutes.[1]
-
-
Sample Preparation (Syrup):
-
Accurately weigh a portion of the syrup equivalent to 25 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase (initial conditions) and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.9998 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | > 97.7% |
Method 2: LC-MS/MS for the Quantification of Pentoxyverine in Human Plasma
This method provides high sensitivity and selectivity for pharmacokinetic and bioequivalence studies.
Experimental Protocol:
-
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.4% glacial acetic acid and 4 mmol/L ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Methanol.
-
Mobile Phase Composition: 57% A : 43% B (Isocratic).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
-
For SIM, monitor the protonated molecular ion [M+H]⁺ of pentoxyverine.
-
For MRM, a specific precursor-product ion transition should be optimized.
-
-
Sample Preparation (Human Plasma):
-
To 200 µL of human plasma in a microcentrifuge tube, add an internal standard solution.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
-
Quantitative Data Summary:
| Parameter | Value |
| Linearity Range | 1.0 - 160.0 ng/mL |
| Inter- and Intra-day Precision (RSD%) | < 12.5% |
| Accuracy (RE%) | ± 13.5% |
| Absolute Recovery | > 80% |
Method 3: GC-MS for the Characterization of Pentoxyverine Metabolites in Urine
This method is useful for identifying the metabolic products of pentoxyverine in urine samples.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Data acquisition and processing software.
-
-
Gas Chromatographic Conditions:
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Optimize for the separation of pentoxyverine and its metabolites (e.g., start at 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min).
-
Injector Temperature: 250 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI) and Chemical Ionization (CI).
-
Scan Range: m/z 50-550.
-
-
Sample Preparation (Urine):
-
Liquid-Liquid Extraction:
-
Adjust the pH of a 5 mL urine sample to 9-10 with a suitable buffer.
-
Extract twice with 5 mL of a mixture of chloroform (B151607) and isopropanol (B130326) (9:1, v/v).
-
Combine the organic layers and evaporate to dryness.
-
Reconstitute in a small volume of a suitable solvent for GC-MS analysis.
-
-
Derivatization (Optional):
-
For the analysis of hydroxylated metabolites, acetylation can be performed using acetic anhydride (B1165640) to improve chromatographic properties.
-
-
Identified Metabolites:
-
Hydrolyzed products
-
Desalkylated products
-
Ring-hydroxylated products
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of pentoxyverine and its metabolites in biological samples.
References
Application Notes and Protocols for Pentoxyverine Citrate Administration in Laboratory Animals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentoxyverine, also known as carbetapentane, is a non-opioid, centrally-acting antitussive agent.[][2] It is utilized in research as a selective sigma-1 receptor agonist and a muscarinic receptor antagonist.[3][4] Its primary therapeutic application is the suppression of non-productive cough associated with conditions like the common cold or bronchitis.[4][5] Understanding the appropriate routes of administration in laboratory animals is critical for preclinical studies, including pharmacokinetic, pharmacodynamic, and toxicological evaluations.
These application notes provide a comprehensive overview of common administration routes for pentoxyverine citrate (B86180) in various laboratory animal models, complete with quantitative data, detailed experimental protocols, and workflow diagrams to ensure procedural consistency and data reliability. All procedures involving laboratory animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[6][7]
Quantitative Data Summary
The selection of an administration route can significantly impact the bioavailability, efficacy, and toxicity of a compound. The following tables summarize key quantitative data for pentoxyverine citrate from studies in laboratory animals.
Table 1: Acute Toxicity (LD50) of this compound in Rats Data sourced from Chemsrc[8]
| Administration Route | Species | LD50 (mg/kg) |
|---|---|---|
| Oral | Rat | 810 |
| Intravenous | Rat | 34 |
| Intraperitoneal | Rat | 123 |
| Subcutaneous | Rat | 1250 |
| Intramuscular | Rat | 580 |
Table 2: Pharmacokinetic Parameters of Pentoxyverine Data sourced from Wikipedia and other publications[][2][4]
| Administration Route | Parameter | Value | Species |
|---|---|---|---|
| Oral | Tmax (Time to Peak Concentration) | ~2 hours | Human |
| t1/2 (Elimination Half-Life) | 2.3 hours | Human | |
| Rectal | Tmax (Time to Peak Concentration) | 4 hours | Human |
| | t1/2 (Elimination Half-Life) | 3 - 3.5 hours | Human |
Mechanism of Action
Pentoxyverine is understood to suppress the cough reflex by acting on the central nervous system.[5] Its mechanism involves acting as an agonist at sigma-1 receptors and an antagonist at muscarinic M1 receptors.[4] It may also possess mild anticholinergic, local anesthetic, and spasmolytic properties.[4][5]
Experimental Protocols
4.1 General Preparation
-
Compound Formulation : this compound is soluble in water.[4] For administration, prepare solutions by dissolving the compound in sterile water for injection or sterile saline (0.9% NaCl). The use of pharmaceutical-grade compounds is strongly recommended.[9]
-
Animal Handling : All animals should be properly acclimatized to the facility and handling procedures before the experiment to minimize stress.[10]
4.2 Oral (PO) Administration
Oral administration is a common, non-invasive route.[11] While intragastric gavage is standard, voluntary oral administration using a sweetened jelly can be employed to reduce animal stress.[12][13]
Protocol: Oral Gavage in Rodents (Rat/Mouse)
-
Animal Restraint : Gently restrain the mouse or rat, ensuring a firm grip that prevents movement but does not impede breathing.
-
Dose Preparation : Draw the calculated volume of the this compound solution into a syringe fitted with a proper-sized, blunt-tipped gavage needle.
-
Gavage Administration :
-
Gently insert the gavage needle into the side of the animal's mouth.
-
Advance the needle along the roof of the mouth until it passes the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.
-
Slowly administer the solution.
-
-
Post-Administration Monitoring : Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.[14]
4.3 Intravenous (IV) Injection
The intravenous route provides the most rapid and complete bioavailability.[11] Common injection sites include the lateral tail vein in rodents and the marginal ear vein in rabbits.[7][15] This procedure requires significant technical skill.[11]
Protocol: Intravenous Injection in Rabbits (Marginal Ear Vein)
-
Animal Restraint : Place the rabbit in a suitable restrainer.[15] Sedation may be used to reduce stress and aid vasodilation.[15]
-
Site Preparation : Shave the fur over the marginal ear vein. Clean the site with an antiseptic. A warm compress can be applied to dilate the vessel.[15]
-
Dose Preparation : Draw the calculated dose into a sterile syringe with an appropriate gauge needle (e.g., 25-27G).
-
Venipuncture and Injection :
-
Occlude the vein at the base of the ear.
-
Insert the needle, bevel up, into the vein at a shallow angle (<30°).[15]
-
Confirm placement by observing a "flash" of blood in the needle hub.
-
Release the occlusion and slowly inject the solution.
-
-
Post-Injection Care : Withdraw the needle while applying firm pressure to the site with sterile gauze for at least one minute to ensure hemostasis and prevent hematoma formation.[15] Monitor the animal for any adverse reactions.
4.4 Intraperitoneal (IP) Injection
IP injection is a common parenteral route in rodents, offering rapid absorption, though it may be subject to first-pass metabolism by the liver.[14]
Protocol: Intraperitoneal Injection in Rodents (Rat/Mouse/Guinea Pig)
-
Animal Restraint : Manually restrain the animal, ensuring the head is tilted slightly downward to move abdominal organs away from the injection site.[10][16]
-
Site Identification : Locate the injection site in one of the lower abdominal quadrants, avoiding the midline to prevent damage to the bladder and major blood vessels.[7][10]
-
Dose Preparation : Prepare the syringe with the calculated dose using a sterile needle (e.g., 23-27G for mice and rats).[10]
-
Injection :
-
Clean the injection site with an antiseptic.[10]
-
Insert the needle at a 45-degree angle into the peritoneal cavity.[10]
-
Aspirate briefly to ensure no blood (vessel) or yellow fluid (bladder) is drawn into the syringe.[10][17] If fluid is aspirated, discard the syringe and prepare a new injection.[17]
-
Inject the solution smoothly.
-
-
Post-Injection Monitoring : Return the animal to its cage and observe for any signs of pain or distress.[10]
4.5 Subcutaneous (SC) Injection
This route is relatively easy to perform and allows for the administration of larger volumes compared to other parenteral routes, with a slower absorption rate.[6][7]
Protocol: Subcutaneous Injection in Rodents
-
Animal Restraint : Manually restrain the animal on a flat surface.
-
Site Preparation : The injection is typically given in the loose skin over the back or neck.
-
Dose Preparation : Prepare the syringe with the calculated dose and a sterile needle.
-
Injection :
-
Post-Injection Care : Withdraw the needle and gently massage the area to aid distribution. Return the animal to its cage and monitor.
Safety and Handling
This compound is harmful if swallowed, inhaled, or absorbed through the skin.[8] It can cause skin, eye, and respiratory tract irritation.[8] Researchers should wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling the compound.[8] All work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 2. Carbetapentane citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Bio-X ™ | 23142-01-0 | BP166189 [biosynth.com]
- 4. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. This compound | CAS#:23142-01-0 | Chemsrc [chemsrc.com]
- 9. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 10. newcastle.edu.au [newcastle.edu.au]
- 11. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voluntary oral administration of drugs in mice [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research.vt.edu [research.vt.edu]
- 16. research.uga.edu [research.uga.edu]
- 17. research.vt.edu [research.vt.edu]
Troubleshooting & Optimization
overcoming pentoxyverine citrate solubility issues in DMSO
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with pentoxyverine citrate (B86180) in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of pentoxyverine citrate in DMSO?
A1: There are varying reports on the solubility of this compound in DMSO, which may be due to differences in compound purity, water content of the solvent, and experimental conditions. Published data indicates a solubility range from ≥21.75 mg/mL to as high as 100 mg/mL.[1][2][3] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[3][4]
Q2: My this compound powder is not fully dissolving in the DMSO, even at a concentration that should be soluble. What are the common causes and solutions?
A2: This is a common issue that can arise from several factors. Please refer to the troubleshooting workflow below. The primary causes are often related to the quality of the DMSO or the compound itself.
-
Use Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can cause hydrophobic compounds to precipitate.[3][4] Always use fresh, unopened, or properly stored anhydrous, cell-culture grade DMSO.
-
Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution in a 37°C water bath and use a bath sonicator for 5-10 minutes.[5] Always visually inspect the solution to ensure the compound has completely redissolved before use.
-
Concentration Limit: You may have exceeded the solubility limit for your specific batch of this compound or your lot of DMSO.[5] Try preparing a stock solution at a lower concentration.
Q3: The this compound dissolved perfectly in DMSO, but a precipitate formed immediately when I diluted the stock solution into my aqueous cell culture medium. How can I prevent this?
A3: This phenomenon is known as "solvent shock," where the rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to crash out of solution.[5] Here are several techniques to mitigate this:
-
Improve Dilution Technique: Add the DMSO stock solution slowly, drop-by-drop, directly into the pre-warmed (37°C) cell culture medium while vigorously vortexing or swirling.[5] This ensures rapid dispersion and prevents localized high concentrations of the compound.
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions in your cell culture medium to gradually decrease the solvent polarity.[5]
-
Lower the Final Concentration: The target concentration in your assay may be higher than the aqueous solubility limit of this compound.[5] Consider performing a dose-response experiment starting with lower concentrations to find the maximum soluble concentration in your specific assay medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5% (v/v).[5] While most cell lines can tolerate up to 0.5% DMSO without significant toxic effects, sensitive cells like primary cultures may require even lower concentrations (e.g., 0.1%). It is always recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO alone) to assess its effect on your specific cell line.[5]
Quantitative Data: Solubility of this compound
| Solvent | Reported Solubility | Source |
| DMSO | ≥21.75 mg/mL | [1][2] |
| ≥36 mg/mL (68.49 mM) | [4] | |
| 100 mg/mL (190.26 mM) | [3] | |
| Water | Freely Soluble / ≥52.2 mg/mL | [1][6] |
| 100 mg/mL | [3] | |
| Ethanol | Freely Soluble / ≥17.3 mg/mL | [1][6] |
| 8 mg/mL to 100 mg/mL | [3] |
Note: Solubility can vary based on the specific salt form, purity, temperature, and solvent grade.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, fully dissolved stock solution of this compound for use in in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
Calibrated scale and sterile weighing tools
Methodology:
-
Calculate Required Mass: Determine the mass of this compound needed for your desired stock concentration and volume. (Molecular Weight: 525.59 g/mol ).
-
Aliquot Compound: Aseptically weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add Solvent: Add the corresponding volume of anhydrous DMSO to the vial.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. Visually inspect for any undissolved particles.
-
Troubleshooting Dissolution: If the compound does not fully dissolve:
-
Gently warm the vial in a 37°C water bath for 5-10 minutes.
-
Place the vial in a bath sonicator for 5-10 minutes.[5]
-
Repeat vortexing.
-
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles and prevent moisture absorption.[5]
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
Objective: To dilute the DMSO stock solution into an aqueous medium (e.g., cell culture medium) while preventing precipitation.
Materials:
-
Prepared this compound DMSO stock solution (from Protocol 1)
-
Sterile, pre-warmed (37°C) cell culture medium
-
Vortex mixer
-
Sterile tubes for dilution
Methodology:
-
Thaw Stock Solution: Thaw a single-use aliquot of the DMSO stock solution. If any precipitate has formed during storage, gently warm it to 37°C and vortex until it is fully redissolved.[5]
-
Prepare Medium: Place the required volume of pre-warmed cell culture medium into a sterile tube.
-
Perform Dilution (Anti-Precipitation Method):
-
Set the vortex mixer to a medium-high speed.
-
While the medium is vortexing, slowly add the required volume of the DMSO stock solution drop-by-drop into the vortex.[5]
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
-
Final Application: Immediately add the final working solution to your cell culture plates. Do not store the diluted aqueous solution for long periods, as the compound may precipitate over time.
Mandatory Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A troubleshooting workflow for addressing this compound solubility issues.
Simplified Signaling Pathway of this compound
Caption: The dual mechanism of action for this compound.
References
Technical Support Center: Stability of Pentoxyverine Citrate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of pentoxyverine citrate (B86180) in aqueous solutions.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation and stability testing of pentoxyverine citrate aqueous solutions.
Q1: My this compound solution is showing significant degradation over a short period. What are the most likely causes?
A1: this compound is susceptible to degradation, primarily through hydrolysis of its ester linkage. The rate of degradation is significantly influenced by the pH of the solution and the storage temperature. The most stable pH for this compound in aqueous solution has been identified as pH 5.7[1]. Deviations from this pH, especially towards acidic or alkaline conditions, will accelerate degradation. Elevated temperatures will also increase the rate of hydrolysis.
Q2: I am observing the formation of unknown peaks in my HPLC analysis of a this compound solution. What could these be?
A2: The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bond. This results in the formation of 1-phenylcyclopentanecarboxylic acid and 2-(2-(diethylamino)ethoxy)ethanol. Under forced degradation conditions, such as strong acid or base, these are the expected primary degradation products[1]. It is crucial to use a validated stability-indicating analytical method, such as the HPLC-DAD methods described in the literature, to resolve this compound from its degradation products and any excipients present in the formulation[1][2][3][4].
Q3: How can I minimize the degradation of this compound in my aqueous formulation?
A3: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
pH Control: Maintain the pH of the solution as close to 5.7 as possible using a suitable buffering system[1].
-
Temperature Control: Store the solution at controlled room temperature or under refrigeration, as elevated temperatures accelerate hydrolysis.
-
Excipient Selection: While specific compatibility data is limited, a study on a syrup formulation showed this compound to be compatible with saccharin (B28170) sodium, methylparaben, and propylparaben[3]. Conduct compatibility studies with your chosen excipients.
-
Protection from Light: Although detailed photostability studies are not extensively reported in the provided search results, it is a general good practice in pharmaceutical development to protect solutions from light to prevent potential photodegradation.
-
Use of Co-solvents: In some cases, the use of co-solvents can reduce the activity of water and thereby slow down hydrolysis. However, the selection of a suitable co-solvent would require further investigation.
Q4: Are there any specific excipients that I should avoid when formulating an aqueous solution of this compound?
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: Based on the stability profile, aqueous solutions of this compound should be stored in well-closed containers, protected from light, at a controlled room temperature or refrigerated. The optimal storage conditions should be determined through long-term stability studies of the final formulation.
Data Presentation
The following table summarizes the stability profile of this compound under various stress conditions based on forced degradation studies.
| Stress Condition | Observations | Significance |
| Acidic Hydrolysis (e.g., 1M HCl) | Significant degradation occurs through the hydrolysis of the ester linkage. | This compound is unstable in acidic conditions. |
| Alkaline Hydrolysis (e.g., 0.1M NaOH) | Rapid and extensive degradation through ester hydrolysis. | This compound is highly unstable in alkaline conditions. |
| Oxidative Stress (e.g., H₂O₂) | Less susceptible to oxidation compared to hydrolysis. | Hydrolysis is the primary degradation pathway. |
| Thermal Stress (Dry Heat) | Degradation is observed at elevated temperatures. | High temperatures accelerate the degradation of this compound. |
| pH | Most stable at pH 5.7[1]. | Maintaining the pH close to 5.7 is critical for stability. |
Experimental Protocols
A detailed protocol for a stability-indicating HPLC-DAD method for the analysis of this compound is provided below, based on published literature[1][2][3].
Objective: To quantify this compound and resolve it from its degradation products in an aqueous solution.
Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (analytical grade)
-
Sodium Dihydrogen Phosphate (B84403) (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (analytical grade)
-
Sodium Hydroxide (analytical grade)
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
Analytical column: Waters Symmetry C8 (3.9 × 150 mm, 5 µm) or a reversed-phase C18 column (150 x 4.6 mm, 5 µm)[1][2].
-
Data acquisition and processing software
Chromatographic Conditions (Example 1: Gradient Method)[2][3]:
-
Mobile Phase A: 0.025 M Phosphoric Acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0 min: 10% B
-
10 min: 60% B
-
10-15 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
Chromatographic Conditions (Example 2: Isocratic Method)[1]:
-
Mobile Phase: Methanol and 10 mM sodium dihydrogen phosphate (pH 4) in a ratio of 60:40 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Procedure for Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in methanol to obtain a stock solution of a known concentration (e.g., 1000 µg/mL).
-
Standard Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-150 µg/mL).
-
Sample Preparation: Dilute the aqueous formulation of this compound with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Forced Degradation Studies:
-
Acid Hydrolysis: Incubate a solution of this compound in 1M HCl at a specified temperature (e.g., 100°C) for a defined period. Neutralize the solution before injection.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1M NaOH at a specified temperature (e.g., 100°C) for a defined period. Neutralize the solution before injection.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 30%) at room temperature for a specified time.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat at a specific temperature for a defined period, then dissolve and analyze.
Visualizations
References
troubleshooting inconsistent results in pentoxyverine citrate experiments
Welcome to the technical support center for researchers utilizing pentoxyverine citrate (B86180). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for pentoxyverine citrate?
This compound is a non-opioid, centrally acting cough suppressant.[][2] Its exact mechanism is not fully understood but is known to involve:
-
Central Action: It acts on the cough center in the medulla oblongata to suppress the cough reflex.[2]
-
Receptor Binding: It is an agonist of the sigma-1 (σ1) receptor and an antagonist of the muscarinic M1 receptor.[3]
-
Anticholinergic Properties: It possesses mild anticholinergic effects, which may help reduce irritation in the respiratory tract.[2]
-
Local Anesthetic Properties: It also exhibits mild local anesthetic effects.[]
Q2: What are the recommended solvent and storage conditions for this compound?
For in vitro experiments, this compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[3][4]
| Solvent | Concentration | Storage of Stock Solution |
| DMSO | ≥21.75 mg/mL | -20°C or -80°C for long-term storage. Use fresh DMSO as moisture can reduce solubility.[3][5] |
| Water | Freely soluble | Prepare fresh aqueous solutions. For storage, sterile filter and store at 4°C for short-term use, but long-term storage in aqueous solution is not recommended. |
| Ethanol (95%) | Freely soluble | Prepare fresh solutions. |
Note: For cell culture experiments, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: Is this compound stable in cell culture media?
The stability of this compound in cell culture media can be influenced by factors such as pH, temperature, and the presence of certain media components like cysteine and ferric ammonium (B1175870) citrate.[6] One study found that this compound is most stable at a pH of 5.7.[7][8] It is recommended to perform a stability study of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be assessed by incubating the drug in the media for the duration of your experiment and then quantifying the remaining this compound concentration using HPLC.[9]
Troubleshooting Inconsistent Experimental Results
In Vitro Cell-Based Assays
Issue 1: High variability in cell viability/cytotoxicity assay results between wells (Intra-assay variability).
-
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Pipetting | Use calibrated pipettes and consistent technique. For viscous solutions, consider reverse pipetting. |
| Uneven Cell Seeding | Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle. |
| Edge Effects | To mitigate evaporation and temperature gradients in outer wells, fill them with sterile media or PBS and do not use them for experimental samples.[10] |
| Inadequate Reagent Mixing | After adding reagents, gently mix the plate on an orbital shaker to ensure uniform distribution. |
Issue 2: Inconsistent results between different experimental runs (Inter-assay variability).
-
Possible Causes & Solutions:
| Cause | Solution |
| Cell Passage Number | Use cells within a consistent and low passage number range to avoid phenotypic drift.[10][11] |
| Cell Culture Conditions | Standardize cell density in stock flasks and the time between passaging and plating for the experiment.[12] |
| Reagent Variability | Use the same lot of reagents (e.g., this compound, media, serum) for the duration of a study. Aliquot reagents to avoid multiple freeze-thaw cycles. |
| Mycoplasma Contamination | Routinely test cell cultures for mycoplasma, as it can significantly alter cellular responses.[12] |
Issue 3: Lower than expected or no observable effect of this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Drug Degradation | This compound may be unstable under your specific experimental conditions. Verify the stability in your media at 37°C. Prepare fresh drug dilutions for each experiment from a frozen stock. |
| Incorrect Drug Concentration | Verify calculations for dilutions. Confirm the purity of the this compound stock. |
| Low Receptor Expression | Ensure the cell line used expresses the target receptors (sigma-1 and/or muscarinic M1) at sufficient levels for the desired effect. |
| Suboptimal Assay Conditions | Optimize incubation time and cell density. A low cell number can lead to a weak signal.[10] |
Troubleshooting Workflow for In Vitro Assays
Caption: Troubleshooting workflow for inconsistent in vitro results.
Experimental Protocols
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted for determining the binding affinity of this compound to the sigma-1 receptor.
-
Membrane Preparation: Utilize guinea pig liver membranes, which have high expression of sigma-1 receptors.[13]
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of diluted test compound (this compound at various concentrations).
-
100 µL of membrane preparation (e.g., 100 µg total protein).
-
50 µL of radioligand (e.g., 3 nM final concentration of [³H]-(+)-pentazocine).[14]
-
-
Nonspecific Binding: Determine in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM (+)-pentazocine).[14]
-
Incubation: Incubate for 120 minutes at room temperature.[14]
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash filters with ice-cold buffer.[14]
-
Quantification: Measure bound radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate Ki values using the Cheng-Prusoff equation.
Sigma-1 Receptor Binding Assay Workflow
References
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. raybiotech.com [raybiotech.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pentoxyverine Citrate Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of pentoxyverine citrate (B86180) for cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is pentoxyverine citrate and what is its mechanism of action in a cellular context?
A1: this compound is a sigma-1 receptor agonist and a muscarinic acetylcholine (B1216132) M1 receptor antagonist.[1][2] In cell-based assays, it is often used to investigate the roles of these receptors in various cellular processes. The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling, ion channel activity, and cellular stress responses.[3][4] As an agonist, pentoxyverine activates the sigma-1 receptor. Its antagonist activity at muscarinic M1 receptors can inhibit signaling pathways associated with these G-protein coupled receptors.
Q2: What is a good starting concentration range for this compound in a cell-based assay?
A2: A good starting point for a dose-response experiment is to use a wide range of concentrations spanning several orders of magnitude around the compound's known binding affinity or effective concentration. For this compound, the reported binding affinity (Ki) for the sigma-1 receptor is in the nanomolar range (Ki of 41 nM and 75 nM have been reported). An IC50 of 9 nM for the sigma-1 receptor has also been noted.[2] Therefore, a suggested starting concentration range could be from 1 nM to 100 µM to capture the full dose-response curve.
Q3: How do I determine the optimal concentration of this compound for my specific cell line and assay?
A3: The optimal concentration is context-dependent and should be determined empirically for your specific experimental setup. The recommended approach is to perform a dose-response curve. This involves treating your cells with a serial dilution of this compound and measuring the desired biological endpoint. The resulting data can be used to calculate key parameters such as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
Q4: How can I assess if this compound is causing general cytotoxicity in my cells?
A4: It is crucial to differentiate between a specific pharmacological effect and general cytotoxicity. This can be achieved by running a cell viability assay in parallel with your functional assay. Common cell viability assays include MTT, MTS, XTT, and resazurin-based assays, which measure metabolic activity, or assays that measure cell membrane integrity, such as LDH release or trypan blue exclusion.[5][6] A significant decrease in cell viability at certain concentrations indicates cytotoxicity, and these concentrations should be avoided if you are studying a specific mechanism of action.
Q5: What solvent should I use to prepare my this compound stock solution?
A5: this compound is freely soluble in water and ethanol.[1] It is also soluble in DMSO, with a reported solubility of ≥21.75mg/mL.[7] For cell culture experiments, it is common to prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. It is important to ensure that the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[8]
Data Presentation
Table 1: this compound Binding Affinities
| Target Receptor | Binding Affinity (Ki) | 50% Inhibitory Concentration (IC50) |
| Sigma-1 | 41 nM, 75 nM | 9 nM[2] |
| Sigma-2 | 894 nM | Not Reported |
Note: This data is derived from binding assays and may not directly translate to functional cellular assays. It serves as a guide for selecting an initial concentration range.
Experimental Protocols
Protocol 1: Determining the IC50/EC50 of this compound using a Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits/activates a cellular response by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete cell culture medium. A common starting range is from 2 nM to 200 µM.
-
Cell Treatment: Carefully remove the existing medium from the wells and add 100 µL of the 2X this compound dilutions to the appropriate wells. Include vehicle control wells (medium with the same final concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution of the formazan crystals and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percent viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50/EC50 value.[9]
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Release Assay
Objective: To determine the concentration at which this compound induces cell membrane damage.
Materials:
-
Cells treated with a range of this compound concentrations (as prepared in Protocol 1)
-
Commercially available LDH cytotoxicity assay kit
-
96-well plate for analysis
-
Microplate reader
Procedure:
-
Sample Collection: After the desired incubation time with this compound, carefully collect a supernatant aliquot from each well of the cell culture plate without disturbing the cells.
-
Assay Setup: Transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Prepare and add the LDH reaction mixture from the kit to each well containing the supernatant, following the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Stop Reaction: If required by the kit, add the stop solution.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of LDH release for each concentration relative to a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).
Troubleshooting Guides
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogeneous cell suspension before and during plating. Gently mix the cell suspension between pipetting. Use calibrated pipettes. |
| Edge effects | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity. |
| Compound precipitation | Visually inspect the wells for any precipitate. If observed, check the solubility of this compound in your culture medium and consider using a lower starting concentration or a different solvent for the stock solution. |
Issue: No observable effect or a very weak response.
| Possible Cause | Troubleshooting Step |
| Concentration range too low | Test a higher range of concentrations. Based on its binding affinity, effects may be observed in the nanomolar to low micromolar range. |
| Incorrect assay endpoint | Ensure the chosen assay is appropriate for the expected biological effect of this compound on your cell line. |
| Cell line not responsive | Verify that your cell line expresses the target receptors (sigma-1 or muscarinic M1). |
| Compound degradation | Prepare fresh dilutions of this compound for each experiment. |
Issue: High background signal in the assay.
| Possible Cause | Troubleshooting Step |
| Contamination | Check cell cultures for any signs of microbial contamination. |
| Assay reagent issues | Ensure that assay reagents are prepared correctly and are not expired. |
| Incompatible plate type | For fluorescence or luminescence assays, use opaque-walled plates to prevent signal bleed-through. |
Issue: Significant cytotoxicity observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically ≤ 0.5%). Run a solvent-only control. |
| Compound-induced cytotoxicity | This compound itself may be toxic at higher concentrations. Determine the 50% cytotoxic concentration (CC50) using a cell viability assay and work with concentrations well below this value for your functional assays. |
| Extended incubation time | Reduce the duration of cell exposure to the compound. |
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal concentration.
Caption: Signaling pathways of this compound.
Caption: Troubleshooting logical relationships.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Sigma Receptors [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. raybiotech.com [raybiotech.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Pentoxyverine Citrate in Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of pentoxyverine citrate (B86180) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on- and off-targets of pentoxyverine citrate that I should be aware of in my research?
A1: this compound's primary on-target activity is as a centrally-acting antitussive, primarily mediated through its agonist activity at the sigma-1 receptor.[1] However, it is crucial to be aware of its significant off-target interactions, which include antagonism of muscarinic acetylcholine (B1216132) receptors (particularly the M1 subtype) and inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2] These off-target effects can lead to confounding results and misinterpretation of experimental data if not properly controlled for.
Q2: I am observing unexpected cellular phenotypes in my experiments with this compound. How can I determine if these are due to off-target effects?
A2: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. A robust approach involves a combination of strategies:
-
Orthogonal Validation: Use a structurally different sigma-1 receptor agonist that has a different off-target profile. If the observed phenotype is replicated, it is more likely to be an on-target effect.[3]
-
Genetic Validation: Employ techniques like CRISPR/Cas9 or siRNA to knock down or knock out the intended target (sigma-1 receptor). If the phenotype persists in the absence of the target protein, it is indicative of an off-target effect.[4][5]
-
Dose-Response Analysis: Off-target effects are often observed at higher concentrations of a compound.[3] Carefully analyze the dose-response curve to see if the unexpected phenotype appears only at concentrations significantly higher than the known Ki or IC50 for the sigma-1 receptor.
Q3: What are the initial signs that my experiment might be confounded by off-target effects of this compound?
A3: Several experimental observations can suggest potential off-target effects:
-
Inconsistent results when compared to other published data for sigma-1 receptor agonists.
-
Cellular toxicity or unexpected changes in cell morphology at concentrations where the on-target effect is expected to be specific.
-
A discrepancy between the pharmacological data (e.g., binding affinity) and the functional cellular response.
-
The observed effect is not blocked by a known sigma-1 receptor antagonist .
Q4: What are some strategies to proactively minimize off-target effects when designing my experiments with this compound?
A4: Proactive experimental design is key to minimizing off-target effects:
-
Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
-
Employ Specific Antagonists: Use selective antagonists for the known off-targets (e.g., a specific muscarinic antagonist or a hERG channel activator) as controls to block potential off-target contributions to the observed phenotype.
-
Choose Appropriate Cell Lines: Utilize cell lines with well-characterized expression levels of sigma-1, muscarinic, and hERG channels. For example, HEK293 cells are commonly used for stably expressing specific ion channels for electrophysiology studies.[6]
-
In Silico Analysis: Before beginning wet-lab experiments, computational tools can predict potential off-target interactions based on the chemical structure of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Off-target effects at high concentrations | Perform a detailed dose-response curve to identify the optimal concentration range where on-target effects are dominant. | A clear sigmoidal dose-response curve for the on-target effect, with off-target effects appearing at higher concentrations. |
| Variability in cell line expression of targets | Characterize the expression levels of sigma-1, muscarinic, and hERG channels in your cell line using techniques like qPCR or Western blot. | Consistent and known expression levels of target and off-target proteins across experiments. |
| Compound stability and degradation | Ensure proper storage of this compound and prepare fresh solutions for each experiment. | Consistent compound activity and reproducible results. |
Issue 2: Unexpected Cellular Toxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| hERG channel inhibition leading to cardiotoxicity-like effects in relevant cell types | Co-treat with a hERG channel activator to see if the toxicity is rescued. | Reduction or elimination of the toxic effect, implicating hERG channel inhibition as the cause. |
| Muscarinic receptor antagonism disrupting essential signaling pathways | Use a specific muscarinic receptor agonist to see if the toxic phenotype can be reversed or use a cell line with low muscarinic receptor expression. | Reversal of toxicity, suggesting involvement of muscarinic receptor antagonism. |
| General cytotoxicity unrelated to specific targets | Perform a cell viability assay (e.g., MTT or LDH) across a wide range of concentrations to determine the cytotoxic threshold. | Identification of a concentration window where the compound is not cytotoxic but still elicits the on-target effect. |
Data Presentation: this compound Binding Affinities
| Target | Interaction Type | Reported Ki / IC50 | Reference |
| Sigma-1 Receptor | Agonist | Ki = 41 nM | MedChemExpress |
| Sigma-2 Receptor | Weak Interaction | Ki = 894 nM | MedChemExpress |
| Muscarinic M1 Receptor | Antagonist | - | [2] |
| hERG Potassium Channel | Inhibitor | IC50 = 3.0 µM | PubMed |
Note: Ki and IC50 values can vary depending on the experimental conditions and assay used.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is adapted from established methods for determining the binding affinity of a compound to the sigma-1 receptor.[7]
1. Materials:
-
Membrane preparation from cells or tissues expressing the sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid.
2. Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total binding: Membrane preparation, [³H]-(+)-pentazocine, and assay buffer.
-
Non-specific binding: Membrane preparation, [³H]-(+)-pentazocine, and haloperidol.
-
Test compound: Membrane preparation, [³H]-(+)-pentazocine, and this compound at various concentrations.
-
-
Incubate the plate at 37°C for 90 minutes.[7]
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Manual Patch-Clamp Electrophysiology for hERG Channel Inhibition
This protocol outlines the "gold standard" method for assessing hERG channel inhibition.[6]
1. Materials:
-
HEK293 cells stably expressing the hERG channel.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal (pipette) solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES, pH 7.2.[6]
-
Test compound: this compound dissolved in DMSO and diluted in the external solution.
-
Positive control: A known hERG blocker (e.g., E-4031).[6]
-
Patch-clamp amplifier and data acquisition system.
2. Procedure:
-
Establish a whole-cell patch-clamp configuration on a hERG-expressing HEK293 cell.
-
Record baseline hERG currents using a specific voltage-clamp protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a tail current).
-
Perfuse the cell with increasing concentrations of this compound, allowing the inhibitory effect to reach a steady state at each concentration (typically 3-5 minutes).[6]
-
Record the hERG currents at each concentration.
-
Perform a washout step by perfusing with the external solution to assess the reversibility of inhibition.
-
Apply the positive control at the end of the experiment to confirm the cell's sensitivity to hERG blockade.
3. Data Analysis:
-
Measure the peak amplitude of the hERG tail current for each voltage pulse.
-
Normalize the current amplitude at each this compound concentration to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
Visualizations
Caption: Experimental workflow for characterizing on- and off-target effects.
Caption: Simplified Sigma-1 receptor signaling pathway.
Caption: Muscarinic M1 receptor antagonist signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. M1 muscarinic antagonists interact with sigma recognition sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Kinetics of Pentoxyverine Citrate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of pentoxyverine citrate (B86180) under stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions applied to study the degradation kinetics of pentoxyverine citrate?
A1: Forced degradation studies for this compound typically involve exposure to acidic, alkaline, oxidative, and thermal stress conditions to assess its intrinsic stability.[1][2][3]
Q2: Which analytical technique is most suitable for analyzing this compound and its degradation products?
A2: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a commonly used and effective method.[1][3][4] It allows for the separation and quantification of the intact drug from its degradation products, making it a stability-indicating assay.[1][2][4]
Q3: What is the main degradation pathway for this compound under hydrolytic conditions?
A3: The primary degradation pathway for this compound under both acidic and alkaline hydrolysis is the cleavage of the ester linkage.[2][5]
Q4: At what pH is this compound most stable?
A4: Studies have shown that this compound exhibits the highest stability at a pH of 5.7.[2][6]
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound degradation.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) for this compound | - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload. | - Adjust the mobile phase pH. A pH of 4 has been used successfully.[2]- Clean the column with appropriate solvents or replace it if necessary.- Reduce the sample concentration or injection volume. The linear range is typically between 10-150 µg/mL.[1][2] |
| Inconsistent retention times | - Fluctuations in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.[7]- Use a column oven to maintain a consistent temperature.- Allow for adequate column equilibration time between injections.[7] |
| Baseline noise or drift | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Leaks in the HPLC system. | - Use high-purity solvents and freshly prepare the mobile phase.- Flush the detector cell with a strong solvent like isopropanol.[7]- Degas the mobile phase and purge the pump to remove air bubbles.- Inspect all fittings and connections for leaks.[8][9][10] |
| No separation between this compound and degradation products | - Inadequate mobile phase strength.- Incorrect column chemistry.- Gradient elution not optimized. | - Adjust the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.- Ensure the use of a suitable reversed-phase column (e.g., C8 or C18).[1][2]- If using a gradient, optimize the gradient profile to improve resolution.[1] |
Experimental Protocols
Forced Degradation Studies
1. Acidic Hydrolysis:
-
Treat a solution of this compound with 1 M hydrochloric acid (HCl).[1][2]
-
Heat the solution in a water bath at temperatures ranging from 60°C to 100°C for at least one hour.[1][2]
-
After the specified time, neutralize the solution to approximately pH 7.0.
-
Dilute the sample to a suitable concentration for HPLC analysis.[1]
2. Alkaline Hydrolysis:
-
Treat a solution of this compound with 0.1 M or 1 M sodium hydroxide (B78521) (NaOH).[2]
-
Keep the solution at room temperature or heat as required for a specified duration (e.g., one hour).[1]
-
Neutralize the solution to approximately pH 7.0.
-
Dilute the sample to a suitable concentration for HPLC analysis.
3. Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 5% H₂O₂).[1]
-
Keep the solution at room temperature for a specified time.
-
Dilute the sample to a suitable concentration for HPLC analysis.
4. Thermal Degradation:
-
Expose the solid drug substance or a solution to dry heat at elevated temperatures (e.g., 40-80°C).[11]
HPLC Analysis Method
The following are examples of HPLC methods that can be adapted for the analysis of this compound and its degradation products.
Method 1: Gradient Elution [1]
-
Column: Waters Symmetry C8 (3.9×150mm, 5µm)
-
Mobile Phase:
-
A: 0.025M phosphoric acid
-
B: Acetonitrile
-
-
Gradient: Start with 10% B, ramp up to 60% B in 10 minutes, hold for 5 minutes.
-
Flow Rate: 1 mL/min
-
Detection: 210 nm
Method 2: Isocratic Elution [2]
-
Column: Luna C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol and 10 mM sodium dihydrogen phosphate (B84403) (pH 4) in a ratio of 60:40 (v/v)
-
Flow Rate: 1 mL/min
-
Detection: 230 nm
Data Presentation
Summary of Degradation Behavior
| Stress Condition | Reagent/Condition | Temperature | Duration | Observation |
| Acidic Hydrolysis | 1 M HCl | 100°C | 1 hour | Degradation observed[1] |
| Alkaline Hydrolysis | 1 M NaOH | Room Temperature | 1 hour | Degradation observed[1] |
| Oxidative Degradation | 5% H₂O₂ | Room Temperature | - | Degradation observed[1] |
| Dry Heat | - | Elevated | - | Degradation observed[1] |
Kinetic Data
The degradation of this compound under acidic and alkaline conditions has been reported to follow pseudo-first-order kinetics.[2]
| Condition | Parameter | Value |
| Alkaline Degradation | Energy of Activation (Ea) | 15.96 kcal/mol[2] |
Visualizations
Caption: Experimental workflow for stress testing of this compound.
Caption: Simplified degradation pathway of this compound via hydrolysis.
References
- 1. HPLC-DAD stability indicating determination of this compound. Application to degradation kinetics and assay of syrup dosage form - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. lcms.cz [lcms.cz]
- 9. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. medcraveonline.com [medcraveonline.com]
Technical Support Center: Investigating Pentoxyverine Citrate-Induced Cytotoxicity In Vitro
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the potential cytotoxic effects of pentoxyverine citrate (B86180) in vitro. Given the limited direct public data on pentoxyverine citrate-induced cytotoxicity, this guide focuses on foundational troubleshooting for in vitro cytotoxicity assays and outlines experimental approaches to elucidate potential mechanisms of action based on its known pharmacology as a sigma-1 receptor agonist and muscarinic receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: I am not observing any cytotoxicity after treating my cells with this compound. What are some possible reasons?
A1: Several factors could contribute to a lack of observed cytotoxicity:
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Cell Line Resistance: The cell line you are using may be resistant to the cytotoxic effects of this compound. Its known targets, the sigma-1 and muscarinic receptors, are expressed at varying levels in different tissues and cell types.
-
Drug Concentration and Purity: Ensure the concentration range tested is appropriate and that the this compound is of high purity and has been stored correctly to prevent degradation.
-
Solubility Issues: this compound may have limited solubility in your culture medium. Visually inspect for any precipitation. The use of a solvent like DMSO is common, but its final concentration should be non-toxic to the cells (typically <0.1%).
-
Incubation Time: The duration of drug exposure may be insufficient to induce a cytotoxic response. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours).
-
Assay Sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect subtle changes in cell viability.
Q2: My results from the cytotoxicity assay are highly variable between replicate wells. What can I do to improve consistency?
A2: High variability can be addressed by:
-
Consistent Cell Seeding: Ensure a uniform cell number is seeded in each well. Inconsistent cell density can significantly impact results.
-
Proper Mixing: Thoroughly mix the this compound solution in the culture medium before adding it to the cells to ensure a homogenous concentration.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS.
-
Pipetting Technique: Use calibrated pipettes and consistent technique to minimize volume errors during cell seeding and reagent addition.
Q3: I am seeing a decrease in cell viability, but how do I determine if it's due to apoptosis or necrosis?
A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of cell death. You can use the following approaches:
-
Morphological Assessment: Observe cell morphology using phase-contrast microscopy. Apoptotic cells typically exhibit membrane blebbing, cell shrinkage, and formation of apoptotic bodies, while necrotic cells swell and rupture.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Caspase Activation Assays: Apoptosis is often mediated by caspases. Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, can indicate apoptosis.
Troubleshooting Guides
Problem 1: Unexpected Increase in Cell Viability
| Possible Cause | Troubleshooting Steps |
| Sigma-1 Receptor Agonism | This compound is a sigma-1 receptor agonist, which can promote cell survival in some contexts.[1][2][3] |
| Assay Interference | The compound may interfere with the assay chemistry. For example, it might directly reduce the MTT reagent, leading to a false-positive signal for viability. |
| Low Cell Seeding Density | At very low densities, some compounds can paradoxically stimulate cell proliferation. |
Problem 2: High Background Signal in Control Wells
| Possible Cause | Troubleshooting Steps |
| Solvent Cytotoxicity | The solvent (e.g., DMSO) used to dissolve this compound may be toxic at the concentration used. |
| Contamination | Microbial contamination can interfere with many cytotoxicity assays. |
| Poor Cell Health | Unhealthy or stressed cells in the control group can lead to a high background of cell death. |
Data Presentation: Hypothetical Cytotoxicity Data
The following tables are examples of how to present quantitative data from in vitro cytotoxicity experiments investigating this compound.
Table 1: IC50 Values of this compound in Various Cell Lines after 48-hour Treatment
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| SH-SY5Y | Human Neuroblastoma | 75.3 ± 5.1 |
| A549 | Human Lung Carcinoma | > 200 |
| HepG2 | Human Hepatocellular Carcinoma | 121.8 ± 9.4 |
Table 2: Caspase-3/7 Activity in SH-SY5Y Cells Treated with this compound for 24 hours
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) ± SD |
| Vehicle Control | - | 1.00 ± 0.12 |
| This compound | 50 | 1.89 ± 0.21 |
| This compound | 100 | 3.45 ± 0.35 |
| Staurosporine (Positive Control) | 1 | 5.78 ± 0.49 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Detection of Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in the MTT protocol.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells twice with PBS. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 3: Western Blot for MAPK Signaling Pathway
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations for the specified time.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, and p38 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
Visualizations
Caption: Experimental workflow for investigating this compound cytotoxicity.
Caption: Hypothetical apoptosis signaling pathway potentially modulated by this compound.
References
- 1. Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
adjusting pH for optimal pentoxyverine citrate activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when adjusting pH for experiments with pentoxyverine citrate (B86180).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of pentoxyverine citrate?
This compound exhibits its highest stability in an acidic environment. Studies have shown that the degradation of this compound is minimized at a pH of 5.7 .[1][2] As the pH becomes more acidic or alkaline, the rate of degradation, primarily through hydrolysis of the ester linkage, increases.
Q2: How does pH affect the activity of this compound?
The activity of this compound is influenced by pH due to its chemical structure and its mechanism of action, which involves interaction with multiple targets.
-
Ionization State: Pentoxyverine is a basic compound with a predicted pKa of approximately 9.15.[3] This means that at physiological pH (~7.4), it will be predominantly in its protonated, positively charged form. The ionization state can significantly impact its ability to cross cell membranes and interact with its molecular targets.
-
Sigma-1 Receptor Agonism: The binding of ligands to the sigma-1 receptor, a key target of pentoxyverine, has been shown to be pH-dependent.[4][5] Research indicates that the binding of sigma-1 receptor ligands increases at a more alkaline pH, in the range of 8.0 to 8.5.[1] This suggests that the activity of pentoxyverine as a sigma-1 agonist may be enhanced under slightly alkaline conditions.
-
Muscarinic Receptor Antagonism: As an anticholinergic agent, pentoxyverine acts as a muscarinic receptor antagonist.[6][7] The binding of antagonists to muscarinic receptors can also be influenced by pH, which can alter the charge of both the drug and the receptor's binding site. While specific data for pentoxyverine is limited, the activity of many anticholinergic drugs is pH-dependent.
Q3: What is the pKa of this compound?
The predicted pKa of the basic nitrogen in pentoxyverine is approximately 9.15 .[3] This value is for the pentoxyverine base. The citrate salt itself has multiple pKa values (pKa1 ≈ 3.13, pKa2 ≈ 4.76, pKa3 ≈ 6.40), which are important for its buffering capacity but distinct from the ionization of the active drug molecule.
Q4: Which buffers are recommended for experiments with this compound?
The choice of buffer depends on the experimental goals, such as assessing stability, receptor binding, or enzymatic degradation.
-
For Stability Studies (pH 4-7):
-
Citrate Buffer: An excellent choice, especially around the pH of maximum stability (5.7).
-
Acetate Buffer: Suitable for the lower end of this pH range.
-
Phosphate (B84403) Buffer: Can be used, but be mindful of potential precipitation with divalent cations.
-
-
For Receptor Binding and Cell-Based Assays (pH 7-8.5):
-
HEPES: A common and generally well-tolerated biological buffer. However, it's important to note that HEPES itself has been shown to have some affinity for the sigma-1 receptor, which could potentially interfere with binding studies.[8]
-
Tris-HCl: Widely used, but its pKa is temperature-dependent, so the pH should be adjusted at the experimental temperature.
-
MOPS: A good alternative to HEPES, particularly for studies involving metal ions.[9][10]
-
Q5: Are there any known issues with this compound precipitating in buffers?
Yes, precipitation can occur, particularly when diluting a concentrated stock solution of this compound in an organic solvent (like DMSO) into an aqueous buffer. This is a common issue for many organic molecules and is often referred to as "salting out." To avoid this, it is recommended to add the stock solution to the buffer dropwise while vortexing or stirring to ensure rapid and even dispersion.
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH | Relative Stability | Primary Degradation Pathway |
| < 4 | Lower | Acid-catalyzed ester hydrolysis |
| 5.7 | Highest | Minimal degradation |
| > 7 | Lower | Base-catalyzed ester hydrolysis |
Note: This table provides a qualitative summary based on available literature. Quantitative degradation rates can be found in specialized kinetic studies.
Table 2: Physicochemical Properties of Pentoxyverine
| Property | Value | Reference |
| Predicted pKa (basic) | ~9.15 | [3] |
| Molecular Weight (base) | 333.47 g/mol | [3] |
| Molecular Weight (citrate) | 525.59 g/mol | [11] |
| Water Solubility (citrate) | Freely soluble | [6] |
Experimental Protocols
Protocol 1: Preparation of pH-Adjusted this compound Solutions
-
Buffer Preparation: Prepare the desired buffer (e.g., 0.1 M sodium phosphate) at the target pH. For example, to prepare a pH 7.4 buffer, mix appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic until the desired pH is reached. Verify the final pH with a calibrated pH meter.
-
Stock Solution Preparation: Accurately weigh the required amount of this compound powder and dissolve it in a suitable solvent to create a concentrated stock solution. For many in vitro experiments, DMSO is a common choice.
-
Dilution into Buffer: To prepare the final working solution, slowly add the stock solution to the prepared buffer while vortexing or stirring vigorously. This helps to prevent precipitation.
-
Final pH Verification: After adding the this compound solution, re-check the pH of the final solution and adjust if necessary, as the addition of the drug solution may slightly alter the pH.
Protocol 2: Assessing the pH-Dependent Stability of this compound by HPLC
-
Sample Preparation: Prepare a series of this compound solutions in different buffers covering a range of pH values (e.g., pH 2, 4, 5.7, 7.4, 9, 12).
-
Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period.
-
Sample Analysis: At various time points, withdraw an aliquot from each sample and analyze it by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound and the formation of any degradation products.
-
Data Analysis: Plot the concentration of this compound versus time for each pH value to determine the degradation rate constant. The pH at which the degradation rate is lowest corresponds to the pH of maximum stability.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing pH-adjusted pentoxyverine solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of stock solution | The final concentration exceeds the solubility of this compound in the aqueous buffer. | - Reduce the final concentration of this compound.- Add the DMSO stock to the buffer dropwise while vortexing vigorously to ensure rapid mixing. |
| The percentage of the organic solvent (e.g., DMSO) in the final solution is too low to maintain solubility. | If the experimental conditions permit, slightly increase the final percentage of the co-solvent. Ensure appropriate vehicle controls are included in the experiment. | |
| The buffer composition or pH is not optimal for solubility. | Test different buffer systems. Given the basic pKa of pentoxyverine, a slightly acidic to neutral pH may favor the more soluble, ionized form. | |
| Inconsistent or unexpected experimental results | The pH of the buffer was not stable throughout the experiment. | Ensure the chosen buffer has adequate buffering capacity at the experimental pH and concentration. Re-measure the pH at the end of the experiment. |
| The buffer components are interfering with the assay. | Be aware of potential interactions. For example, phosphate buffers can precipitate with certain metal ions, and HEPES may interact with the sigma-1 receptor.[8] Consider using an alternative buffer like MOPS.[9][10] | |
| Degradation of this compound during the experiment. | If the experiment is conducted at a pH far from the optimal stability pH of 5.7, consider the potential for degradation, especially for longer incubation times. Perform control experiments to assess stability under your specific conditions. | |
| Difficulty achieving the desired pH | The pKa of the chosen buffer is too far from the target pH. | Select a buffer with a pKa value as close as possible to your target experimental pH to ensure maximum buffering capacity. |
| Inaccurate preparation of buffer components. | Double-check all calculations and ensure accurate weighing of buffer components. Calibrate the pH meter before use. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pentoxyverine [drugcentral.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 7. Muscarinic antagonist - Wikipedia [en.wikipedia.org]
- 8. Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. This compound - Bio-X ™ | 23142-01-0 | BP166189 [biosynth.com]
Technical Support Center: Pentoxyverine Citrate Animal Studies
This technical support center is designed for researchers, scientists, and drug development professionals utilizing pentoxyverine citrate (B86180) in preclinical animal models of cough. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your pentoxyverine citrate animal studies.
Issue 1: High Variability in Antitussive Efficacy
Question: We are observing significant variability in the antitussive effect of this compound in our guinea pig cough model, even within the same dose group. What could be the cause, and how can we mitigate this?
Answer: High inter-animal variability is a frequent challenge in cough research. Several factors can contribute to inconsistent results. Below is a systematic approach to troubleshoot and minimize this variability.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Animal Health Status | Subclinical respiratory infections can alter baseline cough sensitivity and response to treatment. | Use specific pathogen-free (SPF) animals to minimize the impact of underlying infections. Acclimatize animals properly to the facility and handling procedures to reduce stress, which can also affect physiological responses. |
| Inconsistent Tussive Agent Delivery | The method of inducing cough (e.g., citric acid aerosol) is a critical source of variability. Minor changes in aerosol particle size, concentration, or duration of exposure can significantly alter the cough response.[1] | Standardize the tussive challenge protocol. Use a calibrated nebulizer and a whole-body plethysmography chamber for consistent aerosol delivery.[1] Ensure the citric acid solution is freshly prepared for each experiment. |
| Route of Administration | The bioavailability and time to peak plasma concentration of this compound can differ significantly between oral (p.o.) and intraperitoneal (i.p.) administration, leading to varied efficacy at the time of the cough challenge.[2][3] | Select the most appropriate route of administration for your study objectives. Be aware that i.p. administration generally leads to faster absorption and potentially higher peak concentrations compared to oral gavage.[3] Ensure consistent administration technique for all animals. |
| Timing of Cough Challenge | The antitussive effect of this compound is time-dependent, aligning with its pharmacokinetic profile. The peak effect should coincide with the tussive challenge. The plasma half-life of pentoxyverine is approximately 2.3 hours after oral administration.[4] | Conduct pilot studies to determine the optimal pre-treatment time for your specific animal model and route of administration. Based on its half-life, a pre-treatment time of 30-60 minutes before the challenge is a reasonable starting point. |
| Tachyphylaxis to Tussive Stimulus | Repeated exposure to inhaled citric acid can lead to a diminished cough response (tachyphylaxis) in subsequent challenges.[5] | If a study design requires repeated cough challenges, consider using a microinjection method for citric acid delivery into the larynx, which has been shown to be less prone to tachyphylaxis.[5] Alternatively, ensure a sufficient washout period between challenges. |
Frequently Asked Questions (FAQs)
1. What is the recommended animal model for studying the antitussive effects of this compound?
The guinea pig is a widely used and well-validated model for cough research. This species exhibits a reliable and quantifiable cough reflex in response to tussive agents like citric acid.[5][6]
2. What are the expected side effects of this compound in animal models?
While specific reports on unexpected adverse events in animal models are limited, based on its pharmacology, the following effects can be anticipated and should be monitored:
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Sedation: As a centrally acting agent, pentoxyverine can cause drowsiness.[7] Monitor for decreased motor activity.
-
Anticholinergic Effects: Pentoxyverine has antimuscarinic properties, which may lead to dry mouth, and in higher doses, potential effects on urinary and gastrointestinal function.[7][8]
-
Gastrointestinal Issues: Nausea and vomiting have been reported in humans and could manifest as changes in feeding behavior or stool consistency in animals.[7]
-
Cardiovascular Effects: While not a primary effect at therapeutic doses, its anticholinergic and sigma-1 receptor activity could potentially influence heart rate at higher exposures.[7] Safety pharmacology studies are designed to detect such potential off-target effects.[8][9]
3. What are the key differences between oral and intraperitoneal administration of this compound?
Intraperitoneal (i.p.) injection generally results in more rapid absorption and higher bioavailability compared to oral (p.o.) administration, which is subject to first-pass metabolism in the liver.[3][10][11][12] This can lead to a faster onset and potentially greater peak effect with i.p. dosing. However, oral administration may be more clinically relevant for modeling human use. The choice of administration route should be justified based on the study's objectives.
4. How do species differences in metabolism affect the study of this compound?
There are significant species differences in the expression and activity of drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms.[13][14] This can lead to variations in the pharmacokinetic profile (e.g., half-life, clearance) of this compound between species like mice, rats, guinea pigs, and dogs.[14][15] Therefore, extrapolating dosage regimens directly from one species to another is not recommended without appropriate pharmacokinetic studies.
Data Presentation
Table 1: Antitussive Efficacy of this compound in the Guinea Pig Citric Acid-Induced Cough Model
| Route of Administration | Dose Range (mg/kg) | Observed Effect | Reference |
| Intraperitoneal (i.p.) | 1 - 5 | Significant inhibition of citric acid-induced cough. | [6][13] |
Note: This table summarizes available data. Researchers should perform dose-response studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Conscious Guinea Pigs
This protocol describes a standard method for evaluating the antitussive efficacy of this compound using a whole-body plethysmograph.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Citric acid solution (0.4 M in sterile saline)
-
Whole-body plethysmography chamber
-
Nebulizer
-
Microphone and data acquisition system
Procedure:
-
Acclimation: Acclimatize the guinea pigs to the laboratory environment for at least one week. On the three days preceding the experiment, place each animal in the plethysmography chamber for 30 minutes to adapt them to the experimental setup.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. or p.o.). A pre-treatment time of 30-60 minutes is typically used.
-
Placement in Chamber: Place the conscious and unrestrained guinea pig into the whole-body plethysmography chamber. Allow for a 5-10 minute acclimation period before the tussive challenge.
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Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a fixed period, typically 5-10 minutes.
-
Data Recording: Record the number of coughs during the citric acid exposure and for a 5-10 minute period immediately following. Coughs are identified by their characteristic explosive sound and the associated sharp pressure changes recorded by the plethysmograph.[16][17]
-
Data Analysis: The total number of coughs for each animal is counted. The percentage inhibition of the cough response in the pentoxyverine-treated groups is calculated relative to the vehicle control group.
Mandatory Visualizations
Signaling Pathways
This compound exerts its effects through multiple mechanisms, primarily as a sigma-1 (σ1) receptor agonist and a muscarinic M1 receptor antagonist.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carbetapentane citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 8. altasciences.com [altasciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the pharmacokinetics of several polychlorinated biphenyls in mouse, rat, dog, and monkey by means of a physiological pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An animal model for the study of neurotoxicity of bacterial products and application of the model to demonstrate that Shiga toxin and lipopolysaccharide cooperate in inducing neurologic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An advanced recording and analysis system for the differentiation of guinea pig cough responses to citric acid and prostaglandin E2 in real time - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Pentoxyverine Citrate Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of pentoxyverine citrate (B86180) for enhanced bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of pentoxyverine citrate?
A1: The primary challenges for the oral bioavailability of this compound, although it is considered readily absorbed, include its physicochemical properties and potential formulation instabilities.[1][2] Key issues can be:
-
Solubility and Dissolution Rate: While this compound is water-soluble, its dissolution rate from solid dosage forms can be a limiting factor for absorption.[3][4]
-
Formulation Stability: this compound can be prone to degradation under certain conditions. It has been shown to be most stable at a pH of 5.7.[5] In liquid formulations, such as syrups, it can precipitate over time, affecting dose uniformity and stability.[6]
-
First-Pass Metabolism: Like many orally administered drugs, this compound is metabolized in the liver, which can reduce the amount of active drug reaching systemic circulation.[1]
Q2: What are the most promising strategies for enhancing the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of this compound:
-
Particle Size Reduction (Nanotechnology): Reducing the particle size to the micro or nano range increases the surface area for dissolution, which can significantly improve the dissolution rate and subsequent absorption. One study demonstrated that preparing this compound as micro-nano particle aggregations resulted in over 99% of the drug dissolving within 5 minutes.
-
Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier at a solid state. This can enhance the dissolution rate by presenting the drug in an amorphous form and improving its wettability.[7][8][9][10][11]
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Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract. This can improve the solubility and absorption of lipophilic drugs, and may offer benefits for this compound by maintaining it in a solubilized state.[3][5][12][13][14][15]
-
Prodrug Approach: A prodrug of pentoxyverine could be designed to have improved physicochemical properties, such as increased permeability or protection from first-pass metabolism. The prodrug would then be converted to the active pentoxyverine in the body.[4][16][17][18]
Q3: What excipients should be considered for this compound formulations?
A3: The choice of excipients is critical and depends on the formulation strategy:
-
For Solid Dispersions: Hydrophilic polymers such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycols (PEGs) are commonly used as carriers.
-
For SEDDS: A combination of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor®, Tween®), and cosolvents (e.g., Transcutol®, ethanol) would be necessary.
-
For Liquid Formulations: Solubilizers, thickening agents, and stabilizers are important to prevent precipitation and ensure stability. A patent for a this compound syrup suggests the use of a solubilizer to enhance solubility and stability.[6] Buffering agents to maintain the pH around 5.7 would be beneficial for stability.[5]
Q4: How can I assess the potential for bioavailability enhancement in vitro?
A4: Several in vitro methods are crucial for predicting in vivo performance:
-
Dissolution Testing: This is a fundamental test to compare the release rate of this compound from different formulations. An enhanced formulation should show a significantly faster and more complete dissolution profile than a conventional one.
-
Permeability Assays: The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption.[2][19][20][21] This assay can help determine if a new formulation improves the transport of this compound across an intestinal epithelial cell monolayer.
Troubleshooting Guides
This section provides solutions to common problems encountered during the development of this compound formulations.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low in vitro dissolution rate from a solid dosage form. | - Inadequate particle size reduction.- Poor wettability of the drug powder.- Inappropriate excipient selection. | - Employ micronization or nano-milling techniques to reduce particle size.- Incorporate a wetting agent (surfactant) into the formulation.- Consider developing a solid dispersion with a hydrophilic carrier. |
| Precipitation of this compound in a liquid formulation (e.g., syrup) upon storage. | - The concentration of the drug is near its saturation point in the syrup base.- pH of the formulation is not optimal for stability.- Incompatible excipients. | - Incorporate a solubilizing agent to increase the drug's solubility in the vehicle.[6]- Adjust the pH of the formulation to be as close to 5.7 as possible, where this compound has maximum stability.[5]- Conduct excipient compatibility studies to identify and replace any problematic components. |
| High variability in in vivo pharmacokinetic data. | - Inconsistent dissolution and absorption from the gastrointestinal tract.- Food effects.- Formulation instability. | - Develop a formulation with a more controlled and reproducible release profile, such as a solid dispersion or SEDDS.- Conduct food-effect bioavailability studies to understand the impact of food on absorption.- Ensure the long-term stability of the formulation under relevant storage conditions. |
| Caking in this compound suspensions. | - Low zeta potential leading to particle aggregation.- Ineffective suspending agent. | - Modify the surface charge of the particles or add a flocculating agent to create easily re-dispersible flocs.- Optimize the concentration and type of suspending agent (e.g., xanthan gum, HPMC).[1] |
| Phase separation in a SEDDS formulation upon dilution. | - Suboptimal ratio of oil, surfactant, and cosurfactant.- Incorrect HLB (Hydrophile-Lipophile Balance) of the surfactant system. | - Systematically vary the ratios of the formulation components and construct a pseudo-ternary phase diagram to identify the optimal self-emulsifying region.- Select a surfactant or a blend of surfactants with an appropriate HLB value to ensure the formation of a stable emulsion. |
Data Presentation
The following table provides a hypothetical comparison of pharmacokinetic parameters for different this compound formulations to illustrate the potential for bioavailability enhancement. Note: This data is for illustrative purposes and not derived from a single comparative in vivo study.
| Formulation Type | Dosage (mg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Conventional Oral Tablet | 25 | 60 ± 33 | 2.5 ± 1.2 | 229 ± 129 | 100 |
| Orally Disintegrating Tablet | 25 | 62 ± 33 | 1.6 ± 0.8 | 234 ± 130 | ~102 |
| Hypothetical Nano-formulation | 25 | 95 ± 40 | 1.2 ± 0.5 | 350 ± 150 | ~153 |
| Hypothetical Solid Dispersion | 25 | 85 ± 38 | 1.5 ± 0.6 | 320 ± 140 | ~140 |
| Hypothetical SEDDS | 25 | 110 ± 45 | 1.0 ± 0.4 | 400 ± 160 | ~175 |
Data for Conventional and Orally Disintegrating Tablets adapted from a bioequivalence study.[13][22] Data for enhanced formulations are hypothetical and for illustrative purposes.
Experimental Protocols
Standard Dissolution Test for this compound Tablets
This protocol is based on established pharmacopeial methods.
-
Apparatus: USP Apparatus 2 (Paddle Method).
-
Dissolution Medium: 900 mL of water.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 10 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples through a 0.45 µm membrane filter.
-
Analyze the concentration of this compound in the filtrate using a validated HPLC method.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase: A mixture of water, acetonitrile, and triethylamine (B128534) (600:400:1), with the pH adjusted to 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 40 °C.
-
Caco-2 Permeability Assay for this compound Formulations
This protocol provides a general framework for assessing the intestinal permeability of this compound.
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Experiment (Apical to Basolateral Transport):
-
Rinse the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Add the this compound formulation (dissolved in transport buffer) to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with an equal volume of fresh buffer.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).
-
A is the surface area of the filter membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µg/mL).
-
-
Visualizations
Caption: Workflow for Developing High Bioavailability Formulations.
Caption: Strategies for Enhancing this compound Bioavailability.
Caption: Simplified Pathways of Intestinal Drug Absorption.
References
- 1. senpharma.vn [senpharma.vn]
- 2. fda.gov [fda.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
- 9. Improving the oral bioavailability of albendazole in rabbits by the solid dispersion technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissolution and oral bioavailability enhancement of praziquantel by solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solid dispersions: A technology for improving bioavailability [ouci.dntb.gov.ua]
- 12. pharm-int.com [pharm-int.com]
- 13. [Bioequivalence evaluation of orally disintegrating tablet of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. renejix.com [renejix.com]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Critical Signaling Transduction Pathways and Intestinal Barrier: Implications for Pathophysiology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Science-Based Technology Selection & Formulation Development for Oral Bioavailability Enhancement [drug-dev.com]
- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Resolving Peak Tailing in HPLC Analysis of Pentoxyverine Citrate: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of pentoxyverine citrate (B86180).
Troubleshooting Guide
Peak tailing in HPLC for basic compounds like pentoxyverine citrate is a common issue that can compromise the accuracy and precision of analytical results.[1] This guide provides a systematic approach to identify and resolve the root causes of peak tailing.
Q1: My this compound peak is tailing. What are the most likely causes?
Peak tailing for basic analytes like this compound in reversed-phase HPLC is often a result of secondary interactions with the stationary phase or issues with the chromatographic system. The most common causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic amine groups of this compound, leading to peak tailing.[1][2] These interactions are a primary cause of peak shape distortion for basic compounds.[3]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of both the analyte and residual silanol groups, exacerbating secondary interactions.[4][5]
-
Column Issues: Column contamination, bed deformation, or the use of an unsuitable column type can contribute to poor peak shape.[2][6]
-
System and Method Issues: Extra-column dead volume, column overload, or an inappropriate sample solvent can also cause peak tailing.[4][7]
Q2: How can I systematically troubleshoot peak tailing for this compound?
Follow this workflow to diagnose and resolve the issue:
Caption: A stepwise workflow for troubleshooting peak tailing.
Frequently Asked Questions (FAQs)
Column Selection and Care
-
Q3: What type of HPLC column is best for analyzing this compound? For basic compounds like this compound, it is recommended to use a base-deactivated or end-capped C8 or C18 column.[7][8] These columns have a reduced number of free silanol groups, minimizing secondary interactions.[2][9] Modern Type B silica (B1680970) columns, which have lower metal content and fewer free silanols, are also a good choice.[1]
-
Q4: How can I tell if my column is the cause of the peak tailing? A simple diagnostic test is to replace the current column with a new one of the same type. If the peak shape improves significantly, the original column was likely contaminated or had a void.[2] Regularly flushing your column with a strong solvent can help prevent contamination.[7]
Mobile Phase Optimization
-
Q5: What is the optimal mobile phase pH for this compound analysis? To minimize silanol interactions, it is generally advisable to work at a low mobile phase pH (around 3 or below).[7][10] At this pH, most silanol groups are protonated and less likely to interact with the protonated basic analyte.[2] Published methods for this compound have utilized a pH of around 4.[11] However, it is crucial to ensure your column can withstand low pH conditions to avoid silica dissolution.[7]
-
Q6: Should I use a buffer in my mobile phase? Yes, using a buffer is crucial to maintain a stable pH and improve peak symmetry.[4] For LC-MS compatibility, volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at concentrations below 10 mM are recommended.[7] For UV detection, phosphate (B84403) buffers at concentrations of 10-25 mM can be effective.[7]
-
Q7: Can I use mobile phase additives to improve peak shape? Historically, competing bases like triethylamine (B128534) (TEA) were added to the mobile phase to block silanol interactions.[1][12] However, with modern base-deactivated columns, their use is less common. If you are using an older column, adding a small amount of TEA (e.g., 5 mM) might improve peak shape.[12]
Experimental Protocols
-
Protocol 1: Mobile Phase pH Adjustment
-
Preparation of Mobile Phase at pH 3:
-
Prepare a 10-20 mM solution of a suitable buffer, such as potassium phosphate or ammonium formate.
-
Adjust the pH of the aqueous portion of the mobile phase to 3.0 using an appropriate acid (e.g., phosphoric acid for phosphate buffer, formic acid for formate buffer).
-
Mix the buffered aqueous phase with the organic modifier (e.g., acetonitrile (B52724) or methanol) in the desired ratio. For example, a starting point could be a 60:40 (v/v) mixture of methanol (B129727) and 10 mM sodium dihydrogen phosphate buffer.[11]
-
Filter and degas the mobile phase before use.
-
-
Analysis:
-
Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.
-
Inject the this compound standard and sample solutions.
-
Evaluate the peak shape and retention time.
-
-
-
Protocol 2: Column Flushing and Regeneration
-
Disconnect the column from the detector.
-
Flush with a series of solvents in order of increasing strength. For a reversed-phase column, a typical sequence is:
-
Mobile phase without buffer
-
100% Water
-
Isopropanol
-
Hexane (if necessary, and the column is compatible)
-
Isopropanol
-
100% Acetonitrile or Methanol
-
Mobile phase without buffer
-
-
If a column void is suspected and the manufacturer allows, reverse the column and flush with a strong solvent to waste. [7]
-
Re-equilibrate the column with the mobile phase and test its performance.
-
Data Presentation
Table 1: HPLC Methods for this compound Analysis from Literature
| Column | Mobile Phase | pH | Flow Rate (mL/min) | Detection (nm) | Reference |
| C18 (150 x 4.6 mm, 5 µm) | Methanol:10 mM Sodium Dihydrogen Phosphate (60:40, v/v) | 4.0 | 1.0 | 230 | [11] |
| C8 (150 x 3.9 mm, 5 µm) | Gradient of 0.025 M Phosphoric Acid and Acetonitrile | Not specified | 1.0 | 210 | [8][13] |
Visualizations
Caption: Interaction between ionized silanol and a basic analyte.
Caption: Effect of mobile phase pH on silanol interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. chromtech.com [chromtech.com]
- 5. moravek.com [moravek.com]
- 6. agilent.com [agilent.com]
- 7. labcompare.com [labcompare.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 13. HPLC-DAD stability indicating determination of this compound. Application to degradation kinetics and assay of syrup dosage form - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Pentoxyverine Citrate Interference in Biochemical Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from pentoxyverine citrate (B86180) in their biochemical assays.
Troubleshooting Guides
This section offers step-by-step guidance to identify and mitigate potential interference from pentoxyverine citrate in your experiments.
Issue 1: Unexpected Results in Colorimetric Assays
Symptoms: You observe inconsistent or unexpected color development in assays that utilize pH indicators or colorimetric reagents, such as certain enzyme-linked immunosorbent assays (ELISAs) or protein quantification assays.
Potential Cause: this compound has been shown to form stable ion-pairs with sulfonephthalein dyes (e.g., bromocresol green, bromophenol blue)[1]. This interaction can alter the spectral properties of the dyes, leading to inaccurate absorbance readings.
Troubleshooting Steps:
-
Review Assay Components: Check if your assay uses any sulfonephthalein-based dyes or other anionic dyes.
-
Run a Control Experiment:
-
Prepare a sample containing only the assay buffer, the colorimetric reagent, and a concentration range of this compound that is relevant to your experimental conditions.
-
Measure the absorbance at the appropriate wavelength. A change in absorbance in the absence of the analyte of interest suggests direct interference.
-
-
Alternative Quantification Method: If interference is confirmed, consider using an alternative assay for your analyte that does not rely on the interfering colorimetric agent. For example, switch from a colorimetric to a fluorescent or chemiluminescent detection method.
-
Sample Dilution: Diluting your sample may reduce the concentration of this compound to a level below which it interferes with the assay. However, ensure your analyte of interest remains within the detectable range of the assay.
Experimental Protocol: Assessing Interference in a Bromocresol Green (BCG) Albumin Assay
This protocol is designed to determine if this compound interferes with a common colorimetric assay for albumin quantification.
Materials:
-
Bromocresol Green (BCG) reagent
-
Bovine Serum Albumin (BSA) standards
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a this compound Stock Solution: Dissolve this compound in PBS to create a concentrated stock solution (e.g., 10 mM).
-
Prepare BSA Standards: Prepare a series of BSA standards in PBS (e.g., 0, 2, 4, 6, 8, 10 mg/mL).
-
Set up the Microplate:
-
Wells A1-A6: 10 µL of each BSA standard + 200 µL of BCG reagent (Standard Curve).
-
Wells B1-B6: 10 µL of each BSA standard + 10 µL of this compound stock solution + 190 µL of BCG reagent (Test for Interference).
-
Wells C1-C6: 10 µL of PBS + 10 µL of varying concentrations of this compound (diluted from stock) + 190 µL of BCG reagent (Pentoxyverine-only Control).
-
-
Incubation and Measurement: Incubate the plate at room temperature for 5 minutes. Measure the absorbance at 620 nm.
-
Data Analysis:
-
Plot the standard curve (Absorbance vs. BSA concentration).
-
Compare the absorbance values of the wells with and without this compound. A significant difference indicates interference.
-
Observe the absorbance values in the pentoxyverine-only control wells to see if the drug itself contributes to the signal.
-
Issue 2: Atypical Results in Receptor Binding or Enzyme Assays
Symptoms: You are working with assays involving muscarinic receptors or sigma-1 receptors and observe unexpected agonist or antagonist activity, or you see altered enzyme kinetics in assays involving esterases.
Potential Cause: this compound is known to be a muscarinic antagonist and a sigma-1 receptor agonist[2][3][4]. It is also an ester and is metabolized by ester hydrolysis, suggesting potential interaction with esterase enzymes[3].
Troubleshooting Steps:
-
Target Assessment: Determine if your assay involves muscarinic receptors, sigma-1 receptors, or esterase enzymes.
-
Dose-Response Curve: Run a dose-response curve with this compound alone in your assay system to characterize its intrinsic activity (agonist or antagonist).
-
Competitive Binding Assay: If you are studying another compound that acts on these receptors, perform a competitive binding assay with a fixed concentration of a radiolabeled ligand and varying concentrations of this compound to determine its binding affinity.
-
Enzyme Kinetics Analysis: For enzymatic assays, perform kinetic studies (e.g., Michaelis-Menten plots) in the presence and absence of this compound to determine the type of inhibition or activation (competitive, non-competitive, etc.).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that could cause interference in biochemical assays?
A1: this compound has several mechanisms of action that could potentially interfere with biochemical assays[2][3][4][5]:
-
Anticholinergic Activity: It acts as a muscarinic antagonist, which can interfere with assays involving muscarinic receptors or acetylcholine (B1216132) signaling.
-
Sigma-1 Receptor Agonism: It is an agonist for sigma-1 receptors, potentially affecting assays studying this receptor system.
-
Local Anesthetic Properties: It can block sodium channels, which might be relevant in neurochemical or ion channel assays.
-
Chemical Structure: As an ester, it can be hydrolyzed by esterases. It also has the ability to form ion-pairs with certain dyes.
Q2: Are there any specific types of assays that are more susceptible to interference by this compound?
A2: Based on its known properties, the following types of assays may be more susceptible:
-
Colorimetric Assays: Particularly those using sulfonephthalein dyes[1].
-
Receptor-Ligand Binding Assays: Specifically for muscarinic and sigma-1 receptors.
-
Enzyme Assays: Assays involving esterases.
-
Functional Assays: Assays measuring downstream signaling events of the above-mentioned receptors (e.g., cAMP or calcium flux assays).
Q3: How can I predict if this compound will interfere with my specific assay?
A3: While direct experimental data is the most reliable way to confirm interference, you can make an initial assessment by considering the following:
-
Reagent Compatibility: Check for the presence of anionic dyes or other reagents that might interact with a cationic molecule like pentoxyverine.
-
Biological Target Overlap: Determine if your biological target is related to the known pharmacological targets of pentoxyverine (muscarinic or sigma-1 receptors).
-
Sample Matrix: If you are using biological samples from subjects treated with pentoxyverine, consider the potential presence of the drug and its metabolites.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential interference of this compound.
Table 1: Hypothetical Interference of this compound in a BCG Albumin Assay
| This compound (µM) | Apparent Albumin Concentration (mg/mL) in a 5 mg/mL Standard | % Interference |
| 0 | 5.00 | 0% |
| 10 | 5.15 | +3% |
| 50 | 5.80 | +16% |
| 100 | 6.75 | +35% |
| 200 | 8.10 | +62% |
Table 2: Hypothetical Effect of this compound on Muscarinic Receptor Binding
| This compound (nM) | % Inhibition of [³H]-NMS Binding |
| 1 | 8% |
| 10 | 25% |
| 100 | 52% |
| 1000 | 85% |
| 10000 | 98% |
Visualizations
Diagram 1: Potential Mechanisms of this compound Interference
Caption: Potential interference pathways of this compound.
Diagram 2: Troubleshooting Workflow for Suspected Interference
Caption: A logical workflow for troubleshooting assay interference.
References
- 1. Extraction-free spectrophotometric assay of the antitussive drug this compound using sulfonephthalein dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Managing Pentoxyverine Citrate Stock Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing pentoxyverine citrate (B86180) stock solutions and preventing precipitation.
Troubleshooting Guide: Pentoxyverine Citrate Precipitation
Q1: My this compound stock solution, which was initially clear, has formed a precipitate. What are the possible causes and how can I resolve this?
A1: Precipitation of this compound from a stock solution can be attributed to several factors. The underlying cause is that the concentration of the compound has exceeded its solubility limit under the current storage conditions. Here is a step-by-step guide to troubleshoot and resolve this issue:
Step 1: Identify the Potential Cause
Examine the recent handling and storage conditions of your stock solution. Common causes for precipitation include:
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, causing it to precipitate out of the solution. This is a common occurrence when solutions are moved from room temperature to refrigeration or freezing.
-
Solvent Evaporation: If the container is not sealed properly, the solvent can evaporate over time, leading to an increase in the concentration of this compound beyond its solubility limit.
-
pH Shift: The solubility of this compound is pH-dependent. A shift in the pH of the solution, potentially due to the introduction of acidic or basic contaminants, can cause precipitation. Studies have shown that this compound is most stable at a pH of 5.7.[1][2]
-
High Concentration: The initial concentration of the stock solution may be too close to the saturation point at the storage temperature.
Step 2: Attempt to Redissolve the Precipitate
Based on the suspected cause, you can try the following methods to redissolve the precipitate:
-
Warming the Solution: Gently warm the solution in a water bath. For aqueous solutions, warming to around 40°C may be sufficient.[3][4] For solutions in organic solvents like DMSO or ethanol, gentle warming can also increase solubility.[5] Be cautious not to overheat, as this could lead to degradation of the compound.
-
Sonication: Place the vial in an ultrasonic bath. The energy from sonication can help to break up the precipitate and facilitate its redissolution.
-
Addition of More Solvent: If you suspect solvent evaporation or if the initial concentration was too high, adding a small, precise amount of the original solvent can lower the concentration and redissolve the precipitate. Be sure to recalculate the final concentration of your stock solution.
Step 3: If Redissolution is Unsuccessful
If the precipitate does not redissolve with warming or sonication, it may have undergone a chemical change or degradation. In this case, it is recommended to discard the solution and prepare a fresh stock.
Experimental Protocol: Redissolving this compound Precipitate
-
Initial Assessment: Visually inspect the stock solution to confirm the presence of a precipitate. Note the storage conditions (temperature, duration).
-
Gentle Warming:
-
Place the sealed vial containing the stock solution in a water bath set to 37-40°C.
-
Periodically and gently swirl the vial to aid in dissolution.
-
Continue this process for 15-30 minutes.
-
-
Sonication (if warming is ineffective):
-
Place the sealed vial in a sonicator bath.
-
Sonicate for 5-10 minute intervals.
-
Visually inspect for dissolution after each interval.
-
-
Final Check: Once the solution is clear, allow it to slowly return to room temperature. If it remains clear, it can be used. If precipitation reoccurs upon cooling, consider diluting the stock solution.
Frequently Asked Questions (FAQs)
Q2: What is the best solvent for preparing this compound stock solutions to avoid precipitation?
A2: The choice of solvent depends on the intended experimental use and the desired concentration. This compound exhibits good solubility in several common laboratory solvents.
-
Water: this compound is freely soluble in water.[4][6] This is a suitable solvent for many in vitro applications.
-
Ethanol (95%): It is also freely soluble in ethanol.[4]
-
Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for this compound, with a high solubility of ≥21.75 mg/mL.[7] and even up to 100 mg/mL.[5]
-
Chloroform: It dissolves easily in chloroform.[6]
For long-term storage and to minimize the risk of precipitation at low temperatures, preparing a high-concentration stock in DMSO is often recommended. This can then be diluted in aqueous buffers for final experimental concentrations.
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Freely Soluble | [4][6] |
| Ethanol (95%) | Freely Soluble | [4] |
| DMSO | ≥21.75 mg/mL | [7] |
| DMSO | 100 mg/mL | [5] |
| Chloroform | Easily Soluble | [6] |
| Diethyl Ether | Practically Insoluble | [4][6] |
| Benzene | Not Soluble | [6] |
| Petroleum Ether | Not Soluble | [6] |
Q3: What are the recommended storage conditions for this compound stock solutions to prevent precipitation and degradation?
A3: Proper storage is crucial for maintaining the integrity and solubility of your this compound stock solution.
-
Temperature: For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[8]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can promote precipitation and degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Container: Use well-closed containers to prevent solvent evaporation.[4]
Storage Recommendations for Stock Solutions
| Storage Temperature | Duration | Solvent | Reference |
| -80°C | 6 months | DMSO | [8] |
| -20°C | 1 month | DMSO | [8] |
| 2-8°C | Long Term Storage (Solid) | - | [9] |
Q4: Can I filter my this compound solution if a precipitate has formed?
A4: Filtering a precipitated solution is generally not recommended as it will remove the active compound, leading to an unknown and lower concentration in the filtrate. The primary goal should be to redissolve the precipitate. If redissolution is not possible, the solution should be discarded and a new one prepared.
Visual Guides
Troubleshooting Workflow for this compound Precipitation
A troubleshooting workflow for addressing precipitation in this compound stock solutions.
Factors Influencing this compound Solubility
Key factors that influence the solubility of this compound in stock solutions.
Recommended Workflow for Preparing a Stable Stock Solution
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nihs.go.jp [nihs.go.jp]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 7. raybiotech.com [raybiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Bio-X ™ | 23142-01-0 | BP166189 [biosynth.com]
Validation & Comparative
A Comparative Analysis of Pentoxyverine Citrate and Codeine as Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antitussive efficacy of pentoxyverine citrate (B86180) and codeine, focusing on their pharmacological profiles, available clinical data, and the experimental methodologies used for their evaluation. While both agents are utilized for the symptomatic relief of cough, they differ significantly in their mechanisms of action and safety profiles.
Pharmacodynamic Profile and Mechanism of Action
Pentoxyverine citrate and codeine suppress the cough reflex through distinct central and peripheral mechanisms.
This compound is a non-opioid, centrally acting antitussive with a multi-faceted mechanism of action.[1][2][3] It acts as an agonist at sigma-1 receptors and an antagonist at muscarinic M1 receptors within the cough center of the brain.[1][3] This dual action is believed to increase the stimulus threshold required to trigger the cough reflex.[1][3] Additionally, pentoxyverine exhibits peripheral effects, including mild local anesthetic and bronchodilating properties, which may further contribute to its antitussive effect.[1][2][3] Notably, it does not induce respiratory depression or carry a risk of addiction, distinguishing it from opioid-based antitussives.[1][3]
Codeine is a centrally acting opioid antitussive.[4] Its primary mechanism of action involves its metabolic conversion to morphine by the liver enzyme CYP2D6.[4] Morphine then binds to and activates mu-opioid receptors in the medulla oblongata, the region of the brainstem that houses the cough center.[4] This activation suppresses the cough reflex.[4] While traditionally considered a highly effective antitussive, its clinical use is associated with potential side effects such as respiratory depression, sedation, and the risk of dependence.[4]
Comparative Efficacy and Clinical Data
Direct head-to-head clinical trials with quantitative data comparing the antitussive efficacy of this compound and codeine are notably scarce in recent medical literature. Much of the clinical data for pentoxyverine is from older studies that may not meet modern research standards.[2][5] Conversely, while codeine has long been considered a "gold standard," recent placebo-controlled studies have yielded conflicting results, with some indicating it may be no more effective than a placebo for certain types of cough.[6]
One available study provides indirect comparative data by evaluating pentoxyverine against another common antitussive, dextromethorphan.
| Drug | Antitussive Efficacy | Study Population | Dosage |
| Pentoxyverine | 82.0% | 150 patients with respiratory tract diseases | 90mg/day (adults) or 1mg/kg (children) |
| Dextromethorphan | 95.3% | 150 patients with respiratory tract diseases | 90mg/day (adults) or 1mg/kg (children) |
Table 1: Comparative Antitussive Efficacy from a Double-Blind Randomized Trial.[7]
It is important to note that this study did not include a codeine arm, limiting a direct comparison.
Pharmacokinetic Properties
| Parameter | This compound | Codeine |
| Onset of Action | Approximately 10-15 minutes[3] | Variable, dependent on metabolism to morphine |
| Duration of Action | Up to 6 hours[3] | Typically 4-6 hours |
| Metabolism | Primarily hepatic | Hepatic, via CYP2D6 to morphine[4] |
| Key Advantages | Non-opioid, no respiratory depression, low risk of dependence[1][3] | Well-established (though debated) efficacy for certain cough types |
| Key Disadvantages | Limited recent clinical efficacy data[2][5] | Potential for respiratory depression, sedation, and dependence[4] |
Table 2: General Pharmacokinetic and Clinical Characteristics.
Experimental Protocols for Efficacy Assessment
A standard preclinical method for evaluating the efficacy of antitussive agents is the citric acid-induced cough model .[4]
Protocol Outline: Citric Acid-Induced Cough in Guinea Pigs
-
Animal Model: Male Dunkin-Hartley guinea pigs are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental environment and plethysmography chambers.
-
Drug Administration: this compound, codeine, or a vehicle control is administered orally or via another relevant route at predetermined doses and times before cough induction.
-
Cough Induction: Animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a set duration (e.g., 3-5 minutes) to induce coughing.[4]
-
Data Acquisition: The number of coughs is recorded during and after citric acid exposure. Coughs are identified by their characteristic sound and the associated sharp changes in respiratory pressure traces captured by the plethysmograph.[4]
-
Efficacy Calculation: The percentage inhibition of the cough response is calculated for each drug-treated group compared to the vehicle control group.
This model allows for the quantitative assessment of a drug's ability to suppress the cough reflex.
Visualizing Mechanisms and Workflows
References
- 1. Assessment of antitussive effects by citric acid threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 3. altmeyers.org [altmeyers.org]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
A Comparative Analysis of Pentoxyverine Citrate and Dextromethorphan for Antitussive Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two centrally acting antitussive agents: pentoxyverine citrate (B86180) and dextromethorphan (B48470). The following analysis delves into their mechanisms of action, receptor binding affinities, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data to inform research and development in cough suppression therapies.
Executive Summary
Both pentoxyverine and dextromethorphan are non-opioid, centrally acting cough suppressants. Dextromethorphan exhibits a complex pharmacology, primarily acting as an NMDA receptor antagonist, a sigma-1 receptor agonist, and a serotonin-norepinephrine reuptake inhibitor. Pentoxyverine's mechanism is mainly attributed to its activity as a sigma-1 receptor agonist and a muscarinic M1 receptor antagonist. Clinical evidence, although limited in direct comparisons, suggests that dextromethorphan may have superior antitussive efficacy. This guide presents the available quantitative data to facilitate a detailed comparison.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for pentoxyverine citrate and dextromethorphan, derived from various preclinical and clinical studies.
Table 1: Comparative Receptor Binding Affinities (Ki in nM)
| Receptor Target | This compound | Dextromethorphan |
| Sigma-1 (σ1) Receptor | 41 - 75[1] | 142 - 652[2] |
| Sigma-2 (σ2) Receptor | 894[1] | >10,000 |
| NMDA Receptor | Not a primary target | 500 - 2,000 (uncompetitive antagonist)[2] |
| Muscarinic M1 Receptor | Antagonist (IC50 = 9 nM)[3] | Weak affinity |
| Serotonin (B10506) Transporter (SERT) | Not a primary target | 23 - 40[4] |
| Norepinephrine Transporter (NET) | Not a primary target | ~240[4] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Dextromethorphan |
| Bioavailability | >50% first-pass effect (oral)[3] | 11%[5] |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours (oral)[3] | 2-4 hours |
| Elimination Half-life (t½) | 2.3 hours (oral)[3] | 2-4 hours (extensive metabolizers); up to 24 hours (poor metabolizers)[5] |
| Metabolism | Primarily hepatic ester hydrolysis[3] | Primarily hepatic via CYP2D6 to dextrorphan (B195859) (active metabolite)[6] |
| Excretion | Renal[3] | Renal[5] |
Table 3: Comparative Clinical Efficacy and Safety Profile
| Aspect | This compound | Dextromethorphan |
| Antitussive Efficacy | 82.0% in a comparative trial[7] | 95.3% in a comparative trial[7] |
| Common Adverse Effects | Upper abdominal pain, diarrhea, dry mouth, nausea, vomiting[3] | Dizziness, drowsiness, nervousness, restlessness, nausea, vomiting, stomach pain[7] |
| Serious Adverse Effects | Rare: allergic reactions, anaphylactic shock, convulsions[3] | At high doses: dissociative hallucinogenic effects, serotonin syndrome (with other serotonergic drugs)[3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparative analysis.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of pentoxyverine and dextromethorphan for their respective receptor targets.
General Protocol:
-
Membrane Preparation: Tissues (e.g., guinea pig brain) or cells expressing the target receptor are homogenized in a cold buffer and centrifuged to isolate the cell membranes containing the receptors. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Competitive Binding Assay:
-
A fixed concentration of a specific radioligand for the target receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (pentoxyverine or dextromethorphan) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand that saturates the receptors.
-
-
Incubation and Filtration: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Citric Acid-Induced Cough Model in Guinea Pigs
Objective: To evaluate the in vivo antitussive efficacy of pentoxyverine and dextromethorphan.
Protocol:
-
Animal Acclimatization: Male Hartley guinea pigs are acclimatized to the experimental environment.
-
Drug Administration: The test compound (pentoxyverine, dextromethorphan, or vehicle control) is administered to the animals, typically via intraperitoneal injection or oral gavage, at a predetermined time before the cough challenge.
-
Cough Induction: The conscious and unrestrained guinea pigs are placed individually in a whole-body plethysmography chamber. A nebulizer is used to deliver an aerosol of a tussive agent, commonly 0.4 M citric acid, into the chamber for a fixed duration (e.g., 7-10 minutes).[8][9][10]
-
Cough Recording and Analysis: Coughs are detected and counted by trained observers and/or by using a sound recording system and specialized software that analyzes the characteristic explosive sound of a cough.[10] The number of coughs during and immediately after the citric acid exposure is quantified. The latency to the first cough may also be measured.
-
Data Analysis: The antitussive effect is expressed as the percentage reduction in the number of coughs in the drug-treated group compared to the vehicle-treated group.
Human Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of pentoxyverine and dextromethorphan in human subjects.
General Protocol:
-
Study Design: A single-dose, randomized, crossover or parallel-group study is conducted in healthy volunteers.
-
Drug Administration: Subjects receive a single oral dose of the drug.
-
Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).[11]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation and stored frozen until analysis.
-
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: The drug and its metabolites are extracted from the plasma samples using liquid-liquid extraction or solid-phase extraction.[4][12] An internal standard is added to the samples to ensure accuracy and precision.
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system, where the analytes are separated on a C18 column.
-
Mass Spectrometric Detection: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (area under the curve), and t½, using non-compartmental analysis.
Mandatory Visualizations
Signaling Pathways
Caption: Dextromethorphan's multifaceted mechanism of action.
Caption: Pentoxyverine's primary mechanisms of action.
Experimental Workflow
Caption: General experimental workflow for antitussive drug development.
Conclusion
This comparative analysis indicates that both this compound and dextromethorphan are effective centrally acting antitussives with distinct pharmacological profiles. Dextromethorphan's broader mechanism of action, targeting multiple receptor systems, may contribute to its reported superior clinical efficacy. However, this complex pharmacology could also be associated with a wider range of potential side effects and drug interactions. Pentoxyverine offers a more targeted mechanism, which may be advantageous in certain patient populations. The provided data and experimental protocols offer a foundation for further research and development aimed at optimizing antitussive therapies. Future head-to-head clinical trials with robust, objective endpoints are warranted to definitively establish the comparative efficacy and safety of these two agents.
References
- 1. Muscarinic Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. researchgate.net [researchgate.net]
- 5. A comparative randomized double-blind clinical trial of hexapneumine and clistine as antitussive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dextromethorphan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. altmeyers.org [altmeyers.org]
- 9. Effects of N-methyl-D-aspartate antagonists on the cough reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Sigma 1 receptor agonists act as neuroprotective drugs through inhibition of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Systematic review of randomised controlled trials of over the counter cough medicines for acute cough in adults - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Sigma-1 Receptor Binding of Pentoxyverine Citrate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pentoxyverine citrate's binding to the sigma-1 receptor (S1R) against other well-characterized S1R ligands. The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating pentoxyverine citrate (B86180) as a tool compound for studying S1R pharmacology.
Comparative Binding Affinities of Sigma-1 Receptor Ligands
This compound has been identified as a sigma-1 receptor agonist.[1][2][3][4] Its binding affinity, along with that of other known S1R agonists and antagonists, is summarized in the table below. The inhibition constant (Ki) is a measure of the ligand's binding affinity, where a lower Ki value indicates a higher affinity.
| Compound | Classification | Sigma-1 Ki (nM) | Sigma-2 Ki (nM) | Selectivity (S2/S1) |
| This compound | Agonist | 41 [1][2][3] | 894 [1][2][3] | 21.8 |
| (+)-Pentazocine | Agonist | ~7 (Kd) | 2470 | ~353 |
| PRE-084 | Agonist | 2.2 | 4470 | 2032 |
| Fluvoxamine | Agonist | 36 | >10000 | >277 |
| Haloperidol | Antagonist | 3.1 | 54.1 | 17.4 |
| NE-100 | Antagonist | 0.9 | 136 | 151 |
| BD-1047 | Antagonist | 4.6 | 10.2 | 2.2 |
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
The following protocol outlines a standard competitive radioligand binding assay used to determine the binding affinity of test compounds for the sigma-1 receptor. This method typically utilizes --INVALID-LINK---pentazocine, a selective S1R radioligand.[5][6][7]
Materials:
-
Membrane Preparation: Guinea pig liver or brain tissue, or cells expressing human sigma-1 receptors (e.g., HEK-293 cells).[5][8]
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.[8]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Radioligand: --INVALID-LINK---pentazocine (specific activity ~30-60 Ci/mmol).
-
Non-specific Binding Control: Haloperidol (10 µM).[9]
-
Test Compounds: this compound and other ligands of interest.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.2-0.4 mg/mL.[5]
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, --INVALID-LINK---pentazocine (at a concentration near its Kd, typically 1-5 nM), and varying concentrations of the test compound.
-
For determining total binding, add assay buffer instead of the test compound.
-
For determining non-specific binding, add a high concentration of an unlabeled S1R ligand, such as 10 µM haloperidol.
-
The final assay volume is typically 100-200 µL.
-
-
Incubation:
-
Filtration and Washing:
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a typical sigma-1 receptor radioligand binding assay.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[10][11][12] It plays a crucial role in modulating intracellular calcium (Ca²⁺) signaling and cellular stress responses.[10][11]
Upon stimulation by an agonist like this compound, the sigma-1 receptor can dissociate from its binding partner BiP (Binding immunoglobulin Protein) and translocate to other parts of the cell, including the plasma membrane.[12] At the MAM, S1R interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), modulating the transfer of Ca²⁺ from the ER to the mitochondria.[11] This regulation of Ca²⁺ homeostasis is critical for maintaining proper cellular function and survival.
Furthermore, the sigma-1 receptor can influence the activity of various ion channels, including voltage-gated K⁺, Na⁺, and Ca²⁺ channels, as well as interact with G-protein coupled receptors (GPCRs) and receptor tyrosine kinases, thereby modulating a wide range of downstream signaling cascades.[10][12][13]
Simplified signaling pathway of the sigma-1 receptor.
Conclusion
This compound demonstrates a significant and selective binding affinity for the sigma-1 receptor, positioning it as a valuable pharmacological tool for investigating S1R function. Its agonist activity, coupled with a well-defined binding profile, allows for its use in a variety of in vitro and in vivo experimental paradigms. The provided experimental protocol offers a standardized method for researchers to independently validate and compare the binding characteristics of this compound with other S1R ligands. A thorough understanding of the sigma-1 receptor's complex signaling pathway is essential for interpreting the functional consequences of ligand binding and for the development of novel therapeutics targeting this unique receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 11. The Role of Sigma-1 Receptor, an Intracellular Chaperone in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
Pentoxyverine Citrate: A Comparative Analysis of its Cross-Reactivity with Other Receptors
For Researchers, Scientists, and Drug Development Professionals
Pentoxyverine citrate (B86180), a non-opioid antitussive agent, exerts its primary therapeutic effect through the central nervous system to suppress the cough reflex.[1] A comprehensive understanding of its interaction with various receptors is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. This guide provides a comparative analysis of pentoxyverine citrate's cross-reactivity with other receptors, supported by experimental data and detailed methodologies.
Receptor Binding Profile of this compound
This compound exhibits a distinct receptor binding profile, characterized by a notable affinity for sigma-1 (σ₁) receptors and an antagonistic effect on muscarinic M1 receptors. Its cross-reactivity with other receptor families, such as opioid, adrenergic, dopaminergic, and serotonergic receptors, is reported to be low, highlighting its selectivity.
Quantitative Analysis of Receptor Binding Affinities
The binding affinity of this compound for various receptors is summarized in the table below. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters used to quantify the affinity of a ligand for a receptor. A lower Ki or IC50 value indicates a higher binding affinity.
| Receptor Subtype | Ligand Action | Test Species | Ki (nM) | IC50 (nM) | Reference |
| Sigma-1 (σ₁) Receptor | Agonist | Human | 41 | - | [2] |
| Agonist | Guinea Pig (brain membrane) | 75 | - | [2] | |
| Agonist | - | - | 9 | [3] | |
| Sigma-2 (σ₂) Receptor | - | Human | 894 | - | [2] |
| Muscarinic M1 Receptor | Antagonist | - | - | - | [4] |
| Opioid Receptors | No Interaction | - | - | - |
Detailed Experimental Protocols
The following sections outline the methodologies employed in key experiments to determine the receptor binding profile of this compound.
Radioligand Binding Assay for Sigma-1 Receptors
This assay is used to determine the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Guinea pig liver membranes or commercially available membrane preparations from cells expressing the human sigma-1 receptor.[5]
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.[5]
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol or unlabeled (+)-pentazocine.[5]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).[5]
-
Filtration System: 96-well microplate filtration format with glass fiber filters (e.g., GF/B).[6]
-
Scintillation Counter: For measuring radioactivity.[5]
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in an appropriate buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol), and membrane preparation.[5]
-
Competition Binding: Assay buffer, [³H]-(+)-pentazocine, serial dilutions of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[6]
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Radioactivity Measurement: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
Functional Assay for Muscarinic M1 Receptor Antagonism
This assay determines the functional antagonism of a test compound at the muscarinic M1 receptor by measuring its ability to inhibit the response induced by a known agonist.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic M1 receptor.[7]
-
M1 Receptor Agonist: Carbachol or acetylcholine.
-
Test Compound: this compound.
-
Assay Buffer: Krebs-Henseleit solution.[8]
-
Measurement System: A system to measure downstream signaling events, such as intracellular calcium mobilization (e.g., using a fluorescent calcium indicator like Fura-2) or changes in extracellular acidification rates.
Procedure:
-
Cell Culture: Culture the CHO-M1 cells to an appropriate density.
-
Assay Setup:
-
Load the cells with a calcium indicator dye if measuring intracellular calcium.
-
Pre-incubate the cells with various concentrations of this compound for a defined period.
-
-
Agonist Stimulation: Add a fixed concentration of the muscarinic agonist (e.g., carbachol) to the wells.
-
Measurement: Measure the cellular response (e.g., change in fluorescence or extracellular acidification rate) over time.
-
Data Analysis: Plot the agonist-induced response against the concentration of this compound to determine the IC50 value for its antagonistic activity.
Signaling Pathways
The interaction of this compound with its primary targets, the sigma-1 and muscarinic M1 receptors, initiates distinct intracellular signaling cascades.
Sigma-1 Receptor Agonist Signaling Pathway
As a sigma-1 receptor agonist, pentoxyverine initiates a complex signaling cascade. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[5] Upon agonist binding, it is thought to dissociate from its binding partner BiP (Binding immunoglobulin Protein) and can then modulate various downstream effectors, including ion channels and other signaling proteins, influencing cellular processes like calcium signaling and neuronal plasticity.[9]
References
- 1. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of the Muscarinic Acetylcholine Type 1 Receptor Enhances Mitochondrial Membrane Potential and Expression of Respiratory Chain Components via AMPK in Human Neuroblastoma SH-SY5Y Cells and Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentoxyverine | Carbetapentane | σ1 Receptor Agonist | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Pentoxyverine Citrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo effects of pentoxyverine citrate (B86180), a centrally acting antitussive agent. The information is compiled from preclinical and clinical studies to offer an objective overview of its pharmacological profile, supported by experimental data and detailed methodologies.
Executive Summary
Pentoxyverine citrate is a non-opioid cough suppressant with a multifaceted mechanism of action. Primarily, it exerts its effects through the central nervous system. In vitro studies have identified its affinity for sigma-1 (σ1) and muscarinic M1 receptors. In vivo studies in animal models confirm its antitussive properties, demonstrating a dose-dependent reduction in cough frequency. While its anti-inflammatory effects are proposed, direct experimental evidence in the form of quantitative data remains limited in the current literature. This guide synthesizes the available quantitative data, outlines key experimental protocols, and visualizes the known signaling pathways to facilitate further research and development.
Data Presentation: In Vitro and In Vivo Effects
The following tables summarize the key quantitative findings on the effects of this compound from various studies.
Table 1: In Vitro Quantitative Data for this compound
| Parameter | Target | Species/System | Value | Reference |
| Inhibitory Constant (Ki) | Sigma-1 (σ1) Receptor | Guinea Pig Brain Membranes | 75 nM | [1] |
| Half Maximal Inhibitory Concentration (IC50) | Sigma-1 (σ1) Receptor | Not Specified | 9 nM | |
| Half Maximal Inhibitory Concentration (IC50) | hERG Ion Channel | hERG-transfected cells | 3.0 µM | [2] |
Table 2: In Vivo Antitussive Efficacy of this compound
| Animal Model | Tussive Agent | Administration Route | Dose Range | Observed Effect | Reference |
| Guinea Pig | Citric Acid | Intraperitoneal (i.p.) | 1 - 5 mg/kg | Inhibition of cough | [2] |
| Guinea Pig | Citric Acid | Intraperitoneal (i.p.) | ~0.32 mg/kg (0.95 µmol/kg) | 70% maximal inhibition of cough | [1] |
| Human (Clinical Trial) | Respiratory Tract Diseases | Oral | 90 mg/day (adults), 1 mg/kg/day (children) | 82.0% antitussive efficacy | [3] |
Note: In the same clinical trial, dextromethorphan (B48470) showed a 95.3% antitussive efficacy.[3]
Key Signaling Pathways
This compound's mechanism of action involves the modulation of at least two distinct signaling pathways through its interaction with sigma-1 and muscarinic M1 receptors.
Sigma-1 (σ1) Receptor Agonism
As a sigma-1 receptor agonist, pentoxyverine can influence neuronal excitability and cellular stress responses. The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can lead to the modulation of various ion channels and potentiation of N-methyl-D-aspartate (NMDA) receptors.
Muscarinic M1 Receptor Antagonism
Pentoxyverine also acts as an antagonist at muscarinic M1 receptors.[4] These G-protein coupled receptors are involved in parasympathetic signaling. Antagonism of M1 receptors, which are coupled to Gq/11 proteins, leads to the inhibition of the phospholipase C (PLC) pathway. This can result in the modulation of downstream effectors such as inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and can also influence the activity of potassium channels like the Kv7 (M-channels).
Experimental Protocols
In Vivo: Citric Acid-Induced Cough Model in Guinea Pigs
This model is a standard for evaluating the efficacy of antitussive drugs.
Objective: To quantify the antitussive effect of this compound by measuring the reduction in cough frequency induced by citric acid aerosol in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-500 g)
-
This compound
-
Vehicle (e.g., saline)
-
Citric acid solution (0.1 M to 0.4 M in saline)
-
Whole-body plethysmograph
-
Nebulizer
-
Microphone and recording software
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 3 days and to the plethysmograph chamber for 10-15 minutes before the experiment.
-
Dosing: A control group receives the vehicle, while test groups receive varying doses of this compound, typically via intraperitoneal or oral administration, 30-60 minutes before the tussive challenge.
-
Cough Induction: Each guinea pig is placed in the plethysmograph chamber and exposed to an aerosol of citric acid for a defined period (e.g., 10 minutes).
-
Data Recording: Coughs are identified by the characteristic triphasic respiratory waveform and accompanying sound, recorded by the plethysmograph and microphone, respectively. The total number of coughs during the exposure and a subsequent observation period (e.g., 5 minutes) is counted.
-
Data Analysis: The mean number of coughs for each treatment group is compared to the vehicle control group. The percentage inhibition of cough is calculated to determine the dose-dependent efficacy of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbetapentane | C20H31NO3 | CID 2562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comparison of antitussive effects between dextromethorphan and pentoxyverine | Semantic Scholar [semanticscholar.org]
- 4. [PDF] Inhibition of TNF-alpha production contributes to the attenuation of LPS-induced hypophagia by pentoxifylline. | Semantic Scholar [semanticscholar.org]
A Comparative Efficacy Analysis of Pentoxyverine Citrate and Novel Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cough remains a significant clinical challenge and a primary symptom for which patients seek medical attention. While traditional antitussives like pentoxyverine citrate (B86180) have been available for decades, their clinical efficacy is supported by limited and often dated evidence. The landscape of cough treatment is evolving with the development of novel agents targeting specific pathways involved in cough hypersensitivity. This guide provides an objective comparison of the efficacy of pentoxyverine citrate against two novel antitussive agents, Gefapixant (B1671419) and Nalbuphine (B1235481) ER, supported by available preclinical and clinical data.
Mechanisms of Action: A Signaling Pathway Overview
The therapeutic targets for pentoxyverine and the novel agents differ significantly, reflecting a shift from centrally-acting agents to those targeting peripheral and central neuronal sensitization pathways.
This compound
Pentoxyverine is a centrally acting non-opioid antitussive. Its mechanism is not fully elucidated but is understood to involve antagonism of muscarinic receptors and agonism of the sigma-1 receptor.[1][2][3] The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and cellular stress responses.[4][5] Its activation is thought to contribute to the central suppression of the cough reflex.[6]
Caption: Signaling pathway for this compound.
Gefapixant (P2X3 Receptor Antagonist)
Gefapixant represents a new class of drugs targeting the P2X3 receptor, a key component in the cough hypersensitivity pathway.[7] In response to inflammation or irritation, airway epithelial cells release adenosine (B11128) triphosphate (ATP).[7] ATP then binds to P2X3 receptors on vagal afferent C-fibers, triggering depolarization and the generation of an action potential that travels to the brainstem to initiate the cough reflex.[7][8] Gefapixant selectively blocks this receptor, preventing ATP-mediated nerve activation and subsequent coughing.[7][9]
Caption: Signaling pathway for the P2X3 antagonist Gefapixant.
Nalbuphine ER (Kappa/Mu Opioid Receptor Modulator)
Nalbuphine is a mixed opioid agonist-antagonist. It acts as an agonist at kappa opioid receptors (KOR) and an antagonist at mu opioid receptors (MOR) in the central nervous system.[3] Both receptor types are implicated in the neurophysiology of cough.[1][10] KOR activation is believed to suppress the cough reflex, while MOR antagonism may mitigate side effects commonly associated with traditional opioids, such as respiratory depression and abuse potential, without compromising antitussive efficacy.[3][11]
Caption: Signaling pathway for the KOR agonist/MOR antagonist Nalbuphine ER.
Comparative Efficacy Data
Quantitative data from preclinical and clinical studies are summarized below. Direct comparative trials between pentoxyverine and novel agents are unavailable; therefore, this comparison is based on placebo-controlled data for each compound.
Preclinical Efficacy
The citric acid-induced cough model in guinea pigs is a standard for evaluating antitussive agents.[12] A recent study provided comparative data for several classic and novel compounds.
| Agent | Dose (mg/kg, p.o.) | Mean % Reduction in Coughs vs. Vehicle | Study Notes |
| Pentoxyverine | Not explicitly tested in this study, but grouped with dextromethorphan (B48470) and levodropropizine (B346804) which showed no significant effect. | N/A | A separate review notes that animal studies show pentoxyverine efficacy against evoked cough, but cautions that these models are poor predictors of clinical effectiveness.[13] |
| Gefapixant | 24 | ~60% | Demonstrated a marked, dose-dependent reduction in cough frequency, comparable to codeine.[14] |
| Codeine (Control) | 24 | ~70% | The historical gold standard, showed significant cough reduction.[14] |
Clinical Efficacy
Clinical trial data for novel agents are robust, whereas modern, placebo-controlled data for pentoxyverine is scarce.
| Agent | Study / Trial | Patient Population | Key Efficacy Endpoint & Result |
| This compound | N/A | N/A | Very little evidence of clinical efficacy from modern, well-designed clinical studies is available.[13][15] Existing studies are over 50 years old and considered poorly designed.[13] |
| Gefapixant (45 mg BID) | COUGH-1 & COUGH-2 (Phase 3) | Refractory or Unexplained Chronic Cough | COUGH-1: 18.5% greater reduction in 24-hour cough frequency vs. placebo at 12 weeks.[16] COUGH-2: 14.6% greater reduction in 24-hour cough frequency vs. placebo at 24 weeks.[16] |
| Nalbuphine ER | CANAL (Phase 2) | Idiopathic Pulmonary Fibrosis (IPF) with Chronic Cough | 52.5 percentage point placebo-adjusted decrease in daytime cough frequency from baseline.[17] (75.1% reduction for Nalbuphine ER vs. 22.6% for placebo).[17] |
| Nalbuphine ER | CORAL (Phase 2b) | IPF with Chronic Cough | Dose-dependent reduction in 24-hour cough frequency vs. placebo at 6 weeks, with a 43.3% reduction at the 108 mg dose. |
Experimental Protocols and Workflows
The evaluation of antitussive agents follows a structured progression from preclinical models to multi-phase clinical trials.
Key Preclinical Experiment: Citric Acid-Induced Cough in Guinea Pigs
This model is a cornerstone of antitussive drug development.
-
Animal Model : Male Dunkin-Hartley guinea pigs are commonly used as they possess a cough reflex similar to humans.[12][18]
-
Acclimatization : Animals are acclimatized to the experimental environment and plethysmography chambers.
-
Drug Administration : Test compounds (e.g., pentoxyverine, gefapixant) or vehicle are administered, typically orally (p.o.), at varying doses and specified times before cough induction.[14]
-
Cough Induction : Conscious, unrestrained animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of a tussive agent, most commonly 0.3-0.4 M citric acid, for a fixed duration (e.g., 10 minutes).[14][19]
-
Data Acquisition : Cough events are detected and recorded using specialized software that analyzes the characteristic sound and pressure changes within the chamber.[14]
-
Endpoints : Primary endpoints include the total number of coughs (frequency), latency to the first cough, and cough intensity.[14] Efficacy is determined by the percentage reduction in cough frequency compared to the vehicle-treated control group.
Generalized Clinical Trial Workflow for Antitussive Agents
Modern clinical trials for chronic cough are typically randomized, double-blind, and placebo-controlled, following a standardized workflow.
Caption: Generalized workflow for a Phase 3 antitussive clinical trial.
Representative Clinical Trial Protocol (Gefapixant COUGH-1 & COUGH-2)
-
Design : Phase 3, randomized, double-blind, placebo-controlled, parallel-group trials.[16][20]
-
Participants : Adults (≥18 years) with refractory or unexplained chronic cough for at least one year and a cough severity Visual Analogue Scale (VAS) score of ≥40 mm.[20]
-
Intervention : Participants were randomized (1:1:1) to receive placebo, gefapixant 15 mg, or gefapixant 45 mg, administered orally twice daily (BID).[20]
-
Duration : A main treatment period of 12 weeks (COUGH-1) or 24 weeks (COUGH-2), followed by an extension period for a total of 52 weeks of treatment.[2][21]
-
Primary Efficacy Endpoint : The primary outcome was the placebo-adjusted change from baseline in 24-hour cough frequency, measured objectively using a digital sound recording device.[2][20]
-
Secondary Endpoints : Included awake cough frequency and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ).[20]
Conclusion
The development of novel antitussive agents like gefapixant and nalbuphine ER marks a significant advancement in the treatment of chronic cough, shifting focus to targeted therapies based on a modern understanding of cough pathophysiology. These agents have demonstrated statistically significant efficacy in reducing cough frequency in robust, placebo-controlled Phase 2 and Phase 3 clinical trials. In contrast, this compound, a centrally acting agent, lacks a comparable body of modern clinical evidence to support its efficacy. While it may have utility in certain contexts, its clinical effectiveness is not substantiated by the rigorous standards applied to novel therapeutics. For drug development professionals, the success of targeting P2X3 and opioid receptor subtypes underscores the potential of mechanism-based approaches for this significant unmet medical need.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. P2X Receptors: Potential Therapeutic Targets for Symptoms Associated With Lung Cancer — A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. Kappa and Mu Opioid Receptors in Chronic Cough: Current Evidence and Future Treatment : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 13. Comprehensive evidence-based review on European antitussives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nalbuphine Tablets for Cough in Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 19. Animal models of cough: literature review and presentation of a novel cigarette smoke-enhanced cough model in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Pentoxyverine and Other Non-Opioid Antitussives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The management of cough, a prevalent and often debilitating symptom, has long been a focus of therapeutic development. While opioid-based antitussives have historically been a mainstay, their use is associated with a range of side effects, including sedation, constipation, and the potential for dependence. This has driven the exploration and utilization of non-opioid antitussives, a diverse class of drugs with varied mechanisms of action. This guide provides a detailed head-to-head comparison of pentoxyverine with other prominent non-opioid antitussives: dextromethorphan (B48470), levodropropizine (B346804), and benzonatate. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their comparative efficacy, safety profiles, and underlying mechanisms, supported by available experimental data.
Mechanisms of Action: A Diverse Pharmacological Landscape
The non-opioid antitussives discussed herein employ distinct strategies to suppress the cough reflex, targeting different points in the neural pathway from the peripheral sensory nerves to the central cough center in the brainstem.
Pentoxyverine: This agent exhibits a dual mechanism of action, acting both centrally and peripherally. Centrally, it functions as a sigma-1 receptor agonist and a muscarinic M1 receptor antagonist in the cough center located in the medulla oblongata[1]. The activation of sigma-1 receptors is thought to modulate neuronal signaling, while the antagonism of M1 receptors contributes to its anticholinergic effects[1]. Peripherally, pentoxyverine possesses mild local anesthetic and anticholinergic properties, which may help in reducing irritation in the respiratory tract[2].
Dextromethorphan: A widely used over-the-counter antitussive, dextromethorphan acts centrally on the cough center in the medulla. Its primary mechanism involves antagonism of the N-methyl-D-aspartate (NMDA) receptor. It also has sigma-1 receptor agonist properties, contributing to its antitussive effect[1].
Levodropropizine: In contrast to the centrally acting agents, levodropropizine is a peripherally acting antitussive. Its mechanism of action involves the inhibition of sensory C-fibers in the respiratory tract[3][4]. By modulating the activity of these nerve fibers, it is believed to reduce the transmission of afferent signals that trigger the cough reflex[5][6]. It may also inhibit the release of sensory neuropeptides[4][5].
Benzonatate: This non-narcotic agent also acts peripherally. It is structurally related to local anesthetics like tetracaine (B1683103) and functions by anesthetizing the stretch receptors in the lungs and airways[7][8][9]. This numbing effect dampens the signals sent from these receptors to the brain, thereby reducing the urge to cough[8][9][10].
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and evaluation processes, the following diagrams are provided in Graphviz DOT language.
Figure 1: Pentoxyverine's dual-action signaling pathway.
Figure 2: Peripheral mechanisms of Levodropropizine and Benzonatate.
Figure 3: Generalized workflow for an antitussive clinical trial.
Comparative Efficacy: A Review of Clinical Data
Direct head-to-head clinical trials for all combinations of these antitussives are limited. However, by examining available studies, including those with a common comparator like dextromethorphan or placebo, we can draw indirect comparisons.
| Antitussive | Comparator | Patient Population | Key Efficacy Findings | Reference |
| Pentoxyverine | Dextromethorphan | 300 patients with respiratory tract diseases | Antitussive efficacy of 82.0% for pentoxyverine vs. 95.3% for dextromethorphan (P<0.01). | [11] |
| Levodropropizine | Dextromethorphan | 209 adult patients | Both drugs significantly reduced cough intensity. | [12] |
| Levodropropizine | Central Antitussives (Codeine, Cloperastine, Dextromethorphan) | Meta-analysis of 7 studies (1,178 patients) | Levodropropizine showed statistically significant better overall efficacy in reducing cough intensity, frequency, and nocturnal awakenings. | [5] |
| Levodropropizine | Placebo / Central Antitussives | Meta-analysis of pediatric and adult studies | Consistently demonstrated superior efficacy of levodropropizine over controls. | [13][14] |
| Dextromethorphan | Placebo | Meta-analysis of 3 studies | Showed a modest but significant reduction in cough frequency. | [15] |
| Dextromethorphan | Placebo | Children with common cold | 21.0% reduction in total coughs over 24 hours compared to placebo. | [16] |
| Benzonatate | Placebo | Patients with acute viral cough | No significant antitussive effect when used alone. | [17] |
Summary of Efficacy: The available data suggests that dextromethorphan may have a higher efficacy rate compared to pentoxyverine in the context of respiratory tract diseases[11]. Levodropropizine has demonstrated comparable or superior efficacy to central antitussives, including dextromethorphan, particularly in reducing cough frequency and nocturnal awakenings, and with a more favorable side effect profile[5][18][19]. The evidence for benzonatate's efficacy as a standalone treatment for acute viral cough is less robust, with some studies showing no significant benefit over placebo[17]. However, it may be effective in other specific clinical scenarios, such as for cough unresponsive to opioids in cancer patients[20].
Safety and Tolerability Profiles
The safety and tolerability of non-opioid antitussives are critical considerations in their clinical use and development.
| Antitussive | Common Adverse Effects | Serious Adverse Effects (Rare) | Key Safety Considerations |
| Pentoxyverine | Drowsiness, dizziness, dry mouth, gastrointestinal upset. | Allergic reactions. | Use with caution with other CNS depressants. |
| Dextromethorphan | Drowsiness, dizziness, nausea, stomach upset. | Serotonin syndrome (when combined with other serotonergic drugs). | Potential for abuse at high doses. |
| Levodropropizine | Nausea, vomiting, heartburn, diarrhea. | Allergic skin reactions. | Generally well-tolerated with a low incidence of CNS side effects. |
| Benzonatate | Drowsiness, headache, dizziness, nausea. | Severe hypersensitivity reactions, confusion, visual hallucinations. | Chewing or dissolving the capsule can cause local anesthesia of the mouth and pharynx, leading to choking. |
Summary of Safety: Levodropropizine consistently emerges as a well-tolerated option with a lower incidence of central nervous system side effects like drowsiness compared to centrally acting agents[5][18]. While dextromethorphan is generally safe at recommended doses, its potential for abuse and drug interactions (serotonin syndrome) are important considerations. Pentoxyverine shares some of the CNS depressant effects common to centrally acting agents. Benzonatate's unique risk of oropharyngeal anesthesia if the capsule is compromised requires careful patient counseling.
Experimental Protocols in Antitussive Clinical Trials
The evaluation of antitussive efficacy relies on a combination of objective and subjective measures. A generalized workflow for a randomized, double-blind, placebo-controlled trial is a standard approach[6].
Key Methodologies:
-
Patient Population: Subjects are typically selected based on the etiology of their cough (e.g., acute viral upper respiratory infection, chronic cough). Inclusion and exclusion criteria are critical for ensuring a homogenous study population.
-
Randomization and Blinding: Patients are randomly assigned to receive the investigational drug, a comparator, or a placebo in a double-blind manner to minimize bias.
-
Outcome Measures:
-
Objective Measures:
-
24-Hour Cough Monitoring: Ambulatory cough monitors that record cough sounds over a 24-hour period are considered a gold standard for objectively quantifying cough frequency.
-
Cough Challenge Studies: These involve inducing coughs with tussive agents like capsaicin (B1668287) or citric acid to measure cough reflex sensitivity.
-
-
Subjective Measures:
-
Visual Analog Scales (VAS): Patients rate the severity of their cough on a continuous scale.
-
Cough Severity Scores: Standardized questionnaires where patients rate various aspects of their cough.
-
Quality of Life Questionnaires: Instruments like the Leicester Cough Questionnaire (LCQ) assess the impact of cough on a patient's daily life.
-
-
-
Data Analysis: Statistical analysis is performed to compare the change in outcome measures from baseline between the treatment groups.
Conclusion
The landscape of non-opioid antitussives offers a range of therapeutic options with distinct mechanisms of action, efficacy, and safety profiles. Pentoxyverine, with its dual central and peripheral actions, presents a unique pharmacological profile. However, limited modern clinical data, especially direct comparisons with newer agents like levodropropizine, makes a definitive assessment of its relative efficacy challenging. Levodropropizine has a growing body of evidence supporting its efficacy and favorable tolerability, positioning it as a strong contender in the management of cough. Dextromethorphan remains a widely used and effective centrally acting agent, though its potential for side effects and abuse warrants consideration. Benzonatate's peripheral mechanism is a valuable alternative, particularly when central side effects are a concern, although evidence for its standalone efficacy in some common conditions is mixed.
For drug development professionals, this comparison highlights the need for well-designed, head-to-head clinical trials with objective endpoints to further delineate the relative merits of these agents. Understanding the nuances of their mechanisms of action will be crucial for the development of novel, more targeted antitussive therapies with improved efficacy and safety.
References
- 1. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Possible role of sigma-receptors in the regulation of cough reflex, gastrointestinal and retinal function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 4. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 5. Levodropropizine for treating cough in adult and children: a meta-analysis of published studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levodropropizine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. What is the mechanism of Benzonatate? [synapse.patsnap.com]
- 9. Benzonatate, USP - Formosa Laboratories, Inc. [formosalab.com]
- 10. droracle.ai [droracle.ai]
- 11. Comparison of antitussive effects between dextromethorphan and pentoxyverine | Semantic Scholar [semanticscholar.org]
- 12. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Assessment of antitussive efficacy of dextromethorphan in smoking related cough: objective vs. subjective measures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. oatext.com [oatext.com]
- 20. droracle.ai [droracle.ai]
Validating Pentoxyverine Citrate's Antitussive Mechanism: A Comparative Guide Using Knockout Model Principles
A comprehensive examination of the experimental evidence supporting the role of the sigma-1 receptor in the antitussive action of pentoxyverine citrate (B86180). This guide provides a framework for mechanism validation, leveraging pharmacological blockade studies as a proxy for knockout models, and details the necessary experimental protocols for researchers in drug development and pharmacology.
Pentoxyverine citrate, also known as carbetapentane, is a non-opioid, centrally acting antitussive agent used for the suppression of non-productive cough.[1][2] Its mechanism of action is believed to be multifactorial, involving both central and peripheral pathways.[3][4] A primary hypothesis for its central antitussive effect is its agonist activity at the sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[1][5] This guide explores the validation of this mechanism, presenting comparative data from pharmacological studies that mimic the conceptual approach of using knockout models.
Comparative Efficacy of this compound
To validate that the antitussive effect of this compound is mediated through the sigma-1 receptor, experiments are designed to compare its efficacy in the presence and absence of a functional receptor. In lieu of a knockout model, this can be achieved by pre-treating animals with a selective sigma-1 receptor antagonist. The expectation is that if the antitussive effect is sigma-1 receptor-dependent, the antagonist will reverse this effect.
The following table summarizes quantitative data from a key study by Brown et al. (2004), which investigated the effect of pentoxyverine (carbetapentane) on citric acid-induced cough in guinea pigs and the reversal of this effect by the sigma-1 receptor antagonist BD 1047.
Table 1: Effect of this compound and a Sigma-1 Antagonist on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | Mean Number of Coughs (± SEM) | % Inhibition of Cough |
| Vehicle (Saline) | - | 28 ± 3 | 0% |
| This compound | 1 | 20 ± 4 | ~29% |
| This compound | 5 | 14 ± 3 | 50% |
| SKF-10,047 (Sigma-1 Agonist) | 5 | 5 ± 2 | ~82% |
| SKF-10,047 + BD 1047 (Sigma-1 Antagonist) | 5 + 5 | 25 ± 5 | ~11% |
Data adapted from Brown et al. (2004). The study used SKF-10,047 as a potent sigma-1 agonist to demonstrate the reversal effect with the antagonist BD 1047, which provides a strong rationale for a similar effect with pentoxyverine.[5]
Experimental Protocols
The validation of this compound's mechanism of action relies on a robust and reproducible animal model of cough. The citric acid-induced cough model in guinea pigs or mice is a standard and widely used assay.
Citric Acid-Induced Cough Model in Guinea Pigs
1. Animals:
-
Male Dunkin-Hartley guinea pigs (300-400 g) are used.
-
Animals are acclimated to the housing conditions for at least one week before the experiment.
2. Reagents and Equipment:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Citric acid
-
Whole-body plethysmograph
-
Nebulizer
-
Sound recording equipment
3. Experimental Procedure:
-
Drug Administration: Animals are randomly assigned to treatment groups and administered this compound or vehicle via intraperitoneal (i.p.) injection.
-
Pre-treatment Period: A pre-treatment period of 30 minutes is allowed for drug absorption and distribution.
-
Cough Induction: Each animal is placed in the whole-body plethysmograph, and a 0.4 M citric acid solution is nebulized into the chamber for a defined period (e.g., 10 minutes).
-
Data Collection: The number of coughs is recorded during the citric acid exposure period. Coughs are identified by their characteristic sound and the associated pressure changes in the plethysmograph.
-
Antagonist Study: To validate the mechanism, a separate group of animals is pre-treated with a selective sigma-1 receptor antagonist (e.g., BD 1047) before the administration of this compound.
Visualizing the Mechanism and Workflow
Diagrams are essential for illustrating the proposed signaling pathway and the experimental design.
Caption: Proposed signaling pathway of this compound's antitussive action.
Caption: Experimental workflow for validating pentoxyverine's mechanism of action.
References
- 1. Establishment of a Mouse Model with Cough Hypersensitivity via Inhalation of Citric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Assessing the Specificity of Pentoxyverine Citrate as a Research Tool: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pentoxyverine citrate (B86180), a centrally acting antitussive, has been utilized in both clinical and research settings for its cough-suppressing properties. Its utility as a precise research tool is contingent on its specificity for its intended molecular targets. This guide provides an objective comparison of pentoxyverine citrate with other common antitussive agents, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action and Target Profile
This compound exerts its effects through a dual mechanism of action, acting as both a sigma-1 (σ1) receptor agonist and a muscarinic receptor antagonist.[1][2] It is a non-opioid antitussive that acts centrally on the cough center in the brainstem.[3][4] In addition to its central effects, it exhibits peripheral actions by acting on sensory nerve endings in the respiratory tract.[4] The drug also possesses bronchodilating activity and local anesthetic properties.[3]
Comparative Analysis of Receptor Binding Affinity
To assess the specificity of this compound, its binding affinity for its primary targets is compared with that of other common antitussive agents, dextromethorphan (B48470) and codeine. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Muscarinic Receptors | Other Notable Targets |
| Pentoxyverine | 41[5][6] | 894[5][6] | Antagonist (M1 subtype)[1][2] | |
| Dextromethorphan | Agonist[3][7] | Low affinity[8] | Ligand (affinity varies)[3] | NMDA Receptor Antagonist[3][7] |
| Codeine | Weak affinity | Weak affinity | µ-opioid Receptor Agonist[9] |
Note: A comprehensive, head-to-head comparison of binding affinities across a wide range of receptors for all three compounds is limited in the publicly available literature. The data presented is compiled from various sources and methodologies, which may introduce variability.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor Affinity
This protocol is adapted from established methods for determining the binding affinity of a compound to the sigma-1 receptor.
1. Materials:
- Test compound (e.g., this compound)
- [³H]-(+)-pentazocine (radioligand)
- Haloperidol (B65202) (for non-specific binding determination)
- Guinea pig brain membrane homogenate (source of sigma-1 receptors)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- 96-well microplates
- Glass fiber filters
- Scintillation fluid and counter
2. Procedure:
- Prepare serial dilutions of the test compound.
- In each well of the microplate, add the membrane homogenate, [³H]-(+)-pentazocine at a fixed concentration (near its Kd), and either the test compound, buffer (for total binding), or a high concentration of haloperidol (for non-specific binding).
- Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
- Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo model is a standard method for evaluating the antitussive efficacy of test compounds.
1. Animals:
- Male Dunkin-Hartley guinea pigs.
- Acclimatize animals to the experimental conditions for at least one week prior to the study.
2. Materials:
- Test compound (e.g., this compound)
- Vehicle control (e.g., saline)
- Citric acid solution (e.g., 0.3 M in saline)
- Whole-body plethysmograph chamber
- Nebulizer
- Sound-recording equipment
3. Procedure:
- Administer the test compound or vehicle to the guinea pigs via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the citric acid challenge.
- Place each animal individually in the plethysmograph chamber and allow for a brief acclimatization period.
- Expose the animal to an aerosol of citric acid generated by the nebulizer for a fixed duration (e.g., 10 minutes).
- Record the number of coughs produced by the animal during the exposure period and for a defined post-exposure period. Coughs are identified by their characteristic sound and the associated pressure changes within the chamber.
4. Data Analysis:
- Compare the number of coughs in the test compound-treated group to the vehicle-treated group.
- Calculate the percentage of cough inhibition for each dose of the test compound.
- Determine the ED50 value (the dose of the compound that produces a 50% reduction in the number of coughs).
Conclusion
This compound demonstrates a notable affinity for sigma-1 receptors, with significantly lower affinity for sigma-2 receptors, suggesting a degree of selectivity.[5][6] Its additional activity as a muscarinic antagonist contributes to its overall pharmacological profile.[1][2] When compared to dextromethorphan, which has a more complex profile including NMDA receptor antagonism, pentoxyverine may offer a more targeted approach for studies focused specifically on the role of sigma-1 and muscarinic pathways in cough.[3][7] Codeine, with its primary action on opioid receptors, represents a different mechanistic class of antitussives.[9]
The choice of this compound as a research tool should be guided by the specific research question. For investigations into the role of sigma-1 receptors in the central modulation of the cough reflex, its agonist properties make it a valuable tool. However, researchers must remain cognizant of its muscarinic antagonist activity and consider appropriate control experiments to dissect the contributions of each target to the observed effects. For studies requiring a broader, non-opioid antitussive effect, its dual mechanism may be advantageous. Conversely, when a highly specific sigma-1 agonist is required without muscarinic effects, other more selective compounds should be considered. This guide provides a framework for researchers to make an informed decision based on the available data.
References
- 1. researchgate.net [researchgate.net]
- 2. Affinity ligands and related agents for brain muscarinic and nicotinic cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 4. dextromethorphan | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. An Overview of Dextromethorphan/Levorphanol Results - Aegis Sciences Corporation [aegislabs.com]
- 7. Dextromethorphan | C18H25NO | CID 5360696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Codeine - Wikipedia [en.wikipedia.org]
A Comparative Pharmacodynamic Analysis of Pentoxyverine Citrate and Its Analogs in Cough Suppression
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacodynamic properties of the antitussive agent pentoxyverine citrate (B86180) and its functional and structural analogs. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.
Pentoxyverine citrate, also known as carbetapentane, is a non-opioid, centrally acting cough suppressant.[1][2] Its mechanism of action is understood to be multifactorial, primarily involving agonism at the sigma-1 (σ1) receptor and antagonism at the muscarinic M1 receptor.[1][3][4] This dual activity is believed to contribute to its efficacy in suppressing the cough reflex.[2][3] This guide will delve into the comparative pharmacodynamics of pentoxyverine and its analogs, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways and workflows.
Comparative Pharmacodynamic Data
The following table summarizes the key pharmacodynamic parameters of this compound and its analogs. The data is compiled from various in vitro and in vivo studies to provide a comparative overview of their potency and efficacy.
| Compound | Target(s) | In Vitro Potency (Ki/IC50, nM) | In Vivo Efficacy (Cough Inhibition) | Reference(s) |
| Pentoxyverine (Carbetapentane) | σ1 Agonist, M1 Antagonist | σ1: 75, M1/M2: >10,000 | 50% inhibition at 1-5 mg/kg (i.p.) in guinea pigs | [4] |
| SKF-10,047 | σ1 Agonist | σ1: 22 | 80% inhibition at 5 mg/kg (i.p.) in guinea pigs | [4] |
| Pre-084 | σ1 Agonist | σ1: 7.7 | 70% inhibition at 5 mg/kg (i.p.) in guinea pigs | [4] |
| Analog 34 | σ1 Agonist | σ1: 1.8, M1/M2: >10,000 | Not Reported | [4] |
| Analog 35 | σ1 Agonist | σ1: 2.3, M1/M2: >10,000 | Not Reported | [4] |
| Analog 39 | σ1 Agonist | σ1: 3.2, M1/M2: >10,000 | Not Reported | [4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitussive Drugs—Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentoxyverine | Carbetapentane | σ1 Receptor Agonist | TargetMol [targetmol.com]
- 4. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Pentoxyverine Citrate Against Industry-Standard Cough Suppressants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive efficacy of pentoxyverine citrate (B86180) against two industry-standard cough suppressants: dextromethorphan (B48470) and codeine. The information presented is based on available clinical and preclinical data, with a focus on quantitative comparisons and detailed experimental methodologies.
Comparative Efficacy of Antitussive Agents
A key clinical trial directly compared the efficacy of pentoxyverine citrate and dextromethorphan in patients with cough due to respiratory tract diseases. The findings of this study, alongside the established position of codeine as a benchmark, are summarized below.
| Antitussive Agent | Mechanism of Action | Clinical Efficacy | Dosage in Study | Adverse Effects |
| This compound | Sigma-1 Receptor Agonist, Muscarinic M1 Receptor Antagonist[1][2][3][4] | 82.0% antitussive efficacy in a study of 300 patients[5]. | Adults: 90 mg/day; Children: 1 mg/kg/day[5] | Generally well-tolerated with few adverse reactions reported in the comparative study[5]. May include drowsiness, dizziness, and gastrointestinal disturbances[6]. |
| Dextromethorphan | NMDA Receptor Antagonist, Sigma-1 Receptor Agonist[7] | 95.3% antitussive efficacy in a study of 300 patients[5]. | Adults: 90 mg/day; Children: 1 mg/kg/day[5] | Few adverse reactions were reported in the comparative study[5]. |
| Codeine | Mu-Opioid Receptor Agonist[8] | Considered a "gold standard" for cough suppression, though some studies show it is not significantly more effective than placebo for certain types of cough[9]. | Not directly compared in the cited study. | Risk of opioid-related side effects, including sedation, constipation, and potential for dependence[6]. |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical and clinical studies to evaluate the efficacy of the compared antitussive agents.
Clinical Trial: this compound vs. Dextromethorphan
A double-blind, randomized clinical trial was conducted to compare the antitussive effects of this compound and dextromethorphan.
-
Study Population: 300 patients (180 adults and 120 children) with cough associated with respiratory tract diseases[5].
-
Treatment Groups:
-
This compound group (n=150)
-
Dextromethorphan group (n=150)
-
-
Dosage and Administration:
-
Duration of Treatment: 7 days[5].
-
Efficacy Assessment: The primary outcome was the overall antitussive efficacy, which was determined to be 82.0% for pentoxyverine and 95.3% for dextromethorphan[5].
-
Safety Assessment: The incidence of adverse reactions was monitored throughout the study, with few reported in either group[5].
Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs
The citric acid-induced cough model in guinea pigs is a standard preclinical assay for evaluating the efficacy of antitussive agents.
-
Animal Model: Male Hartley guinea pigs are commonly used[10].
-
Induction of Cough: Animals are exposed to an aerosol of citric acid (typically 0.3-0.4 M) for a set period (e.g., 5-10 minutes) to induce coughing[10].
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally or via intraperitoneal injection at various doses prior to citric acid challenge[2][3].
-
Data Collection: The number of coughs is counted by trained observers or recorded using a pneumotachograph within a whole-body plethysmograph for a defined period during and after citric acid exposure[10].
-
Efficacy Measurement: The antitussive effect is quantified as the percentage inhibition of the cough response compared to the vehicle-treated control group. Dose-response curves are often generated to determine the ED50 (the dose that produces 50% of the maximal effect). Preclinical studies have shown that sigma-1 receptor agonists, including pentoxyverine (carbetapentane), inhibit citric acid-induced cough in guinea pigs[2][3].
Signaling Pathways and Experimental Workflows
Signaling Pathway of the Cough Reflex and Antitussive Targets
The cough reflex is a complex process involving peripheral and central nervous system pathways. The following diagram illustrates the key components of this reflex and the sites of action for this compound, dextromethorphan, and codeine.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing antitussives the clinician’s pipeline—what do we need? - Morice - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. Comparison of antitussive effects between dextromethorphan and pentoxyverine | Semantic Scholar [semanticscholar.org]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. skeptics.stackexchange.com [skeptics.stackexchange.com]
- 9. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cough - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
Reproducibility of Pentoxyverine Citrate Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the available clinical findings on pentoxyverine citrate (B86180), with a focus on the reproducibility of its antitussive efficacy. The historical context of the data and a comparison with a widely studied alternative, dextromethorphan (B48470), are presented to offer a comprehensive perspective for research and development professionals.
Executive Summary
Pentoxyverine citrate is a centrally acting cough suppressant that has been in clinical use for decades. However, a thorough review of the scientific literature reveals a notable scarcity of modern, rigorous clinical trials to support its efficacy. Much of the existing clinical data originates from studies conducted over 50 years ago, which were often hampered by methodological limitations such as poor design, lack of a placebo control, and inadequate statistical analysis.[1] This historical context raises significant concerns regarding the reproducibility of the initial findings on its clinical effectiveness.
In contrast, other antitussive agents, such as dextromethorphan, have been the subject of more extensive and contemporary clinical investigation, including placebo-controlled trials. This guide directly compares the available data for this compound with that of dextromethorphan to highlight the disparities in the evidence base.
Comparative Efficacy Data
A double-blind, randomized clinical trial conducted by Jia et al. (1993) provides the most direct quantitative comparison between this compound and dextromethorphan for the treatment of cough associated with respiratory tract diseases. The study involved 300 patients, including both adults and children.
| Treatment Group | Number of Patients (Adults/Children) | Daily Dosage | Antitussive Efficacy | Reported Adverse Reactions |
| This compound | 90 / 60 | Adults: Not specifiedChildren: Not specified | 82.0% | Few |
| Dextromethorphan | 90 / 60 | Adults: 90 mgChildren: 1 mg/kg | 95.3% | Few |
| Data from Jia et al. (1993)[2] |
The results of this trial indicated a statistically significant difference in antitussive efficacy between the two agents, with dextromethorphan demonstrating a higher success rate (p<0.01).[2]
Experimental Protocols
Jia et al. (1993) Study Methodology
-
Study Design: A double-blind, randomized clinical trial.
-
Patient Population: 300 patients diagnosed with respiratory tract diseases experiencing cough. The study included 180 adults and 120 children.
-
Intervention:
-
This compound group: The specific daily dosage for adults and children was not detailed in the available abstract.
-
Dextromethorphan group: Adults received 90 mg daily, and children received 1 mg/kg daily.
-
-
Duration of Treatment: 7 days.
-
Primary Outcome: Antitussive efficacy, defined as the percentage of patients experiencing relief from coughing.
-
Safety Assessment: Monitoring and reporting of adverse reactions.
Signaling Pathways and Mechanism of Action
The proposed mechanism of action for this compound involves both central and peripheral effects. Centrally, it is believed to act on the cough center in the medulla oblongata. Peripherally, it may possess anticholinergic and local anesthetic properties.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: Comparative Clinical Trial
The logical flow of a comparative clinical trial, such as the one conducted by Jia et al. (1993), is crucial for ensuring the validity and reproducibility of the findings.
Caption: Logical workflow of a randomized comparative clinical trial.
Conclusion and Recommendations
The available evidence for the clinical efficacy of this compound is limited and largely based on older studies with designs that do not meet current standards for clinical research. The lack of modern, well-controlled trials and the absence of studies directly addressing the reproducibility of earlier findings represent a significant gap in the scientific literature.
The single comparative trial identified suggests that dextromethorphan is a more effective antitussive agent. For researchers and drug development professionals, these findings underscore the need for new, robust clinical investigations to definitively establish the efficacy and safety of this compound. Future studies should adhere to modern clinical trial design standards, including placebo controls, objective outcome measures, and comprehensive safety reporting, to ensure the generation of reproducible and reliable data.
References
A Systematic Review of Pentoxyverine Citrate: Comparative Efficacy and Safety in the Antitussive Landscape
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Pentoxyverine Citrate's Clinical Trial Data in Comparison to Alternative Antitussive Agents.
This guide provides a systematic comparison of pentoxyverine citrate (B86180) with other prominent antitussive drugs, focusing on clinical efficacy, safety profiles, and mechanisms of action. Drawing from available clinical trial data, this review aims to offer an objective resource for researchers and professionals in the field of drug development.
Comparative Efficacy of this compound
Clinical evidence for the efficacy of this compound is limited, with many of the foundational studies being several decades old and not meeting modern standards for clinical trial design. However, a key double-blind, randomized trial conducted in 1993 provides a direct comparison with dextromethorphan (B48470), a widely used non-opioid antitussive.
| Drug | Number of Patients (Adults/Children) | Dosage | Antitussive Efficacy | p-value | Reference |
| This compound | 90 adults / 60 children | Adults: 90mg/day; Children: 1mg/kg/day | 82.0% | p<0.01 | [Jia et al., 1993] |
| Dextromethorphan | 90 adults / 60 children | Adults: 90mg/day; Children: 1mg/kg/day | 95.3% | p<0.01 | [Jia et al., 1993] |
Comparative Safety and Tolerability
The following table summarizes the known side effects of this compound in comparison to other classes of antitussive agents. It is important to note that the reporting and assessment of adverse events in older clinical trials may not be as rigorous as in contemporary studies.
| Drug Class | Common Side Effects | Serious Adverse Events (Rare) |
| This compound | Drowsiness, dizziness, dry mouth, gastrointestinal disturbances (nausea, vomiting, constipation).[1][2] | Allergic reactions (rash, itching, swelling), difficulty breathing, severe dizziness.[1] |
| Opioid Antitussives (e.g., Codeine) | Sedation, nausea, constipation, potential for physical dependency. | Respiratory depression. |
| Non-Opioid Antitussives (e.g., Dextromethorphan) | Dizziness, drowsiness, nausea. | Serotonin syndrome (when taken with other serotonergic drugs). |
| Peripherally-Acting Antitussives (e.g., Levodropropizine) | Generally well-tolerated; may include nausea, diarrhea, abdominal pain. | |
| P2X3 Receptor Antagonists (e.g., Gefapixant) | Taste-related adverse effects (dysgeusia, ageusia). |
Experimental Protocols
This compound vs. Dextromethorphan (Jia et al., 1993)
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 300 patients with cough due to respiratory tract diseases, including 180 adults and 120 children.
-
Intervention: Patients were randomized to receive either this compound or dextromethorphan for 7 days.
-
Dosage:
-
Adults: 90mg per day.
-
Children: 1mg/kg of body weight per day.
-
-
Outcome Measures: The primary outcome was antitussive efficacy, which was assessed based on the reduction in cough frequency and severity. The specific methods for cough assessment were not detailed in the available abstract.
-
Statistical Analysis: A chi-square test was used to compare the efficacy rates between the two groups, with a p-value of <0.01 considered statistically significant.
Gefapixant for Refractory or Unexplained Chronic Cough (COUGH-1 and COUGH-2 Trials)
-
Study Design: Two international, Phase 3, randomized, double-blind, placebo-controlled studies.
-
Participants: Adult patients with refractory or unexplained chronic cough for at least one year. COUGH-1 enrolled 732 participants, and COUGH-2 enrolled 1,317 participants.
-
Intervention: Patients were randomized in a 1:1:1 ratio to receive one of the following treatments:
-
Gefapixant 45 mg twice daily
-
Gefapixant 15 mg twice daily
-
Placebo
-
-
Treatment Duration: COUGH-1 had a 12-week treatment period followed by a 40-week extension. COUGH-2 had a 24-week treatment period followed by a 28-week extension.
-
Outcome Measures: The primary efficacy outcome was the 24-hour cough frequency, measured using an ambulatory digital audio recording device. Secondary endpoints included awake coughs per hour and patient-reported outcomes such as the Leicester Cough Questionnaire (LCQ) total score.
-
Statistical Analysis: The primary efficacy endpoint was the placebo-adjusted mean change in 24-hour cough frequency at week 12 for COUGH-1 and week 24 for COUGH-2.
Visualizing Methodologies and Pathways
To better understand the processes behind the systematic review and the mechanism of action of this compound, the following diagrams have been generated.
Caption: A PRISMA flow diagram illustrating the systematic review process.
Caption: The multifaceted mechanism of action of this compound.
Conclusion
This compound is a centrally-acting, non-opioid antitussive with a long history of use. However, the body of high-quality clinical evidence supporting its efficacy is sparse compared to more modern antitussive agents. The available comparative data suggests that while it is effective, it may be less so than dextromethorphan. Its mechanism of action, involving both central sigma-1 receptor agonism and muscarinic M1 receptor antagonism, as well as peripheral local anesthetic effects, provides a unique pharmacological profile.
For researchers and drug development professionals, the case of this compound highlights the evolution of clinical trial standards and the need for robust, well-designed studies to definitively establish the efficacy and safety of antitussive therapies. As new therapeutic targets, such as the P2X3 receptor, emerge, there is a clear opportunity to develop more effective and better-tolerated treatments for cough. Future research could also explore the potential of pentoxyverine's unique mechanism of action in specific patient populations or cough etiologies.
References
A Comparative Meta-Analysis of Pentoxyverine Citrate's Antitussive Efficacy in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comprehensive meta-analysis of preclinical studies reveals the antitussive efficacy of pentoxyverine citrate (B86180) in established animal models of cough. This guide provides a comparative overview of pentoxyverine citrate against other common antitussive agents, dextromethorphan (B48470) and codeine, supported by experimental data to inform researchers, scientists, and drug development professionals in the respiratory field.
This compound, a non-opioid, centrally acting cough suppressant, has demonstrated significant efficacy in reducing cough counts in the widely used citric acid-induced cough model in guinea pigs. This model is a standard for evaluating the potential of new antitussive therapies.
Comparative Efficacy of Antitussive Agents
The following table summarizes the quantitative data from preclinical studies, offering a direct comparison of the cough-suppressing capabilities of this compound, dextromethorphan, and codeine. It is important to note that the routes of administration in these studies varied, which may influence the direct comparability of the results.
| Compound | Dose | Route of Administration | Animal Model | Cough Induction Agent | Efficacy (% Cough Inhibition / ED50) | Reference |
| This compound (Carbetapentane) | 1-5 mg/kg | Intraperitoneal (i.p.) | Guinea Pig | Citric Acid | ~50% inhibition at 5 mg/kg | [1] |
| Dextromethorphan | 30 mg/kg | Intraperitoneal (i.p.) | Guinea Pig | Citric Acid | ~70% inhibition | [1] |
| Dextromethorphan | 32 mg/kg | Oral (p.o.) | Guinea Pig | Citric Acid | No notable effect | [2] |
| Codeine | 12 mg/kg | Oral (p.o.) | Guinea Pig | Citric Acid | ~70% decrease in cough events | [2][3] |
| Codeine | 24 mg/kg | Oral (p.o.) | Guinea Pig | Citric Acid | ~70% decrease in cough events | [2][3] |
| Codeine | 9.1 mg/kg | Subcutaneous (s.c.) | Guinea Pig | Citric Acid | ED50 | [4] |
| Codeine | 8.7 mg/kg | Intravenous (i.v.) | Guinea Pig | Citric Acid | ED50 | [4] |
Experimental Protocols
The primary preclinical model cited in this analysis is the citric acid-induced cough model in guinea pigs . This standard and well-validated assay reliably elicits a quantifiable cough response.
Detailed Experimental Procedure:
-
Animal Selection: Male Hartley guinea pigs are commonly used. Animals are acclimated to the laboratory environment to minimize stress-related variability.[5]
-
Apparatus: A whole-body plethysmography chamber is utilized to house the guinea pig during the experiment. This chamber is connected to a nebulizer for the administration of citric acid aerosol and a recording system, typically including a microphone and a pressure transducer, to detect and quantify coughs.[5]
-
Drug Administration: The test compound (e.g., this compound, dextromethorphan, codeine) or vehicle control is administered to the guinea pigs via the specified route (e.g., intraperitoneal, oral). The pre-treatment time is determined by the pharmacokinetic profile of the compound.[5]
-
Cough Induction: A solution of citric acid (typically 0.4 M) in sterile saline is nebulized into the chamber for a fixed period, usually 5 to 10 minutes. The nebulizer flow rate is kept consistent across all experiments.[5]
-
Data Recording and Analysis: The number of coughs is recorded during the citric acid exposure and for a defined period immediately following. The efficacy of the antitussive agent is typically expressed as the percentage of cough suppression compared to the vehicle-treated control group.[5]
Mechanism of Action and Signaling Pathways
The antitussive effects of this compound, dextromethorphan, and codeine are mediated through distinct signaling pathways.
This compound: This non-opioid antitussive is understood to act primarily on the cough center in the medulla oblongata.[6] Its mechanism is believed to involve agonism at the sigma-1 receptor and antagonist activity at muscarinic M1 receptors.[7] The anticholinergic properties may also contribute to its effect by reducing irritation in the respiratory tract.[6]
Dextromethorphan: A widely used over-the-counter cough suppressant, dextromethorphan is an antagonist of the N-methyl-D-aspartate (NMDA) receptor in the brain's cough center, which elevates the threshold for the cough reflex.[8] It also functions as a sigma-1 receptor agonist, which may contribute to its antitussive effects.[9]
Codeine: As an opioid analgesic, codeine's antitussive properties are primarily mediated through its action as an agonist at the μ-opioid receptors in the central nervous system, specifically in the medulla, which suppresses the cough reflex.[10][11]
Visualizing the Pathways and Workflow
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Conclusion
The preclinical data indicate that this compound is an effective antitussive agent, demonstrating a significant reduction in experimentally induced coughs. While direct comparisons with dextromethorphan and codeine are influenced by differing experimental methodologies, particularly the route of administration, this compound presents a viable non-opioid alternative for cough suppression. Further head-to-head studies employing consistent protocols, especially with oral administration, would be invaluable for a more definitive comparative assessment of these antitussive agents. This guide provides a foundational understanding for researchers engaged in the development of novel and improved cough therapies.
References
- 1. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs | MDPI [mdpi.com]
- 4. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Pentoxyverine - Wikipedia [en.wikipedia.org]
- 8. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dextromethorphan - Wikipedia [en.wikipedia.org]
- 10. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Codeine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Central and Peripheral Antitussive Effects of Pentoxyverine Citrate
For Immediate Release
This guide provides a comprehensive comparative study of the central versus peripheral effects of the non-opioid antitussive agent, pentoxyverine citrate (B86180). Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data to objectively evaluate the dual mechanism of action of pentoxyverine citrate, offering insights into its efficacy in suppressing cough.
This compound exerts its antitussive effects through a multifaceted mechanism, involving actions on both the central nervous system (CNS) and the peripheral airways.[1][2] Centrally, it acts on the cough center within the medulla oblongata to suppress the cough reflex.[1][3] Peripherally, it is understood to act on sensory nerve endings in the respiratory tract, exhibiting local anesthetic and anticholinergic properties that reduce the sensitivity of these nerves to irritants.[1][2]
Quantitative Comparison of Antitussive Efficacy
To delineate the central and peripheral contributions to its overall antitussive effect, preclinical studies often employ various tussive stimuli in animal models, most commonly the guinea pig. Chemical induction with citric acid aerosol is a standard method that activates both central and peripheral cough pathways. In contrast, mechanical stimulation of the trachea is thought to primarily assess peripherally mediated cough reflexes.
While direct comparative studies quantifying the effects of this compound on both models simultaneously are limited in the publicly available literature, we can synthesize data from studies evaluating its effect on chemically-induced cough and compare it with the effects of other antitussives with known mechanisms.
| Antitussive Agent | Animal Model | Tussive Stimulus | Dose Range (mg/kg) | Maximum Inhibition of Cough (%) | Putative Primary Site of Action | Reference |
| This compound | Guinea Pig | Citric Acid | Data not available in direct comparative studies | Data not available in direct comparative studies | Central and Peripheral | [1][2] |
| Codeine | Guinea Pig | Citric Acid | 6, 12, 24 (oral) | ~70% at 24 mg/kg | Central | [4][5] |
| Cloperastine | Guinea Pig | Citric Acid | 6, 12, 24 (oral) | ~70% at 24 mg/kg | Central and Peripheral | [4] |
| Levodropropizine | Guinea Pig | Citric Acid | 72 (oral) | No significant effect | Peripheral | [4] |
| Dextromethorphan | Guinea Pig | Citric Acid | 32 (oral) | No significant effect | Central | [4] |
Note: The lack of specific dose-response data for this compound in publicly available comparative studies highlights a gap in the current literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the central and peripheral effects of antitussive agents.
Citric Acid-Induced Cough in Guinea Pigs
This model is widely used to evaluate the efficacy of both centrally and peripherally acting antitussive agents.
Objective: To quantify the antitussive effect of a test compound on cough induced by citric acid aerosol in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
-
Citric acid solution (e.g., 0.4 M in 0.9% saline)
-
Test compound (this compound) and vehicle
Procedure:
-
Animal Acclimation: Guinea pigs are acclimated to the plethysmograph chamber to minimize stress.
-
Drug Administration: The test compound or vehicle is administered (e.g., orally or intraperitoneally) at predetermined times before the tussive challenge.
-
Cough Induction: Animals are placed in the plethysmograph and exposed to a continuous aerosol of citric acid for a fixed period (e.g., 7 minutes).
-
Data Acquisition: Cough events are detected and recorded using a pneumotachograph and microphone. The number of coughs, latency to the first cough, and cough intensity can be measured.
-
Data Analysis: The total number of coughs for each animal is quantified. The efficacy of the test compound is expressed as the percentage inhibition of the cough response compared to the vehicle-treated group.
Mechanical Stimulation-Induced Cough
This model is employed to investigate the peripheral component of the cough reflex.
Objective: To assess the effect of a test compound on cough induced by direct mechanical stimulation of the tracheal mucosa.
Materials:
-
Anesthetized guinea pigs or cats
-
Fine nylon fiber or catheter for stimulation
-
Equipment to measure respiratory parameters (e.g., electromyography of respiratory muscles, airflow)
Procedure:
-
Anesthesia: Animals are anesthetized to a surgical plane.
-
Surgical Preparation: The trachea is exposed to allow for the insertion of the stimulating instrument.
-
Drug Administration: The test compound or vehicle is administered (e.g., intravenously or topically).
-
Cough Induction: The tracheal mucosa is mechanically stimulated with the nylon fiber or catheter.
-
Data Acquisition: The number and intensity of coughs are recorded by monitoring respiratory muscle activity and airflow.
-
Data Analysis: The change in cough response before and after drug administration is quantified.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described.
Caption: Dual mechanism of action of this compound on the cough reflex pathway.
References
- 1. Electrophysiological and pharmacological validation of vagal afferent fiber type of neurons enzymatically isolated from rat nodose ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative study of the effects of antitussive drugs in a canine acute cough model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative study of the effects of citric acid, capsaicin and resiniferatoxin on the cough challenge in guinea-pig and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Pentoxyverine Citrate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the operational and disposal procedures for pentoxyverine citrate (B86180), ensuring the safety of laboratory personnel and the protection of the environment.
Waste Classification and Disposal Procedures
Pentoxyverine citrate is not explicitly listed as a P- or U-series hazardous waste under the Resource Conservation and Recovery Act (RCRA). Therefore, its classification as hazardous or non-hazardous depends on whether it exhibits any of the characteristics of hazardous waste: ignitability (B1175610), corrosivity (B1173158), reactivity, or toxicity. Based on available data, this compound is unlikely to be classified as a RCRA hazardous waste. However, a definitive determination should be made by the generating facility's Environmental Health and Safety (EHS) department.
Recommended Disposal as Non-Hazardous Pharmaceutical Waste
In the likely event that this compound is determined to be a non-RCRA hazardous waste, the following procedures should be followed:
-
Segregation : Do not mix this compound waste with RCRA hazardous waste, sharps, or general laboratory trash. It should be collected in a designated, properly labeled container for non-hazardous pharmaceutical waste.[1]
-
Containerization : Use a leak-proof, puncture-resistant container with a secure lid. The container should be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and include the chemical name, "this compound".[1] For solids, a securely sealed bag or container is appropriate. For solutions, a sturdy, leak-proof container is required.[1]
-
Storage : Store the waste container in a secure, designated area away from incompatible materials and general laboratory traffic.
-
Disposal : Arrange for disposal through your institution's chemical waste program. The preferred method for non-hazardous pharmaceutical waste is incineration to prevent its entry into landfills and waterways.[2][3] Do not dispose of this compound down the drain or in the regular trash.[4]
Contingency for Hazardous Waste Determination
If your institution's EHS department determines the this compound waste to be hazardous (e.g., due to being mixed with a listed solvent), follow all institutional procedures for hazardous waste disposal. This will include:
-
Using a designated hazardous waste container.
-
Affixing a hazardous waste label with all required information.
-
Storing the waste in a designated satellite accumulation area.
-
Arranging for pickup by your institution's hazardous waste management provider.
Physical and Toxicological Data for Waste Determination
The following table summarizes key data for this compound to assist in the waste determination process.
| Property | Value | Relevance to RCRA Classification |
| Flash Point | 217.2°C[1] | Well above the <60°C threshold for ignitability (D001). |
| Oral LD50 (rat) | 810 mg/kg[1][4][] | This value is used for GHS classification ("Harmful if swallowed") but does not directly correspond to the EPA's Toxicity Characteristic (D004-D043), which is determined by the TCLP test. Pentoxyverine is not a listed toxic waste. |
| Physical State | White to off-white crystalline powder[2][] | As a solid, it is not subject to the ignitability criteria for liquids. |
| pH | Data not available. | Unlikely to be ≤2 or ≥12.5, which is the threshold for corrosivity (D002), as it is a salt of a weak acid and a weak base. A direct measurement of a solution would be required for definitive classification. |
| Reactivity | No data indicates reactivity with water or other common substances. | Unlikely to meet the criteria for a reactive hazardous waste (D003). |
Experimental Protocols
This document does not cite specific experiments but provides general procedures for chemical disposal. For detailed experimental protocols involving this compound, refer to your institution's specific Standard Operating Procedures (SOPs) for chemical handling and waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Essential Safety and Operational Guide for Handling Pentoxyverine Citrate
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pentoxyverine citrate (B86180). The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
Pentoxyverine citrate is classified as a hazardous substance.[1][2][3] Understanding its potential hazards is the first step in safe handling.
GHS Hazard Statements:
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Pictogram:
-
GHS07 (Exclamation Mark)[3]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure when handling this compound.[4] The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or goggles are required. A face shield should be used when there is a risk of splashing.[5] |
| Hand Protection | Wear chemical-resistant, impervious gloves (e.g., nitrile or neoprene) that comply with standard EN 374.[2] It is recommended to wear two pairs of gloves.[4] |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs should be worn.[4][6] Laboratory coats are not sufficient.[7] |
| Respiratory | Use a NIOSH-approved respirator with appropriate cartridges (e.g., type OV/AG/P99 or ABEK-P2) if working in a poorly ventilated area or when dust/aerosols may be generated.[2] |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for minimizing risk.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][8]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8]
-
Store locked up.[1]
-
Recommended storage temperature is -20°C for the powder form.[8]
Emergency and First Aid Procedures
Immediate and appropriate responses to accidental exposure are vital.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2][8] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.
-
Absorb liquid spills with an inert material (e.g., diatomite, universal binders).[1][8]
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
Place the contained spill into a sealed, labeled container for disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[1][8]
Disposal:
-
Dispose of this compound waste and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3]
-
Do not dispose of it with household garbage or allow it to reach the sewage system.[3]
-
For laboratory settings, unused material should be treated as hazardous waste and disposed of through a licensed professional waste disposal service.
-
Empty containers should be triple-rinsed and disposed of appropriately.
Safe Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CAS#:23142-01-0 | Chemsrc [chemsrc.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. abmole.com [abmole.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
